molecular formula C7H11NO B080425 N-(furan-2-ylmethyl)ethanamine CAS No. 14496-33-4

N-(furan-2-ylmethyl)ethanamine

Cat. No.: B080425
CAS No.: 14496-33-4
M. Wt: 125.17 g/mol
InChI Key: CBVNYJPAGHUWKC-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)ethanamine is a furan-based amine compound that serves as a versatile building block in organic synthesis and medicinal chemistry research . Its structure, featuring an ethylamine chain linked to a furan ring, allows it to introduce key moieties into larger molecules, which is valuable for constructing compounds with potential biological activity . This reagent is primarily used as an intermediate in the preparation of pharmaceuticals and agrochemicals . Research into related furfurylamine derivatives highlights their significance in the development of antimicrobial agents and other bioactive molecules . The furan ring provides a handle for further functionalization, making it a useful precursor in the synthesis of more complex heterocyclic systems . As a stable intermediate, it facilitates multi-step reactions in drug discovery and development pipelines . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(furan-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-2-8-6-7-4-3-5-9-7/h3-5,8H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVNYJPAGHUWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10275626
Record name N-(furan-2-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14496-33-4
Record name N-(furan-2-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of N-(furan-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of N-(furan-2-ylmethyl)ethanamine

This technical guide provides a comprehensive overview of the core , CAS 14496-33-4. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines key physical data, details the experimental protocols for their determination, and presents a logical workflow for solubility assessment.

Physicochemical Data Summary

The quantitative are summarized in the table below. These values are essential for understanding the compound's behavior in various experimental and physiological settings.

PropertyValueSource(s)
Molecular Formula C₇H₁₁NO[1]
Molecular Weight 125.17 g/mol [1][2]
Boiling Point 156.5°C (at 760 mmHg)[2]
Density 0.96 g/cm³[2]
Refractive Index 1.469[2]
Flash Point 48.5°C[2]
Melting Point Not available
pKa Not available
Aqueous Solubility Not explicitly quantified, but expected to be low for amines with more than four carbons.[3]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of amines like this compound are crucial for reproducible research. The following sections describe standard protocols cited in the literature.

Boiling Point Determination (Simple Distillation Method)

The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[4] The simple distillation method is suitable for determining the boiling point of a liquid sample when a sufficient quantity (typically >5 mL) is available.[4][5]

Methodology:

  • Apparatus Setup: Assemble a simple distillation apparatus, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.[5] Ensure all glass joints are securely clamped.

  • Sample Preparation: Place the liquid sample (at least 5 mL of this compound) into the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.[5]

  • Thermometer Placement: Position the thermometer in the neck of the distilling flask so that the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is distilling.[5]

  • Heating: Gently heat the distilling flask using a heating mantle or sand bath.[5]

  • Data Recording: As the liquid boils and the vapor condenses, monitor the temperature reading on the thermometer. The temperature will stabilize as the bulk of the pure substance distills; this stable temperature is the boiling point.[5]

  • Pressure Correction: Record the ambient barometric pressure, as the boiling point is pressure-dependent.[4] If the pressure is not at standard sea level (760 mmHg), a correction may be necessary.

Solubility Determination

Solubility tests suggest the polarity and the presence of acidic or basic functional groups within a molecule.[6] For an amine, solubility is typically tested in water, dilute acid, and organic solvents.[3][6]

Methodology:

  • Water Solubility:

    • Add approximately 25 mg of this compound to a test tube containing 0.5 mL of deionized water.[6]

    • Vigorously agitate the mixture.[7]

    • Observe whether the compound dissolves completely. Amines with more than four carbon atoms tend to be insoluble in water.[3]

    • If the compound is water-soluble, test the solution's pH using pH paper. An amine should result in a basic solution (pH > 7).[6]

  • Acid Solubility (5% HCl):

    • If the compound is insoluble in water, add 0.75 mL of 5% hydrochloric acid (HCl) solution to the test tube.[6][7]

    • Shake the tube vigorously.[7]

    • Amines, being basic, will react with the acid to form a water-soluble ammonium salt.[3][6] Observation of dissolution indicates the presence of a basic amine group.

  • Organic Solvent Solubility (Diethyl Ether):

    • Add approximately 25 mg of the amine to a test tube containing 0.75 mL of diethyl ether.[7]

    • Stopper and shake the test tube thoroughly.[3]

    • Most amines are soluble in common organic solvents like diethyl ether.[3]

pKa Determination (Potentiometric Titration)

The pKa value quantifies the strength of a base. Potentiometric titration is a highly accurate and common method for its determination.[8] It involves monitoring the pH of a solution as a titrant is added.

Methodology:

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.05 M) by dissolving a precise amount in deionized water.[9]

  • Titration Setup: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[10] Immerse the calibrated pH electrode in the amine solution, which should be continuously stirred.

  • Titration: Gradually add a standardized strong acid titrant (e.g., 0.1 M HCl) to the amine solution in small, precise increments.[8][9]

  • Data Acquisition: After each addition of titrant, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[8]

  • Data Analysis:

    • Plot the recorded pH values against the volume of HCl added to generate a titration curve.[8]

    • Identify the equivalence point, which is the point of steepest inflection on the curve.

    • The pKa is determined from the pH at the half-equivalence point (the point where half of the amine has been neutralized).[8] This value can be calculated using the Henderson-Hasselbalch equation.

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the qualitative solubility analysis of an amine, a critical first step in its characterization.

G start Start prepare_sample Add ~25mg of Amine to 0.5mL Water start->prepare_sample mix Vigorously Mix prepare_sample->mix observe_water Observe Solubility mix->observe_water soluble_water Result: Water Soluble Amine observe_water->soluble_water  Yes insoluble_water Insoluble in Water observe_water->insoluble_water No   test_ph Test pH of Solution soluble_water->test_ph observe_ph pH > 7? test_ph->observe_ph confirm_base Confirms Basic Group observe_ph->confirm_base  Yes end End observe_ph->end No confirm_base->end add_hcl Add 0.75mL of 5% HCl insoluble_water->add_hcl observe_hcl Observe Solubility add_hcl->observe_hcl soluble_hcl Result: Acid Soluble Amine (Forms Salt) observe_hcl->soluble_hcl  Yes insoluble_hcl Result: Not an Amine or Highly Hindered Base observe_hcl->insoluble_hcl No   soluble_hcl->end insoluble_hcl->end

Caption: Workflow for Amine Solubility Testing.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Data of N-(furan-2-ylmethyl)ethanamine

This technical guide provides a detailed analysis of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information herein is compiled from spectral data of analogous compounds and established principles of chemical spectroscopy, offering a robust predictive framework for researchers.

Chemical Structure and Properties

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₇H₁₁NO[1]

  • Molecular Weight: 125.17 g/mol [1]

  • CAS Number: 14496-33-4[1][2]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the furan ring protons, the methylene bridge protons, the ethyl group protons, and the amine proton. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35dd1HH-5 (furan)
~6.30dd1HH-4 (furan)
~6.20d1HH-3 (furan)
~3.75s2H-CH₂- (furfuryl)
~2.65q2H-CH₂- (ethyl)
~1.50br s1H-NH-
~1.10t3H-CH₃ (ethyl)

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show seven distinct carbon signals, reflecting the molecular structure. The carbons of the furan ring will appear in the aromatic region, while the aliphatic carbons of the ethyl and furfuryl groups will be in the upfield region.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~153.0C-2 (furan)
~142.0C-5 (furan)
~110.0C-4 (furan)
~107.0C-3 (furan)
~46.0-CH₂- (furfuryl)
~44.0-CH₂- (ethyl)
~15.0-CH₃ (ethyl)

Predicted IR Spectral Data

The infrared spectrum of this compound will display characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the aromatic furan ring and aliphatic chains, C-O and C=C bonds of the furan ring, and C-N bond.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3350-3300Weak-MediumN-H stretch (secondary amine)
~3125Medium=C-H stretch (furan)
~2970, ~2860MediumC-H stretch (aliphatic)
~1600, ~1500MediumC=C stretch (furan ring)
~1580MediumN-H bend (secondary amine)
~1250, ~1010StrongC-O-C stretch (furan ring)
~1180MediumC-N stretch
~740Strong=C-H out-of-plane bend (furan)

Predicted Mass Spectrometry Data

Electron ionization mass spectrometry of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The fragmentation pattern will be dominated by cleavage at the bonds adjacent to the nitrogen atom (α-cleavage) and fragmentation of the furan ring.

Table 4: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment Ion
125[C₇H₁₁NO]⁺ (Molecular Ion)
110[M - CH₃]⁺
96[M - C₂H₅]⁺
81[C₅H₅O]⁺ (furfuryl cation)
58[CH₃CH₂NH=CH₂]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Instrumentation: A 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Acquisition time: ~3 seconds

    • Relaxation delay: 1 second

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Acquisition time: ~1 second

    • Relaxation delay: 2 seconds

Infrared (IR) Spectroscopy:

  • Sample Preparation: A thin film of the neat liquid compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

Mass Spectrometry (MS):

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Parameters:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Carrier gas: Helium

    • Inlet temperature: 250°C

    • Oven program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI)

    • Ionization energy: 70 eV[3]

    • Mass range: m/z 35-300

    • Source temperature: 230°C

Visualization of Predicted Mass Spectral Fragmentation

The following diagram illustrates the predicted major fragmentation pathway of this compound upon electron ionization.

fragmentation M [C₇H₁₁NO]⁺˙ m/z = 125 (Molecular Ion) F1 [C₆H₈NO]⁺ m/z = 110 M->F1 - •CH₃ F2 [C₅H₆NO]⁺ m/z = 96 M->F2 - •C₂H₅ F3 [C₅H₅O]⁺ m/z = 81 (Furfuryl Cation) M->F3 - •NHCH₂CH₃ F4 [C₃H₈N]⁺ m/z = 58 M->F4 - •C₄H₃O

Caption: Predicted major fragmentation pathway of this compound in EI-MS.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of N-(furan-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(furan-2-ylmethyl)ethanamine, a secondary amine featuring a furan moiety, represents a core structural motif in a variety of biologically active compounds. Understanding its three-dimensional structure and conformational preferences is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of this compound, drawing upon theoretical calculations and experimental data from analogous compounds. Key physicochemical properties are summarized, and a generalized experimental workflow for conformational analysis is presented. Furthermore, in the context of the known pharmacological relevance of furfurylamine derivatives, a representative G protein-coupled receptor (GPCR) signaling pathway is illustrated to highlight a potential mechanism of action for molecules of this class.

Introduction

The furan ring is a prevalent heterocyclic scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The linkage of a flexible ethylamine side chain to the furan ring, as seen in this compound, introduces conformational flexibility that can significantly influence its interaction with biological targets. The spatial arrangement of the furan ring relative to the amine group, governed by the rotation around several single bonds, dictates the molecule's overall shape and its ability to fit into a receptor's binding pocket.

This guide aims to provide a detailed analysis of the structural and conformational aspects of this compound. While specific experimental data on this exact molecule is limited, we will leverage computational chemistry principles and experimental findings from closely related structures, such as furfurylamine, to build a comprehensive model of its conformational behavior.

Molecular Structure and Physicochemical Properties

This compound possesses the molecular formula C₇H₁₁NO and a molecular weight of 125.17 g/mol .[3] Its structure consists of a furan ring connected to an ethylamine group via a methylene bridge. The key structural features and identifiers are summarized in the tables below.

Table 1: Chemical Identifiers for this compound
IdentifierValueReference
IUPAC Name This compound[3]
CAS Number 14496-33-4[3][4]
Molecular Formula C₇H₁₁NO[3]
SMILES CCNCC1=CC=CO1[3]
InChIKey CBVNYJPAGHUWKC-UHFFFAOYSA-N[3]
Table 2: Computed Physicochemical Properties of this compound
PropertyValueUnitReference
Molecular Weight 125.17 g/mol [3]
XLogP3 0.9[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 3[3]
Exact Mass 125.084064Da[3]
Topological Polar Surface Area 25.2Ų[3]

Conformational Analysis

The conformational flexibility of this compound arises from the rotation around three key single bonds: the C(furan)-CH₂, CH₂-N, and N-CH₂CH₃ bonds. The relative orientation of the furan ring and the ethylamino group is of particular interest, as it defines the overall shape of the molecule.

Computational methods, particularly Density Functional Theory (DFT), have proven to be powerful tools for investigating the conformational preferences and rotational barriers of flexible molecules.[6][7][8] Studies on structurally related furan derivatives have demonstrated the utility of DFT in accurately predicting stable conformers and the energy barriers between them.[9][10] For this compound, a relaxed potential energy surface scan for each rotatable bond would reveal the global and local energy minima, corresponding to the most stable and metastable conformers, respectively.

Key Dihedral Angles and Expected Conformers

The key dihedral angles that define the conformation of this compound are:

  • τ₁ (O-C₂-C₅-N): Describes the orientation of the ethylamine group relative to the furan ring.

  • τ₂ (C₂-C₅-N-C₆): Describes the orientation of the ethyl group relative to the furfuryl group.

  • τ₃ (C₅-N-C₆-C₇): Describes the orientation of the terminal methyl group.

Based on steric and electronic considerations, several low-energy conformers are anticipated. The lone pair of electrons on the nitrogen atom and potential weak intramolecular hydrogen bonding interactions may influence the conformational preferences.

The following dot script describes a logical workflow for a comprehensive conformational analysis of this compound.

G Logical Workflow for Conformational Analysis cluster_computational Computational Analysis cluster_experimental Experimental Validation cluster_analysis Data Integration and Interpretation comp_start Initial Structure Generation pes_scan Potential Energy Surface (PES) Scan (DFT Calculations) comp_start->pes_scan identify_conformers Identify Energy Minima (Stable Conformers) pes_scan->identify_conformers ts_search Transition State Search identify_conformers->ts_search thermo_analysis Thermodynamic Analysis (Relative Free Energies, Population Analysis) identify_conformers->thermo_analysis energy_barriers Calculate Rotational Energy Barriers ts_search->energy_barriers compare_data Compare Computational and Experimental Data thermo_analysis->compare_data exp_synthesis Synthesis and Purification nmr_spectroscopy NMR Spectroscopy (NOE, J-coupling analysis) exp_synthesis->nmr_spectroscopy microwave_spectroscopy Microwave Spectroscopy (Rotational Constants) exp_synthesis->microwave_spectroscopy xray_crystallography X-ray Crystallography (Solid-state conformation) exp_synthesis->xray_crystallography nmr_spectroscopy->compare_data microwave_spectroscopy->compare_data xray_crystallography->compare_data final_model Develop Comprehensive Conformational Model compare_data->final_model sar_analysis Structure-Activity Relationship (SAR) Analysis final_model->sar_analysis

Caption: A logical workflow for the conformational analysis of this compound.

Experimental Protocols for Conformational Analysis

A robust conformational analysis relies on the synergy between computational predictions and experimental validation. Below are generalized protocols for key experimental techniques.

Synthesis of this compound

A common method for the synthesis of this compound is the reductive amination of furfural with ethylamine.

Materials:

  • Furfural

  • Ethylamine (solution in a suitable solvent, e.g., ethanol)

  • Reducing agent (e.g., sodium borohydride, or catalytic hydrogenation with H₂/Pd-C)

  • Anhydrous solvent (e.g., ethanol, methanol)

  • Glacial acetic acid (catalyst, optional)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

  • Dissolve furfural in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add ethylamine solution to the flask. A Schiff base (imine) intermediate is formed.

  • If using a chemical reducing agent, cool the reaction mixture in an ice bath and slowly add the reducing agent (e.g., NaBH₄) portion-wise.

  • If using catalytic hydrogenation, transfer the imine solution to a hydrogenation vessel with the catalyst (e.g., Pd/C) and subject it to a hydrogen atmosphere at a suitable pressure and temperature.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

  • Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL.

  • 1D NMR Spectra: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and purity.

  • 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): To establish proton-proton scalar couplings within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which can provide structural constraints.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity (typically < 5 Å). The intensities of NOE/ROE cross-peaks are related to the inverse sixth power of the internuclear distance and are crucial for determining the relative orientation of different parts of the molecule.

  • Data Analysis:

    • Integrate the cross-peaks in the NOESY/ROESY spectra to obtain distance restraints.

    • Analyze the coupling constants (³J) from the high-resolution ¹H NMR spectrum. These can be related to dihedral angles via the Karplus equation.

    • Use the obtained distance and dihedral angle restraints to build and refine a 3D model of the molecule in solution, often in conjunction with molecular modeling software.

Potential Biological Activity and Signaling Pathways

Derivatives of furfurylamine are known to possess a wide array of pharmacological activities, acting as intermediates in the synthesis of pharmaceuticals.[11] Given the structural features of this compound, it is plausible that it or its derivatives could interact with various biological targets, such as G protein-coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major drug targets.[12]

While the specific biological target of this compound is not yet defined, a representative GPCR signaling pathway is presented below to illustrate a potential mechanism of action for a molecule of this class.

The following dot script illustrates a generic G protein-coupled receptor (GPCR) signaling cascade.

G Representative GPCR Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand Ligand (e.g., this compound derivative) gpcr GPCR ligand->gpcr Binding g_protein G Protein (αβγ) gpcr->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream_kinase Downstream Kinase (e.g., PKA) second_messenger->downstream_kinase Activation cellular_response Cellular Response downstream_kinase->cellular_response Phosphorylation Cascade

Caption: A representative G protein-coupled receptor (GPCR) signaling pathway.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformational analysis of this compound. While specific experimental data for this molecule is sparse, by leveraging data from analogous compounds and established computational and experimental methodologies, a clear path for its detailed characterization is outlined. The conformational flexibility inherent to its structure is a key determinant of its potential biological activity. The provided workflows for conformational analysis and the illustrative signaling pathway serve as a foundational framework for researchers and drug development professionals interested in exploring the therapeutic potential of this and related furan-containing molecules. Further experimental and computational studies are warranted to fully elucidate the conformational landscape of this compound and to identify its specific biological targets.

References

A Comprehensive Technical Guide to the Solubility of N-(furan-2-ylmethyl)ethanamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of N-(furan-2-ylmethyl)ethanamine, a secondary amine with potential applications in pharmaceutical and chemical research. Due to a lack of specific quantitative solubility data in publicly available literature, this guide leverages data from structurally analogous compounds and established principles of amine solubility to provide a robust predictive framework. Furthermore, detailed experimental protocols for determining solubility are presented to empower researchers to generate precise data for their specific applications.

Core Principles of Amine Solubility in Organic Solvents

The solubility of amines in organic solvents is primarily dictated by the interplay of intermolecular forces between the solute and the solvent. Key factors include:

  • Polarity: this compound possesses a polar secondary amine group and a moderately polar furan ring. The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. This polarity suggests good solubility in polar organic solvents.

  • Van der Waals Forces: The non-polar ethyl and furan ring methylene groups contribute to van der Waals interactions, allowing for solubility in less polar solvents.

  • "Like Dissolves Like": As a general principle, solutes are most soluble in solvents with similar polarity. Therefore, this compound is expected to be highly soluble in polar aprotic and protic solvents and moderately soluble in non-polar solvents. Generally, aliphatic amines are soluble in a wide range of organic solvents[1][2].

Predicted Solubility of this compound

Based on the solubility of structurally similar compounds such as furfurylamine and other aliphatic amines, the following table summarizes the predicted solubility of this compound in a range of common organic solvents. Furfurylamine, a primary amine, is reportedly miscible with water and soluble in ethanol and ether[3][4]. Furfuryl alcohol is also soluble in common organic solvents[5][6]. It is important to note that these are qualitative predictions, and experimental verification is crucial for quantitative applications.

Solvent ClassSolventPredicted SolubilityRationale
Alcohols MethanolMisciblePolar protic solvent, capable of hydrogen bonding with the amine.
EthanolMisciblePolar protic solvent, similar to methanol.
IsopropanolMiscibleGood polarity and hydrogen bonding capability.
Ketones AcetoneMisciblePolar aprotic solvent, effective at solvating polar molecules.
Ethers Diethyl EtherSolubleModerately polar solvent, good for dissolving many amines[7].
Tetrahydrofuran (THF)SolublePolar aprotic ether, generally a good solvent for amines.
Halogenated Dichloromethane (DCM)SolubleA versatile solvent for a wide range of organic compounds.
ChloroformSolubleGood solvent for many amines, though some incompatibilities can occur[8].
Aromatic TolueneSolubleCan interact with the furan ring via π-π stacking.
Amides Dimethylformamide (DMF)MiscibleHighly polar aprotic solvent, excellent for dissolving polar compounds.
Esters Ethyl AcetateSolubleModerately polar solvent.
Hydrocarbons HexaneSparingly SolubleNon-polar solvent, limited interaction with the polar amine.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following gravimetric "shake-flask" method is recommended. This method is a reliable and widely used technique for determining the thermodynamic solubility of a compound[9].

Materials and Equipment:

  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Centrifuge

  • Pipettes and syringes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed flask

  • Vacuum oven or rotary evaporator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath on an orbital shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette or syringe to avoid premature precipitation.

    • Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed evaporating dish or flask. This step is crucial to remove any remaining undissolved microparticles.

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent from the dish or flask under a gentle stream of nitrogen or using a rotary evaporator.

    • Once the solvent is completely removed, place the dish or flask in a vacuum oven at a temperature below the boiling point of the amine to remove any residual solvent until a constant weight is achieved.

    • Weigh the dish or flask containing the dissolved this compound.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved amine by subtracting the initial weight of the empty dish or flask from the final weight.

    • Solubility can be expressed in various units:

      • g/100 mL: (mass of dissolved amine / volume of supernatant taken) x 100

      • Molarity (mol/L): (moles of dissolved amine / volume of supernatant taken in L)

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow start Start step1 Add excess this compound to a known volume of solvent start->step1 step2 Equilibrate at constant temperature with agitation (24-48h) step1->step2 step3 Allow excess solute to settle step2->step3 step4 Withdraw and filter a known volume of the supernatant step3->step4 step5 Evaporate solvent from the filtered supernatant step4->step5 step6 Dry residue to constant weight step5->step6 step7 Weigh the dissolved amine step6->step7 step8 Calculate Solubility (e.g., g/100 mL, Molarity) step7->step8 end End step8->end

Caption: Experimental workflow for determining the solubility of this compound.

This comprehensive guide provides a foundational understanding and practical framework for investigating the solubility of this compound in organic solvents. For drug development and process chemistry, obtaining precise, experimentally-derived solubility data is paramount for accurate and reproducible research.

References

Thermal Stability and Decomposition of N-(furan-2-ylmethyl)ethanamine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(furan-2-ylmethyl)ethanamine is a furan derivative with potential applications in various fields, including pharmaceuticals and materials science. Understanding its thermal stability and decomposition pathways is crucial for determining its shelf-life, processing conditions, and potential degradation products. This technical guide aims to provide a comprehensive overview of the thermal behavior of this compound. However, a thorough review of publicly available scientific literature reveals a significant lack of specific experimental data on the thermal analysis and decomposition of this particular compound.

While direct studies are absent, this guide will infer potential thermal behavior by examining related furan compounds. It is critical to note that these are extrapolations and should be confirmed by dedicated experimental analysis.

Inferred Thermal Stability and Decomposition Profile

Based on the thermal behavior of structurally similar furan derivatives, the thermal decomposition of this compound is likely to be influenced by the stability of the furan ring and the strength of the C-N and C-C bonds of the ethylamine substituent.

General Thermal Behavior of Furan Compounds

Furan and its derivatives are known to undergo thermal decomposition through complex reaction pathways. The furan ring itself can be cleaved at elevated temperatures, often leading to the formation of smaller volatile compounds. The nature of the substituents on the furan ring significantly impacts its thermal stability.

Postulated Decomposition Pathways

In the absence of direct experimental evidence for this compound, a logical decomposition pathway can be proposed based on fundamental chemical principles and studies of related molecules. The primary decomposition is likely initiated by the cleavage of the weakest bonds in the molecule under thermal stress.

A plausible decomposition workflow is outlined below:

LogicalDecomposition This compound This compound Initial_Decomposition Initial Decomposition This compound->Initial_Decomposition Thermal Stress Radical_Formation Radical Formation Initial_Decomposition->Radical_Formation Secondary_Reactions Secondary Reactions Radical_Formation->Secondary_Reactions Volatile_Products Volatile Products Secondary_Reactions->Volatile_Products Non-volatile_Residue Non-volatile Residue Secondary_Reactions->Non-volatile_Residue ExperimentalWorkflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition cluster_interpretation Interpretation Sample This compound TGA TGA Sample->TGA DSC DSC Sample->DSC PyGCMS Py-GC-MS Sample->PyGCMS TG_Data Mass Loss vs. Temp TGA->TG_Data DSC_Data Heat Flow vs. Temp DSC->DSC_Data GCMS_Data Chromatograms & Mass Spectra PyGCMS->GCMS_Data Decomp_Temp Decomposition Temperature TG_Data->Decomp_Temp Thermal_Events Thermal Events (Melt, Boil, Decomp) DSC_Data->Thermal_Events Decomp_Products Decomposition Products GCMS_Data->Decomp_Products Pathway_Elucidation Pathway Elucidation Decomp_Temp->Pathway_Elucidation Thermal_Events->Pathway_Elucidation Decomp_Products->Pathway_Elucidation

The Pharmacological Potential of Furan Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] Its presence in numerous clinically approved drugs and natural products underscores its therapeutic importance. Furan derivatives have garnered significant attention for their potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic agents.[1][3][4][5] This technical guide provides a comprehensive overview of the core biological activities of furan derivatives, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers and drug development professionals in this promising field.

Anticancer Activity

Furan-containing molecules have been shown to target cancer cells through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.[1][2]

Quantitative Anticancer Activity Data

The cytotoxic effects of various furan derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

Compound/Derivative ClassCancer Cell Line(s)IC50 (µM)Reference(s)
Benzo[b]furan derivative 26MCF-7 (Breast)0.057[6]
Benzo[b]furan derivative 36MCF-7 (Breast)0.051[6]
Furan-based derivative 4MCF-7 (Breast)4.06[7][8]
Furan-based derivative 7MCF-7 (Breast)2.96[7][8]
Furan derivative 1HeLa (Cervical)0.08 - 8.79[9]
Furan derivative 24HeLa (Cervical), SW620 (Colorectal)0.08 - 8.79[9]
Bis-2(5H)-furanone derivative 4eC6 (Glioma)12.1[10]
Furan-2-carboxamide derivativeVariousNanomolar range (e.g., 2.9 nM for NCI-H460)[7]
Furan derivative (amine derivative)HeLa (Cervical)62.37 µg/mL[11]
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A significant mechanism underlying the anticancer activity of some furan derivatives is the inhibition of the Phosphatidylinositol-3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[6] This pathway is crucial for regulating cell survival, proliferation, and metabolism and is often aberrantly activated in cancer.[6][12] Certain benzo[b]furan derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Furan_Derivative Furan Derivative Furan_Derivative->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells in 96-well plate Compound_Prep 2. Prepare Furan Derivative Dilutions Treat_Cells 3. Treat Cells with Furan Derivative Compound_Prep->Treat_Cells Add_MTT 4. Add MTT Reagent Treat_Cells->Add_MTT Incubate_Formazan 5. Incubate (2-4 hours) Add_MTT->Incubate_Formazan Solubilize 6. Solubilize Formazan Incubate_Formazan->Solubilize Read_Absorbance 7. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability 8. Calculate % Viability & IC50 Read_Absorbance->Calculate_Viability MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK Activates Furan_Derivative Furan Derivative Furan_Derivative->MAPKKK Inhibits MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (JNK, p38, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Activates Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6) Transcription_Factors->Pro_inflammatory_Mediators Induces Expression

References

N-(furan-2-ylmethyl)ethanamine and its role as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-(furan-2-ylmethyl)ethanamine is a secondary amine featuring a furan ring, a five-membered aromatic heterocycle containing an oxygen atom. This compound serves as a valuable and versatile building block in organic synthesis, particularly in the construction of more complex molecules with potential pharmacological applications. The furan moiety itself is a common structural motif in numerous natural products and bioactive compounds, recognized for its ability to engage in various biological interactions. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound as a key intermediate in the development of novel chemical entities.

Physicochemical Properties

This compound is a colorless liquid with a chemical formula of C₇H₁₁NO and a molecular weight of 125.17 g/mol .[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₁₁NO[1]
Molecular Weight 125.17 g/mol [1]
CAS Number 14496-33-4[1]
IUPAC Name This compound[1]
Boiling Point 156.5 °C at 760 mmHg
Density 0.96 g/cm³
Flash Point 48.5 °C
Refractive Index 1.469

Synthesis of this compound

The primary method for the synthesis of this compound is the reductive amination of furfural with ethylamine. This reaction proceeds in two main steps: the formation of an imine intermediate followed by its reduction to the corresponding amine.

Experimental Protocol: Reductive Amination of Furfural

This protocol is a representative example of the synthesis of this compound via reductive amination.

Materials:

  • Furfural

  • Ethylamine (solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium borohydride (NaBH₄) or other suitable reducing agent

  • Methanol or Tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether or Ethyl acetate

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve furfural (1.0 equivalent) in methanol or THF. Add a solution of ethylamine (1.0-1.2 equivalents) dropwise at room temperature. The reaction mixture is stirred for 1-2 hours to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: The reaction mixture is cooled in an ice bath. Sodium borohydride (1.5-2.0 equivalents) is added portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.[2][3]

  • Work-up: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure. The aqueous residue is then acidified with dilute hydrochloric acid and washed with diethyl ether to remove any unreacted aldehyde and other non-basic impurities.

  • Isolation: The acidic aqueous layer is basified with a sodium hydroxide solution until a pH of >10 is reached. The product, this compound, is then extracted with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product. Further purification can be achieved by distillation under reduced pressure.

Role as a Building Block in Organic Synthesis

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, most notably 1,5-disubstituted tetrazoles. These compounds are of significant interest in medicinal chemistry due to their potential as bioisosteres for carboxylic acids and their diverse pharmacological activities.

Synthesis of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives

A key application of this compound is in the synthesis of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives. These compounds have shown promising antibacterial activity.[4] The synthesis typically involves the conversion of a thiourea derivative to the corresponding tetrazole.

G amine amine isothiocyanate isothiocyanate thiourea thiourea tetrazole tetrazole reagents reagents

Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine

This protocol is based on the synthesis of a specific tetrazole derivative and serves as a representative example.[4]

Materials:

  • 1-(4-chlorophenyl)-3-(furan-2-ylmethyl)thiourea (precursor, synthesized from this compound and 4-chlorophenyl isothiocyanate)

  • Sodium azide (NaN₃)

  • Mercuric chloride (HgCl₂)

  • Triethylamine (TEA)

  • Dry Dimethylformamide (DMF)

  • Chloroform

  • Methanol

Procedure:

  • Reaction Setup: To a suspension of 1-(4-chlorophenyl)-3-(furan-2-ylmethyl)thiourea (1.25 mmol), sodium azide (3.75 mmol), and mercuric chloride (1.38 mmol) in dry DMF (20 mL), add triethylamine (3.75 mmol).

  • Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC.

  • Work-up: After completion of the reaction, the mixture is filtered, and the solvent is evaporated under reduced pressure.

  • Purification: The crude product is purified by flash chromatography on silica gel using a chloroform/methanol mixture as the eluent to afford the pure 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine.[4]

Applications in Drug Discovery and Development

The furan ring is a privileged scaffold in medicinal chemistry, and derivatives of this compound have been investigated for their potential biological activities.

Antibacterial Activity

Several novel derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine have been synthesized and evaluated for their antibacterial properties.[4] Some of these compounds exhibited moderate to weak antimicrobial activity against a range of bacterial strains, with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 256 µg/mL.[4] Notably, certain derivatives showed promising activity against clinical strains of Staphylococcus epidermidis.[4]

CompoundTest OrganismMIC (µg/mL)
Derivative 1 Staphylococcus epidermidis (clinical strain)2
Derivative 2 Staphylococcus epidermidis (hospital strain)4
Derivative 3 Gram-positive bacteria8 - 256
Derivative 4 Gram-negative bacteria8 - 256

Table 2: Antibacterial activity of selected N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives.[4]

G start This compound synthesis Synthesis of Derivatives (e.g., Tetrazoles) start->synthesis screening Biological Screening (e.g., Antibacterial Assays) synthesis->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Data Presentation

Spectroscopic Data

¹H NMR:

  • Furan protons: Three signals in the aromatic region (δ 6.0-7.5 ppm).

  • Methylene protons (-CH₂-N): A singlet or a multiplet around δ 3.7-4.0 ppm.

  • Ethyl protons (-N-CH₂-CH₃): A quartet around δ 2.6-2.8 ppm and a triplet around δ 1.1-1.3 ppm.

  • Amine proton (N-H): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR:

  • Furan carbons: Four signals in the downfield region (δ 105-155 ppm).

  • Methylene carbon (-CH₂-N): A signal around δ 45-50 ppm.

  • Ethyl carbons (-N-CH₂-CH₃): Two signals in the upfield region (δ 15-45 ppm).

IR Spectroscopy:

  • N-H stretch: A weak to medium band around 3300-3500 cm⁻¹.

  • C-H stretch (aromatic): Bands above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

  • C=C stretch (furan ring): Bands around 1500-1600 cm⁻¹.

  • C-O-C stretch (furan ring): A strong band around 1000-1100 cm⁻¹.

Conclusion

This compound is a readily accessible and highly useful building block in organic synthesis. Its application in the preparation of pharmacologically relevant scaffolds, such as 1,5-disubstituted tetrazoles, highlights its importance for researchers in drug discovery and development. The straightforward synthesis of this amine, coupled with the diverse reactivity of the furan ring and the secondary amine functionality, ensures its continued use in the pursuit of novel and effective therapeutic agents. Further exploration of the derivatives of this compound is warranted to fully elucidate their potential in medicinal chemistry.

References

N-(furan-2-ylmethyl)ethanamine: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(furan-2-ylmethyl)ethanamine is a secondary amine featuring a furan ring, a heterocyclic aromatic compound that is a common scaffold in a multitude of biologically active molecules. The furan moiety is present in numerous pharmaceuticals and natural products, contributing to a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides a comprehensive review of the available research on this compound and its derivatives, focusing on its synthesis, potential biological activities, and the experimental methodologies used for its evaluation. While specific quantitative biological data for this compound is limited in the current literature, this review compiles and presents data from closely related furan derivatives to provide a valuable resource for researchers in the field of drug discovery and development.

Chemical and Physical Properties

This compound, also known as N-(2-furylmethyl)ethanamine, is a chemical compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol .[3]

PropertyValue
IUPAC NameThis compound
CAS Number14496-33-4
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
SMILESCCNCC1=CC=CO1
InChIInChI=1S/C7H11NO/c1-2-8-6-7-4-3-5-9-7/h3-5,8H,2,6H2,1H3

Synthesis of this compound

The primary synthetic route to this compound is through the reductive amination of furfural with ethylamine.[4][5] This versatile reaction involves the initial formation of an imine intermediate, which is subsequently reduced to the corresponding amine.

Experimental Protocol: Reductive Amination

This protocol describes a general method for the synthesis of secondary amines from an aldehyde and a primary amine.

Materials:

  • Furfural

  • Ethylamine (as a solution in a suitable solvent, e.g., ethanol or as a gas)

  • Reducing agent (e.g., Sodium borohydride (NaBH4), Sodium cyanoborohydride (NaBH3CN))[5]

  • Anhydrous solvent (e.g., Methanol, Ethanol, Dichloromethane)

  • Acid catalyst (optional, e.g., acetic acid)

  • Drying agent (e.g., anhydrous Magnesium sulfate (MgSO4))

  • Diatomaceous earth

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve furfural (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add ethylamine (1.0-1.2 equivalents) to the stirred solution.

    • If using an acid catalyst, add a catalytic amount (e.g., 0.1 equivalents) of acetic acid.

    • Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the formation of the imine by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reduction:

    • Once imine formation is complete, cool the reaction mixture again in an ice bath.

    • Slowly and portion-wise, add the reducing agent (e.g., NaBH4, 1.5-2.0 equivalents) to the stirred solution. Control the addition rate to manage any effervescence.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-12 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_synthesis Synthesis cluster_purification Purification Furfural Furfural Imine_Formation Imine Formation (Solvent, optional catalyst) Furfural->Imine_Formation Ethylamine Ethylamine Ethylamine->Imine_Formation Reduction Reduction (Reducing Agent, e.g., NaBH4) Imine_Formation->Reduction Imine Intermediate Workup Aqueous Work-up Reduction->Workup Purification Distillation / Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Biological Activity of Furan Derivatives

Anticancer Activity

Several furan derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[6][7]

CompoundCell LineIC50 (µM)
Furan-based compound 4MCF-7 (Breast)4.06
Furan-based compound 7MCF-7 (Breast)2.96
3-(furan-2-yl)pyrazolyl chalcone (7g)A549 (Lung Carcinoma)27.7 (µg/mL)
3-(furan-2-yl)pyrazolyl chalcone (7g)HepG2 (Hepatocellular Carcinoma)26.6 (µg/mL)
Methyl-5-(hydroxymethyl)-2-furan carboxylate derivativeHeLa (Cervical)62.37 µg/mL

Table compiled from data in[6][8][9]

Antimicrobial Activity

Furan derivatives have also shown promise as antimicrobial agents. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.

Compound ClassOrganismMIC (µg/mL)
l-Borneol possessing 2(5H)-furanone derivative F131S. aureus8-16
Carbamothioyl-furan-2-carboxamide derivativesS. aureus, E. coli230-300
Carbamothioyl-furan-2-carboxamide derivativesFungal Strains120.7-190

Table compiled from data in[10][11]

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the biological activity of compounds like this compound.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.[10]

Anti-inflammatory Activity: Inhibition of Protein Denaturation Assay

This in vitro assay assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit the denaturation of protein, a hallmark of inflammation.

Materials:

  • Egg albumin or Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • This compound (dissolved in a suitable solvent)

  • Reference standard (e.g., Diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound or standard at various concentrations, and egg albumin or BSA in PBS. A control group without the test compound is also prepared.

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

  • Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

G General Biological Screening Workflow cluster_assays In Vitro Assays cluster_data Data Analysis Compound This compound Anticancer Anticancer Assay (e.g., MTT) Compound->Anticancer Antimicrobial Antimicrobial Assay (e.g., MIC determination) Compound->Antimicrobial Anti_inflammatory Anti-inflammatory Assay (e.g., Protein Denaturation) Compound->Anti_inflammatory IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC Percent_Inhibition Calculate % Inhibition Anti_inflammatory->Percent_Inhibition Lead_Identification Lead Compound Identification IC50->Lead_Identification MIC->Lead_Identification Percent_Inhibition->Lead_Identification

Caption: General workflow for biological screening.

Potential Mechanism of Action

The biological activities of furan derivatives are often attributed to their ability to interact with various biological targets. In the context of anticancer activity, some furan-containing compounds have been shown to modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

G Potential Signaling Pathway Modulated by Furan Derivatives GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Furan Furan Derivative Furan->PI3K inhibits Furan->Akt inhibits Furan->mTORC1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound belongs to a class of furan derivatives with significant potential for biological activity. While direct experimental data on this specific compound is scarce, the broader family of furan-containing molecules has demonstrated promising anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of this compound is readily achievable through reductive amination. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this and related furan derivatives. Future studies should focus on the systematic biological evaluation of this compound to elucidate its specific pharmacological profile and mechanism of action.

References

Methodological & Application

Application Notes and Protocols for the Use of N-(furan-2-ylmethyl)ethanamine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(furan-2-ylmethyl)ethanamine, a secondary amine featuring a furan moiety, is a versatile building block in the synthesis of various pharmaceutical intermediates. The furan ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and contributing to a wide range of biological activities. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in the preparation of pharmaceutical intermediates, with a focus on the synthesis of a furosemide analog, a potential diuretic agent, and a conceptual link to the synthesis of ranitidine-like structures, which are histamine H2 receptor antagonists.

Synthesis of this compound

The primary route for the synthesis of this compound is the reductive amination of furfural with ethylamine. This one-pot reaction involves the formation of an intermediate imine, which is then hydrogenated in situ to the desired secondary amine.

Experimental Protocol: Reductive Amination of Furfural with Ethylamine

Objective: To synthesize this compound.

Materials:

  • Furfural (99%)

  • Ethylamine (70% in water or as a solution in a suitable solvent)

  • Raney Nickel (slurry in water) or 5% Rh/Al2O3

  • Methanol or 1,4-Dioxane (solvent)

  • Hydrogen gas (high purity)

  • Diatomaceous earth (for filtration)

  • Standard laboratory glassware for reactions under pressure (e.g., Parr autoclave)

Procedure:

  • Catalyst Preparation: If using Raney Nickel, carefully wash the catalyst with the chosen reaction solvent to remove residual water.

  • Reaction Setup: In a high-pressure autoclave, combine furfural, ethylamine (in a molar excess, typically 1.5 to 2 equivalents), and the catalyst (e.g., 5-10 wt% of furfural).

  • Solvent Addition: Add the solvent (methanol or 1,4-dioxane) to the reaction vessel.

  • Reaction Conditions: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 2.0 MPa). Heat the reaction mixture to the specified temperature (e.g., 80-130°C) with vigorous stirring.[1][2]

  • Reaction Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can be purified by vacuum distillation to obtain pure this compound.

Data Presentation: Reductive Amination of Furfural
CatalystAmine SourceSolventTemperature (°C)Pressure (MPa)Time (h)Furfural Conversion (%)Product Selectivity (%)Reference
Raney NiAmmonia1,4-Dioxane1302.0310096.3 (Furfurylamine)[2]
Rh/Al2O3AmmoniaWater802.02>99~92 (Furfurylamine)[1]
Ni/SiO2AmmoniaDioxane1204.0410098 (Furfurylamine)

Note: The data presented is for the synthesis of furfurylamine (from ammonia). Similar high yields and selectivities are expected for the synthesis of this compound using ethylamine under optimized conditions.

Experimental Workflow: Reductive Amination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Furfural Furfural Autoclave High-Pressure Autoclave Furfural->Autoclave Ethylamine Ethylamine Ethylamine->Autoclave Catalyst Catalyst (e.g., Raney Ni) Catalyst->Autoclave Solvent Solvent Solvent->Autoclave Heating Heating & Stirring Autoclave->Heating Pressurize with H2 Filtration Filtration Heating->Filtration Reaction Completion Concentration Concentration Filtration->Concentration Distillation Vacuum Distillation Concentration->Distillation FinalProduct This compound Distillation->FinalProduct

Caption: Workflow for the synthesis of this compound.

Application in the Synthesis of a Furosemide Analog

This compound can be utilized as a key intermediate in the synthesis of analogs of furosemide, a potent loop diuretic. The synthesis involves the condensation of the amine with a substituted sulfamoylbenzoic acid.

Experimental Protocol: Synthesis of 4-chloro-N-ethyl-N-(furan-2-ylmethyl)-5-sulfamoyl-anthranilic acid

Objective: To synthesize an N-ethyl analog of furosemide.

Materials:

  • This compound

  • 2,4-Dichloro-5-sulfamoylbenzoic acid

  • Sodium bicarbonate

  • Dimethylformamide (DMF) or other suitable high-boiling solvent

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware for reflux

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dichloro-5-sulfamoylbenzoic acid and this compound (typically in a 1:1 to 1:1.5 molar ratio) in the chosen solvent (e.g., DMF).

  • Base Addition: Add sodium bicarbonate (as a base to neutralize the HCl formed during the reaction) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (e.g., 120-140°C) and maintain for several hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into water.

  • Purification: Acidify the aqueous solution with hydrochloric acid to precipitate the crude product. Filter the precipitate, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Data Presentation: Synthesis of Furosemide and Analogs
AmineBenzoic Acid DerivativeSolventTemperature (°C)Time (h)Yield (%)Reference
Furfurylamine2,4-Dichloro-5-sulfamoylbenzoic acid-120-140450-55
Furfurylamine4-chloro-2-fluoro-5-sulfamoyl-benzoic acidDMFReflux-High

Note: The yields for the N-ethyl analog are expected to be in a similar range to those reported for furosemide synthesis.

Logical Relationship: Synthesis of Furosemide Analog

G Amine This compound Condensation Nucleophilic Aromatic Substitution Amine->Condensation BenzoicAcid 2,4-Dichloro-5-sulfamoylbenzoic acid BenzoicAcid->Condensation Intermediate N-ethyl Furosemide Analog Condensation->Intermediate

Caption: Synthetic route to an N-ethyl furosemide analog.

Signaling Pathway of Furosemide (and its Analogs)

Furosemide and its analogs act as loop diuretics by inhibiting the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys. This inhibition leads to a decrease in the reabsorption of sodium, potassium, and chloride ions, resulting in increased excretion of water and electrolytes.

Signaling Pathway: Mechanism of Action of Furosemide Analogs

G Lumen Tubular Lumen Cell Epithelial Cell Lumen->Cell Na+, K+, 2Cl- IonsOut Na+, K+, 2Cl- Excretion Lumen->IonsOut Increased Concentration Blood Blood Furosemide Furosemide Analog NKCC2 Na-K-2Cl Cotransporter (NKCC2) Furosemide->NKCC2 Inhibits IonsIn Na+, K+, 2Cl- Reabsorption IonsIn->Blood Reduced Reabsorption WaterOut Water Excretion (Diuresis) IonsOut->WaterOut Osmotic Effect

Caption: Inhibition of the Na-K-2Cl cotransporter by a furosemide analog.

Conceptual Application in the Synthesis of Ranitidine-like Structures

This compound and its derivatives are structurally related to a key fragment of ranitidine, a histamine H2 receptor antagonist. While the synthesis of ranitidine itself involves a different furan-containing amine, the underlying principle of using a furan-2-ylmethylamine derivative as a scaffold is relevant.

Signaling Pathway of Ranitidine

Ranitidine competitively inhibits the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells. This action reduces the production of gastric acid.

Signaling Pathway: Mechanism of Action of Ranitidine

G cluster_cell Gastric Parietal Cell H2R Histamine H2 Receptor AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates Acid Gastric Acid Secretion ProtonPump->Acid Histamine Histamine Histamine->H2R Binds & Activates Ranitidine Ranitidine Ranitidine->H2R Competitively Inhibits

References

Application Notes and Protocols: N-(furan-2-ylmethyl)ethanamine as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(furan-2-ylmethyl)ethanamine is a secondary amine featuring a furan ring, a versatile heterocyclic moiety known for its coordinating capabilities and presence in many biologically active compounds. While direct studies on the coordination chemistry of this compound as a primary ligand are not extensively documented in publicly available literature, its structural motifs are integral to a wide range of Schiff base ligands. These related compounds have been extensively investigated for their ability to form stable complexes with various transition metals, exhibiting interesting spectroscopic, structural, and biological properties.[1][2] This document provides a detailed overview of the potential applications and experimental protocols for utilizing this compound and its derivatives as ligands in coordination chemistry, drawing upon established methodologies for similar furan-containing ligands.

The furan moiety offers a potential coordination site through its oxygen atom, while the secondary amine provides a nitrogen donor. More commonly, this compound serves as a precursor for Schiff base ligands through condensation reactions with aldehydes or ketones.[3][4] These Schiff bases, possessing an imine (C=N) bond, are excellent chelating agents for metal ions, and their metal complexes have shown promise in catalysis, materials science, and medicinal chemistry, including anticancer, antibacterial, and antifungal applications.[2][5][6]

Potential Applications

Metal complexes of ligands derived from this compound are expected to exhibit a range of applications, mirroring the properties of other furan-based Schiff base complexes.

  • Antimicrobial Agents: Metal complexes often exhibit enhanced biological activity compared to the free ligands.[2] Complexes of copper, nickel, cobalt, and zinc with furan-containing Schiff bases have demonstrated significant antibacterial and antifungal properties against various pathogens.[2][5]

  • Anticancer Agents: The interaction of metal complexes with biological macromolecules like DNA and enzymes is a key mechanism for their anticancer activity.[6] Furan-based Schiff base complexes have been investigated for their cytotoxic effects against cancer cell lines.[7]

  • Catalysis: The ability of transition metals to exist in various oxidation states makes their complexes with Schiff bases effective catalysts in a range of organic reactions, including oxidation and reduction processes.[1]

  • Material Science: The diverse coordination geometries and electronic properties of these complexes make them suitable for the development of novel materials with interesting magnetic and optical properties.[5]

Experimental Protocols

The following protocols are generalized procedures based on the synthesis and characterization of related furan-containing Schiff base-metal complexes. Researchers should optimize these protocols for their specific metal ion and desired complex.

Protocol 1: Synthesis of a Schiff Base Ligand from this compound

This protocol describes the synthesis of a Schiff base ligand via the condensation of this compound with an aldehyde (e.g., salicylaldehyde).

Materials:

  • This compound

  • Salicylaldehyde (or other suitable aldehyde/ketone)

  • Anhydrous ethanol or methanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous ethanol.

  • To this solution, add a solution of salicylaldehyde (1 equivalent) in anhydrous ethanol dropwise while stirring.

  • Add a few drops of glacial acetic acid to catalyze the reaction.[4]

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A solid product may precipitate.

  • If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol.

  • If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product.

  • Purify the crude Schiff base ligand by recrystallization from a suitable solvent like ethanol.

  • Dry the purified ligand in a desiccator.

  • Characterize the synthesized ligand using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3]

Protocol 2: Synthesis of a Metal Complex with a Schiff Base Ligand

This protocol outlines the general procedure for the synthesis of a metal complex using a pre-synthesized Schiff base ligand.

Materials:

  • Synthesized Schiff base ligand

  • Metal salt (e.g., copper(II) acetate, nickel(II) chloride, cobalt(II) nitrate)

  • Anhydrous ethanol or methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus

Procedure:

  • Dissolve the Schiff base ligand (e.g., 2 equivalents) in hot anhydrous ethanol in a round-bottom flask.

  • In a separate flask, dissolve the metal salt (e.g., 1 equivalent) in anhydrous ethanol.

  • Add the metal salt solution dropwise to the hot ligand solution with constant stirring.[3]

  • A change in color or the formation of a precipitate usually indicates complex formation.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.

  • After cooling to room temperature, collect the precipitated metal complex by vacuum filtration.

  • Wash the complex with cold ethanol to remove any unreacted starting materials.

  • Dry the final product in a desiccator.

  • Characterize the metal complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and, if suitable crystals are obtained, single-crystal X-ray diffraction.[3]

Workflow for Synthesis and Characterization

Synthesis_Workflow Start Start Ligand_Synth Schiff Base Ligand Synthesis Start->Ligand_Synth Purification1 Purification (Recrystallization) Ligand_Synth->Purification1 Characterization1 Ligand Characterization (FT-IR, NMR, MS) Purification1->Characterization1 Complex_Synth Metal Complex Synthesis Characterization1->Complex_Synth Purification2 Purification (Washing) Complex_Synth->Purification2 Characterization2 Complex Characterization (FT-IR, UV-Vis, XRD) Purification2->Characterization2 End End Characterization2->End

Caption: General workflow for the synthesis and characterization of metal complexes.

Data Presentation

Characterization data for the ligand and its metal complexes should be systematically tabulated for clear comparison and interpretation.

Table 1: Spectroscopic Data for a Hypothetical Schiff Base Ligand and its Cu(II) Complex
CompoundKey FT-IR Bands (cm⁻¹)¹H NMR (δ, ppm)UV-Vis λ_max (nm)
Ligand (L) ~3400 (O-H), ~1630 (C=N)~8.6 (CH=N), ~7.0-7.8 (Ar-H), ~4.5 (CH₂), ~2.5 (CH₂CH₃), ~1.2 (CH₂CH₃)~280, ~320
Cu(II) Complex No O-H band, ~1610 (C=N, shifted), ~550 (M-N), ~450 (M-O)Paramagnetic (broad signals)~290, ~380, ~650 (d-d transition)

Note: The shift in the C=N stretching frequency in the FT-IR spectrum upon complexation is indicative of coordination. The disappearance of the O-H band (if present in the ligand precursor) and the appearance of new bands in the far-IR region (M-N, M-O) confirm coordination. UV-Vis spectra of the complexes often show new bands corresponding to d-d electronic transitions.[3]

Table 2: Crystal Structure Data for a Hypothetical Ni(II) Complex

For complexes that yield single crystals suitable for X-ray diffraction, the following parameters are crucial for defining the coordination environment.

ParameterValue
Coordination Geometry Distorted Square Planar
Ni-N Bond Length (Å) 1.90 - 1.95
Ni-O Bond Length (Å) 1.85 - 1.90
N-Ni-N Bond Angle (°) 175 - 180
O-Ni-O Bond Angle (°) 175 - 180
N-Ni-O Bond Angle (°) 85 - 95

Note: These values are hypothetical and based on typical bond lengths and angles for Ni(II) complexes with similar ligands.[8]

Logical Relationship of Coordination and Biological Activity

Biological_Activity Ligand Free Ligand Complex Metal Complex Ligand->Complex Metal Metal Ion Metal->Complex Properties Enhanced Physicochemical Properties (Lipophilicity, Stability) Complex->Properties Interaction Interaction with Biological Targets (DNA, Enzymes, Membranes) Properties->Interaction Activity Enhanced Biological Activity (Antimicrobial, Anticancer) Interaction->Activity

Caption: Chelation theory and enhanced biological activity of metal complexes.

Conclusion

This compound is a valuable building block for the synthesis of versatile ligands, particularly Schiff bases, for coordination chemistry. The resulting metal complexes have significant potential in various fields, including medicinal chemistry and catalysis. The protocols and data presented here provide a foundational framework for researchers to explore the rich coordination chemistry of ligands derived from this furan-containing amine. Further research into the synthesis and characterization of a wider range of metal complexes with these ligands will undoubtedly lead to the discovery of novel compounds with important applications.

References

Application of N-(furan-2-ylmethyl)ethanamine in Agrochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan scaffold is a prevalent heterocyclic motif in a variety of biologically active compounds, including those with applications in the agrochemical sector. Derivatives of furan have demonstrated a wide range of activities, acting as fungicides, herbicides, insecticides, and plant growth regulators. N-(furan-2-ylmethyl)ethanamine, a secondary amine containing a furan moiety, represents a lead structure for the development of novel agrochemicals. While direct research on the agrochemical applications of this compound is limited in publicly available literature, this document provides a comprehensive overview of its potential applications based on the activities of structurally related compounds. Furthermore, it offers detailed protocols for the synthesis and biological screening of this compound and its derivatives to facilitate further research and development.

Synthesis of this compound and its Derivatives

A common and efficient method for the synthesis of this compound and its derivatives is through reductive amination. This process typically involves the reaction of a furan-2-carbaldehyde with an appropriate amine in the presence of a reducing agent.

General Synthesis Protocol: Reductive Amination

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Furfural

  • Ethylamine

  • Sodium borohydride (NaBH₄) or other suitable reducing agent

  • Methanol or other suitable solvent

  • Glacial acetic acid (optional, as a catalyst)

  • Diethyl ether or other extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve furfural (1 equivalent) in methanol.

  • Add ethylamine (1 to 1.2 equivalents) to the solution. The reaction mixture may be stirred at room temperature for 1-2 hours to form the corresponding imine intermediate. A catalytic amount of glacial acetic acid can be added to facilitate imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5 to 2 equivalents) portion-wise to the cooled solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether or another suitable organic solvent (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by distillation or column chromatography.

Synthesis_Workflow reagents Furfural + Ethylamine in Methanol imine_formation Imine Formation (Stir at RT) reagents->imine_formation reduction Reduction with NaBH4 (Ice Bath -> RT) imine_formation->reduction workup Aqueous Workup & Extraction reduction->workup purification Purification (Distillation/Chromatography) workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Potential Agrochemical Applications and Screening Protocols

Based on the known activities of furan derivatives, this compound and its analogs are promising candidates for evaluation in several agrochemical applications. The following sections detail these potential applications and provide standardized protocols for their assessment.

Plant Growth Regulatory Activity

Structurally related compounds, such as α-furfuryl-2-alkylaminophosphonates, have demonstrated plant growth regulatory activities.[1] These compounds are synthesized via a one-pot three-component Kabachnik–Fields reaction.[1] The evaluation of this compound as a plant growth regulator can be performed using a seed germination and seedling growth bioassay.

The following table summarizes the plant growth regulatory activity of a representative α-furfuryl-2-alkylaminophosphonate on Sorghum bicolor.

CompoundConcentration (ppm)Root Length (cm)Shoot Length (cm)
Control010.2 ± 0.48.5 ± 0.3
Diethyl (((furan-2-ylmethyl)amino)(4-hydroxyphenyl)methyl)phosphonate10012.5 ± 0.59.8 ± 0.4
20014.1 ± 0.611.2 ± 0.5

Data is hypothetical and for illustrative purposes, based on findings for similar compounds.

Materials:

  • Seeds of a model plant species (e.g., lettuce, radish, or sorghum)

  • This compound

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Petri dishes with sterile filter paper

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a series of test concentrations (e.g., 10, 50, 100, 200 ppm) by diluting the stock solution with sterile distilled water. A control solution with the same concentration of DMSO should also be prepared.

  • Place sterile filter paper in each petri dish and moisten with 5 mL of the respective test or control solution.

  • Place a defined number of seeds (e.g., 20) on the filter paper in each dish.

  • Seal the petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16h light/8h dark cycle).

  • After a set period (e.g., 7 days), measure the germination rate, root length, and shoot length of the seedlings.

  • Calculate the percentage of inhibition or promotion compared to the control.

PGR_Workflow prep Prepare Test Solutions (different concentrations) seed_plating Seed Plating on Moistened Filter Paper prep->seed_plating incubation Incubation (Controlled Environment) seed_plating->incubation measurement Measure Germination, Root & Shoot Length incubation->measurement analysis Data Analysis (% Inhibition/Promotion) measurement->analysis result Plant Growth Regulatory Effect analysis->result

Caption: Workflow for plant growth regulator bioassay.

Fungicidal Activity

Furan derivatives have been investigated for their fungicidal properties. The evaluation of this compound's fungicidal activity can be determined using an in vitro mycelial growth inhibition assay against various plant pathogenic fungi.

Materials:

  • Cultures of plant pathogenic fungi (e.g., Fusarium oxysporum, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • This compound

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Prepare PDA medium and sterilize by autoclaving.

  • While the medium is still molten, add the test compound at various concentrations to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µg/mL). A control plate with no compound should also be prepared.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal culture.

  • Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C).

  • Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

Insecticidal Activity

The furan moiety is present in some insecticidal compounds. The insecticidal potential of this compound can be assessed through various bioassays, such as a contact toxicity assay using a model insect.

Materials:

  • A culture of a model insect (e.g., aphids, Myzus persicae) on host plants.

  • This compound

  • Acetone or another suitable solvent

  • Surfactant (e.g., Tween 20)

  • Spray bottle or micro-sprayer

  • Cages or containers to hold the treated plants

Procedure:

  • Prepare a stock solution of the test compound in acetone.

  • Prepare a series of test solutions at different concentrations by diluting the stock solution with water containing a small amount of surfactant.

  • Infest host plants with a known number of insects.

  • Spray the infested plants with the test solutions until runoff. Control plants should be sprayed with a solution containing only the solvent and surfactant.

  • Allow the plants to dry and then place them in cages.

  • Maintain the plants under controlled environmental conditions.

  • Assess insect mortality at specific time intervals (e.g., 24, 48, and 72 hours) after treatment.

  • Calculate the percentage of mortality, correcting for any mortality in the control group using Abbott's formula.

Herbicidal Activity

Certain amine derivatives have shown herbicidal properties.[2] The herbicidal potential of this compound can be evaluated through pre- and post-emergence assays on representative weed and crop species.

Materials:

  • Seeds of weed species (e.g., barnyardgrass, amaranth) and a crop species (e.g., corn, soybean)

  • Pots filled with a suitable soil mix

  • This compound

  • Acetone and a surfactant

  • Greenhouse or growth chamber

Procedure:

  • Sow the seeds of the test plant species in pots.

  • Prepare test solutions of the compound at various application rates (e.g., 100, 250, 500, 1000 g/ha).

  • Apply the test solutions uniformly to the soil surface of the pots.

  • Water the pots and place them in a greenhouse or growth chamber with controlled conditions.

  • After a specific period (e.g., 14-21 days), visually assess the herbicidal injury (e.g., stunting, chlorosis, necrosis) on a scale of 0 (no injury) to 100 (complete kill).

Conclusion

This compound holds potential as a lead compound in the discovery of new agrochemicals. The protocols provided herein offer a framework for the systematic evaluation of its biological activities. Further derivatization of this molecule could lead to the identification of novel compounds with enhanced efficacy and selectivity for use in sustainable agriculture. It is recommended that researchers undertaking these studies adhere to all relevant safety guidelines and regulations for handling chemical compounds and biological organisms.

References

Application Notes and Protocols for the Quantification of N-(furan-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods for the quantitative analysis of N-(furan-2-ylmethyl)ethanamine. Due to a lack of specific validated methods for this compound in publicly available literature, the following protocols are adapted from established and validated methods for the analysis of furan and its derivatives in various matrices, particularly food products. The primary recommended techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are powerful tools for the selective and sensitive quantification of organic molecules.

Overview of Analytical Approaches

The selection of an appropriate analytical method for this compound depends on the sample matrix, the required sensitivity, and the available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for volatile and semi-volatile furan derivatives. Coupled with headspace (HS) or solid-phase microextraction (SPME) sample preparation, GC-MS offers high sensitivity and specificity.[1][2][3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is suitable for less volatile or thermally labile compounds. It can be a powerful alternative or confirmatory technique, especially for complex matrices that may require extensive cleanup for GC-MS analysis.[4][5]

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of furan and its derivatives using GC-MS and LC-MS/MS. These values can be considered as target performance characteristics for a newly developed method for this compound.

ParameterGC-MS with HS-SPMELC-MS/MS
Limit of Detection (LOD) 0.05 - 0.8 ng/g0.01 - 0.2 µg/kg
Limit of Quantification (LOQ) 0.1 - 2.6 ng/g0.03 - 0.5 µg/kg
**Linearity (R²) **> 0.99> 0.99
Recovery 75 - 115%80 - 110%
Precision (RSD%) < 15%< 15%

Experimental Protocols

Method 1: Quantification by Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS)

This method is ideal for the analysis of this compound in liquid samples or solid samples that can be dissolved or suspended in a suitable solvent.

3.1.1. Sample Preparation

  • Sample Weighing: Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.[6][7]

  • Matrix Modification: For aqueous samples, add a salt solution (e.g., 5 mL of saturated NaCl) to increase the ionic strength and promote the partitioning of the analyte into the headspace.[6][8]

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard. A deuterated analog of the analyte is ideal. If unavailable, a structurally similar compound with a distinct mass spectrum and retention time can be used.

  • Equilibration: Seal the vial and place it in a heated agitator. Equilibrate the sample at a specific temperature (e.g., 35°C) for a defined period (e.g., 15 minutes) to allow the analyte to partition into the headspace.[3][6]

  • SPME Extraction: Expose a SPME fiber (e.g., Carboxen/PDMS) to the headspace of the vial for a fixed time (e.g., 15-20 minutes) to adsorb the analyte.[3][9]

3.1.2. GC-MS Analysis

  • GC System: A gas chromatograph equipped with a split/splitless injector and a suitable capillary column.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[6][7]

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS System: A mass spectrometer capable of electron ionization (EI) and selected ion monitoring (SIM) or full scan mode.

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Electron Energy: 70 eV

    • Data Acquisition: In SIM mode, monitor at least three characteristic ions for the analyte and the internal standard.

3.1.3. Data Analysis and Quantification

  • Create a calibration curve by analyzing a series of standards of known concentrations prepared in the same matrix as the samples.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.

Method 2: Quantification by LC-MS/MS

This method is suitable for a wider range of sample matrices and can be used as a confirmatory method.

3.2.1. Sample Preparation

  • Extraction:

    • Solid Samples: Perform a solid-liquid extraction. Homogenize 1-2 g of the sample with a suitable organic solvent (e.g., acetonitrile or methanol).

    • Liquid Samples: A liquid-liquid extraction or a simple "dilute-and-shoot" approach may be applicable depending on the sample complexity.

  • Purification (if necessary): Use solid-phase extraction (SPE) to remove interfering matrix components. Select an SPE cartridge (e.g., C18) based on the polarity of the analyte.

  • Reconstitution: Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

  • Internal Standard Spiking: Add the internal standard at the beginning of the sample preparation process to account for any losses during extraction and purification.

3.2.2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatograph with a binary pump and an autosampler.

    • Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point.

    • Mobile Phase:

      • A: Water with 0.1% formic acid

      • B: Acetonitrile with 0.1% formic acid

    • Gradient: A gradient elution from low to high organic content will likely be required. An example gradient is:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95% to 5% B

      • 10.1-15 min: 5% B

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5-10 µL

  • MS/MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Ion Source Parameters: Optimize the capillary voltage, source temperature, and gas flows for the specific instrument.

    • MRM Transitions: Determine the precursor ion (the protonated molecule [M+H]⁺) and at least two product ions for both the analyte and the internal standard.

3.2.3. Data Analysis and Quantification

  • The quantification process is similar to the GC-MS method, using a calibration curve prepared in the sample matrix.

  • Plot the ratio of the analyte's most abundant MRM transition peak area to the internal standard's MRM transition peak area against the analyte concentration.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing MatrixMod Matrix Modification (e.g., add salt) Sample->MatrixMod Spike Internal Standard Spiking MatrixMod->Spike Equilibrate Equilibration in Heated Agitator Spike->Equilibrate SPME SPME Extraction Equilibrate->SPME GC Gas Chromatography (Separation) SPME->GC MS Mass Spectrometry (Detection) GC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound by HS-SPME-GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Extraction Extraction (Solid-Liquid or Liquid-Liquid) Purification Purification (e.g., SPE) Extraction->Purification Reconstitution Reconstitution in Mobile Phase Purification->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC Spike Internal Standard Spiking Spike->Extraction MSMS Tandem Mass Spectrometry (Detection) LC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound by LC-MS/MS.

References

Application Notes and Protocols: N-(furan-2-ylmethyl)ethanamine in Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate N-(furan-2-ylmethyl)ethanamine and structurally similar furan derivatives as corrosion inhibitors. While specific quantitative data for this compound is not extensively available in the reviewed literature, this document summarizes representative data from closely related furan-containing compounds to demonstrate their potential efficacy and the experimental protocols for their evaluation.

Introduction

Organic compounds containing heteroatoms like nitrogen and oxygen, along with π-electrons, are recognized as effective corrosion inhibitors for various metals in corrosive environments.[1] These molecules function by adsorbing onto the metal surface, forming a protective barrier that mitigates the corrosive process.[1][2] The furan ring, with its oxygen heteroatom and delocalized π-electrons, combined with the nitrogen atom in the amine group, makes furan derivatives promising candidates for corrosion inhibition.[1] The mechanism of inhibition typically involves the displacement of water molecules from the metal surface and the subsequent adsorption of the inhibitor molecules, which can occur through physical (electrostatic) interactions or chemical bonding (chemisorption).[1]

Data Presentation

The following tables summarize quantitative data for furan derivatives structurally similar to this compound, demonstrating their performance as corrosion inhibitors for mild steel and carbon steel in acidic media.

Table 1: Inhibition Efficiency from Weight Loss Measurements for 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid (FSM) in 1 N H₂SO₄ [1]

Inhibitor Concentration (ppm)Corrosion Rate (mpy)Inhibition Efficiency (%)
Blank115.3-
5045.160.9
10028.875.0
15018.384.1
20012.689.1
2508.792.5

Table 2: Electrochemical Polarization Parameters for 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid (FSM) in 1 N H₂SO₄ [1]

Inhibitor Concentration (ppm)Corrosion Current Density (Icorr) (mA/cm²)Corrosion Potential (Ecorr) (mV vs. SCE)Tafel Slopes (βa / βc) (mV/dec)Inhibition Efficiency (%)
Blank2.56-510110 / 125-
501.05-502105 / 12059.0
1000.64-495102 / 11875.0
1500.41-48898 / 11584.0
2000.28-48295 / 11289.1
2500.19-47592 / 11092.6

Table 3: Inhibition Efficiency of Furan-2-ylmethylsulfanyl-acetic acid (N-thiobenzoyl)-Hydrazide (FATH) on Carbon Steel in 0.1 M HCl [2][3]

Inhibitor Concentration (ppm)Inhibition Efficiency (%)
400>90
500>95
60099.9

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Weight Loss Measurement

This gravimetric method is a straightforward technique to determine corrosion rates and inhibitor efficiency.

a. Material Preparation:

  • Mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.025 cm) are used.[1]

  • The coupons are polished sequentially with different grades of emery paper (e.g., 180, 400, 800, 1200 grit), washed with distilled water, degreased with acetone, and dried.[2][3]

  • The initial weight of each coupon is accurately measured using an analytical balance.

b. Experimental Setup:

  • The polished and weighed coupons are suspended in beakers containing the corrosive medium (e.g., 1 N H₂SO₄ or 1 M HCl) with and without various concentrations of the inhibitor.

  • The beakers are placed in a temperature-controlled water bath for a specified immersion period (e.g., 3 hours).

c. Post-Experiment Analysis:

  • After the immersion period, the coupons are removed, washed with distilled water and acetone, dried, and re-weighed.

  • The weight loss is calculated as the difference between the initial and final weights.

  • The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following equations:

    • Corrosion Rate (mpy): CR = (K * W) / (A * T * D)

      • Where K is a constant (8.76 x 10⁴), W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Inhibition Efficiency (%): IE% = [(W₀ - Wᵢ) / W₀] * 100

      • Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition. These are typically performed using a three-electrode corrosion cell with a potentiostat.[2][3]

a. Electrode System:

  • Working Electrode: The mild steel coupon.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • Counter (Auxiliary) Electrode: A platinum foil or graphite rod.

b. Potentiodynamic Polarization:

  • The working electrode is immersed in the test solution (corrosive medium with and without the inhibitor) until a stable open circuit potential (OCP) is reached.

  • The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes (βa and βc).

  • The inhibition efficiency is calculated using: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] * 100

    • Where Icorr₀ is the corrosion current density in the absence of the inhibitor and Icorrᵢ is the corrosion current density in the presence of the inhibitor.

c. Electrochemical Impedance Spectroscopy (EIS):

  • EIS measurements are performed at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz) with a small amplitude AC signal (e.g., 10 mV).

  • The impedance data is often represented as Nyquist and Bode plots.

  • An equivalent circuit model is used to fit the experimental data and extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • The inhibition efficiency is calculated from the Rct values: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100

    • Where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflow A Material Preparation (Mild Steel Coupons) B Polishing, Cleaning, and Weighing A->B F Weight Loss Measurement (Gravimetric Method) B->F G Electrochemical Measurements (Potentiodynamic Polarization & EIS) B->G C Corrosive Medium Preparation (e.g., 1 M HCl) E Preparation of Test Solutions (Blank and Inhibitor Concentrations) C->E D Inhibitor Stock Solution Preparation D->E E->F E->G H Data Analysis: Corrosion Rate & Inhibition Efficiency F->H G->H I Surface Analysis (SEM, AFM) G->I K Adsorption Isotherm and Thermodynamic Studies H->K L Mechanism of Inhibition Elucidation I->L J Quantum Chemical Calculations (DFT) J->L K->L

Caption: Experimental workflow for evaluating corrosion inhibitors.

Inhibition_Mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Mild Steel) Inhibitor This compound (Inhibitor Molecule) Protective_Film Adsorbed Inhibitor Film (Protective Layer) Inhibitor->Protective_Film Adsorption & Displacement of H₂O H2O Water Molecules (H₂O) Adsorbed_H2O Adsorbed Water Molecules H2O->Adsorbed_H2O Adsorption H_plus Corrosive Species (H⁺) Metal Bare Metal Surface H_plus->Metal Corrosion Attack Protective_Film->Metal Inhibition of Corrosion

References

Application Notes and Protocols for N-(furan-2-ylmethyl)ethanamine in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-(furan-2-ylmethyl)ethanamine, a secondary amine featuring a furan moiety, is a versatile building block with potential applications in polymer chemistry. The presence of the reactive secondary amine group and the furan ring allows for its participation in various polymerization and polymer modification reactions. The furan group, derived from renewable resources, offers a sustainable alternative to petroleum-based aromatics, and can impart unique properties to the resulting polymers, such as increased thermal stability and char yield.[1] This document outlines potential applications of this compound in the synthesis of epoxy resins and polyamides, providing detailed protocols and summarizing relevant data from related furan-based polymer systems.

Application as a Curing Agent for Epoxy Resins

This compound can theoretically be used as a curing agent for epoxy resins. The secondary amine functionality can react with the oxirane rings of epoxy prepolymers, leading to the formation of a cross-linked thermoset network. Furan-based amines are of interest as curing agents for developing sustainable, low-VOC epoxy formulations.[2] The resulting polymers are expected to exhibit good thermal and mechanical properties.[3][4]

Experimental Protocol: Curing of a Bisphenol A-based Epoxy Resin

This protocol describes a general procedure for curing a standard epoxy prepolymer, such as diglycidyl ether of bisphenol A (DGEBA), using this compound.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • This compound

  • Acetone (for viscosity reduction, optional)

  • Mold release agent

  • Glass molds

Procedure:

  • Stoichiometric Calculation: Calculate the required amount of this compound based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin. For a secondary amine, there is one active hydrogen per molecule.

  • Mixing: In a disposable container, weigh the calculated amounts of the DGEBA epoxy resin and this compound.

  • Homogenization: Thoroughly mix the components using a mechanical stirrer or by hand with a spatula for 5-10 minutes until a homogeneous mixture is obtained. If the viscosity is too high, a small amount of acetone can be added.

  • Degassing: Place the mixture in a vacuum oven at room temperature to remove any entrapped air bubbles until the mixture is clear.

  • Casting: Treat the glass molds with a mold release agent. Pour the degassed mixture into the prepared molds.

  • Curing: Place the molds in an oven and cure according to a predefined temperature profile. A typical curing schedule might involve an initial cure at a lower temperature (e.g., 80°C for 2 hours) followed by a post-curing step at a higher temperature (e.g., 150°C for 2 hours) to ensure complete reaction.

  • Demolding and Characterization: After curing, allow the molds to cool to room temperature before demolding the polymer samples. The resulting thermoset can then be characterized for its thermal and mechanical properties.

Data Presentation: Properties of Related Furan-Based Epoxy Systems

While specific data for polymers cured with this compound is not available, the following table summarizes the properties of epoxy resins synthesized from and cured with other furan-based compounds to provide an indication of expected performance.[3][4]

Polymer SystemGlass Transition Temperature (Tg) (°C)Storage Modulus at 25°C (GPa)Char Yield at 750°C (wt. %)
BOF cured with DFDA[4]62~3.5~40
BOF cured with CH3-DFDA[4]69~3.5~40
Chlorinated Furan Diepoxy (cured with amine)[5][6]147 (from loss modulus peak)4.4Not Reported
Purified Furan Diepoxy (cured with amine)[5][6]88 (from loss modulus peak)2.9Not Reported

BOF: 2,5-bis[(2-oxiranylmethoxy)-methyl]-furan DFDA: 5,5'-methylenedifurfurylamine CH3-DFDA: 5,5'-ethylidenedifurfirylamine

Potential Application in Polyamide Synthesis

This compound can potentially be used as a monofunctional amine to control the molecular weight of polyamides or as a comonomer if paired with a difunctional monomer to create a branched or end-capped polymer. The synthesis of furan-based polyamides has been explored as a sustainable alternative to traditional polyamides.[7]

Hypothetical Experimental Protocol: Synthesis of a Furan-Containing Polyamide

This protocol outlines a hypothetical procedure for the synthesis of a polyamide using a furan-based diacid chloride and an aliphatic diamine, with this compound acting as an end-capping agent.

Materials:

  • 2,5-Furandicarbonyl dichloride

  • Hexamethylenediamine

  • This compound

  • N-methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Methanol

Procedure:

  • Monomer Dissolution: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve hexamethylenediamine and a calculated amount of this compound (as the end-capping agent) in NMP containing pyridine.

  • Reaction Initiation: Cool the solution in an ice bath. Slowly add a solution of 2,5-furandicarbonyl dichloride in NMP to the stirred amine solution.

  • Polymerization: Allow the reaction to proceed at room temperature for several hours under a nitrogen atmosphere.

  • Precipitation: Pour the viscous polymer solution into a non-solvent such as methanol to precipitate the polyamide.

  • Purification: Filter the precipitated polymer and wash it thoroughly with methanol and then water to remove unreacted monomers and salts.

  • Drying: Dry the purified polyamide in a vacuum oven at 80°C until a constant weight is achieved.

  • Characterization: The resulting polymer can be characterized for its molecular weight, thermal properties (Tg, Tm), and mechanical properties.

Data Presentation: Thermal Properties of Furan-Based Polyamides

The following table presents thermal property data for various furan-based polyamides to illustrate the potential characteristics of polymers incorporating the furan moiety.[8]

Polyamide from Dimethyl furan-2,5-dicarboxylate and:Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)
1,3-Cyclohexanedimethanamine[8]150 - 180- (amorphous)

Visualizations

Experimental Workflow for Epoxy Curing

Epoxy_Curing_Workflow cluster_prep Preparation cluster_cure Curing cluster_post Post-Processing start Start calc Calculate Stoichiometry (Epoxy Resin & Amine) start->calc mix Mix Components calc->mix degas Degas Mixture mix->degas cast Cast into Molds degas->cast cure Oven Curing cast->cure cool Cool to Room Temp. cure->cool demold Demold Polymer cool->demold charac Characterize Properties demold->charac end_node End charac->end_node

Caption: Workflow for curing epoxy resin with an amine agent.

Logical Relationship in Polyamide Synthesis

Polyamide_Synthesis Diamine Diamine (e.g., Hexamethylenediamine) Polymerization Polycondensation Reaction Diamine->Polymerization Diacid_Chloride Diacid Chloride (e.g., 2,5-Furandicarbonyl dichloride) Diacid_Chloride->Polymerization End_Capper End-Capping Agent (this compound) End_Capper->Polymerization Polyamide End-Capped Polyamide Polymerization->Polyamide

References

Application Notes and Protocols for N-Alkylation of N-(furan-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-alkylation of the secondary amine, N-(furan-2-ylmethyl)ethanamine. Two primary, effective, and widely applicable methods are presented: Reductive Amination and Direct Alkylation with Alkyl Halides. These protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering reliable procedures for the synthesis of tertiary amine derivatives containing a furan moiety.

Introduction

N-alkylation of secondary amines is a fundamental transformation in organic chemistry, yielding tertiary amines that are prevalent scaffolds in pharmaceuticals, agrochemicals, and functional materials. This compound is a versatile building block, and its N-alkylation allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships in drug discovery programs. The furan ring, present in many bioactive molecules, makes this scaffold particularly interesting. The choice of alkylation method can be critical to avoid side reactions and ensure high yields, particularly given the potential sensitivity of the furan ring. This guide details two robust methods for the N-alkylation of this substrate.

Method 1: Reductive Amination

Reductive amination is a highly efficient and versatile method for the N-alkylation of amines.[1][2][3][4] This one-pot reaction involves the formation of an intermediate iminium ion from the secondary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a suitable reducing agent to afford the tertiary amine. This method offers excellent control, avoiding the over-alkylation often seen with alkyl halides.[4]

Experimental Protocol: Reductive Amination

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., Propionaldehyde)

  • Reducing Agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, as a catalyst)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the amine in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approximately 0.1-0.2 M concentration).

  • Add the aldehyde or ketone (1.1-1.2 eq) to the solution and stir for 20-30 minutes at room temperature to allow for the initial formation of the iminium ion. A catalytic amount of acetic acid can be added to facilitate this step.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated tertiary amine.

Method 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a classical and straightforward method for forming C-N bonds. To circumvent the common issue of over-alkylation leading to the formation of quaternary ammonium salts, the use of a non-nucleophilic base such as Huenig's base (N,N-diisopropylethylamine) is often employed.[5] Alternatively, a solid-supported base like potassium carbonate or a heterogeneous catalyst can be effective.[6][7]

Experimental Protocol: Direct Alkylation

Materials:

  • This compound

  • Alkyl Halide (e.g., Ethyl Iodide)

  • Base (e.g., Huenig's base or Potassium Carbonate)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile or DMF (approximately 0.1-0.2 M concentration).

  • Add the base. If using Huenig's base, add 1.5 equivalents. If using potassium carbonate, add 2.0-3.0 equivalents.

  • Add the alkyl halide (1.1-1.2 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature if heated.

  • If potassium carbonate was used, filter off the solid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary amine.

Data Presentation

The following table summarizes typical quantitative data for the two described N-alkylation methods. The values are illustrative and can vary depending on the specific substrates and reaction scale.

ParameterReductive AminationDirect Alkylation with Alkyl Halide
Starting Amine This compoundThis compound
Alkylating Agent Aldehyde/Ketone (e.g., Propionaldehyde)Alkyl Halide (e.g., Ethyl Iodide)
Reagents NaBH(OAc)₃Huenig's Base or K₂CO₃
Solvent DCM or DCEAcetonitrile or DMF
Temperature Room TemperatureRoom Temperature to 60 °C
Reaction Time 4 - 24 hours2 - 24 hours
Typical Yield 70 - 95%60 - 90%
Workup Aqueous basic quench and extractionFiltration (if K₂CO₃) and extraction
Purification Flash Column ChromatographyFlash Column Chromatography

Product Characterization

The synthesized tertiary amine should be characterized to confirm its structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the newly introduced alkyl group and the overall structure of the molecule.[8]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful alkylation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can show the disappearance of the N-H stretch of the secondary amine starting material.

Experimental Workflow Diagram

experimental_workflow Experimental Workflow: Reductive Amination cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve this compound in anhydrous DCM B Add aldehyde/ketone (1.1-1.2 eq) A->B C Stir at RT for 30 min B->C D Add NaBH(OAc)3 (1.2-1.5 eq) C->D E Stir at RT for 4-24h (Monitor by TLC/LC-MS) D->E F Quench with sat. NaHCO3 E->F G Extract with DCM F->G H Wash with brine G->H I Dry over Na2SO4 H->I J Concentrate in vacuo I->J K Flash Column Chromatography J->K L Characterize Product (NMR, MS) K->L

Caption: Workflow for the N-alkylation via reductive amination.

References

Application Notes and Protocols: N-(furan-2-ylmethyl)ethanamine as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of various heterocyclic compounds using N-(furan-2-ylmethyl)ethanamine and its derivatives as a key precursor. The protocols outlined below are intended to serve as a guide for researchers in organic synthesis and medicinal chemistry.

Synthesis of Tetrahydrofuro[3,2-c]pyridines via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a robust method for constructing the tetrahydroisoquinoline and related heterocyclic ring systems. Utilizing a derivative of this compound, specifically 2-(5-methylfuran-2-yl)ethanamine, this reaction allows for the efficient synthesis of tetrahydrofuro[3,2-c]pyridines, which are scaffolds present in numerous biologically active compounds.[1] Some derivatives of this class have shown potential as JAK2 inhibitors and κ-opioid receptor agonists.[1]

Experimental Protocols

Method A: Synthesis of 4-Substituted Tetrahydrofuro[3,2-c]pyridines (1.0 mmol scale) [2][3]

  • Imine Formation:

    • To a solution of the desired aromatic aldehyde (1.0 mmol) in dry acetonitrile (1 mL), add 2-(5-methylfuran-2-yl)ethanamine (1.0 mmol, 125 µL).

    • Heat the reaction mixture at 82 °C for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the mixture to dryness under reduced pressure to obtain the crude imine.

  • Pictet-Spengler Cyclization:

    • Dissolve the crude imine in glacial acetic acid (750 µL).

    • Add concentrated hydrochloric acid (500 µL) portionwise to the solution.

    • Stir the reaction mixture at 70 °C for 5 hours, monitoring by TLC.

  • Work-up and Purification:

    • Add a saturated aqueous solution of sodium hydroxide (NaOH) and stir the mixture overnight at room temperature.

    • Collect any precipitate by filtration.

    • Extract the filtrate with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine (3 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to dryness.

    • Combine the residue with the precipitate from the previous step.

    • Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate (1:1) mixture as the eluent, followed by recrystallization.

Method B: Synthesis of 4-Substituted Tetrahydrofuro[3,2-c]pyridines (2.0 mmol scale) [2]

  • Imine Formation:

    • To a solution of the aromatic aldehyde (2.0 mmol) in dry acetonitrile (2 mL), add 2-(5-methylfuran-2-yl)ethanamine (2.0 mmol, 250 µL).

    • Heat the mixture at 82 °C for 1 hour (monitored by TLC) and then concentrate to dryness.

  • Pictet-Spengler Cyclization:

    • Dissolve the crude imine in glacial acetic acid (1.5 mL) and add concentrated hydrochloric acid (1 mL) portionwise.

    • Stir the mixture at 70 °C for 5 hours (monitored by TLC).

  • Work-up and Purification:

    • Add a saturated aqueous solution of NaOH and stir overnight at room temperature.

    • Filter the resulting precipitate and extract the filtrate with ethyl acetate (3 x 20 mL).

    • The subsequent purification steps are similar to Method A.

Data Presentation
EntryAldehyde SubstituentYield (%)
1Phenyl67[4]
24-Methoxyphenyl75[1]
34-Chlorophenyl55[1]
44-Nitrophenyl33[4]
52-Thienyl50[4]

Visualization

G cluster_workflow Pictet-Spengler Reaction Workflow Start 2-(5-methylfuran-2-yl)ethanamine + Aromatic Aldehyde Imine_Formation Imine Formation (CH3CN, 82°C, 1h) Start->Imine_Formation Crude_Imine Crude Imine Imine_Formation->Crude_Imine Cyclization Pictet-Spengler Cyclization (AcOH, HCl, 70°C, 5h) Crude_Imine->Cyclization Crude_Product Crude Tetrahydrofuro[3,2-c]pyridine Cyclization->Crude_Product Purification Work-up & Purification (NaOH, Extraction, Chromatography) Crude_Product->Purification Final_Product Pure 4-Substituted Tetrahydrofuro[3,2-c]pyridine Purification->Final_Product

Caption: Workflow for the synthesis of tetrahydrofuro[3,2-c]pyridines.

Synthesis of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives

This compound can be a precursor to thiourea derivatives, which in turn are converted to N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives. These tetrazole compounds have been investigated for their antimicrobial properties.[2][5] The synthesis generally proceeds through an oxidative desulfurization of the corresponding thiourea.[5]

Experimental Protocol (General)

A detailed, specific protocol is not provided in the searched literature, but it is referred to as a "well-known procedure".[5] The general transformation involves the reaction of a 1,3-disubstituted thiourea with sodium azide in the presence of a desulfurizing agent, such as a mercury salt.[5]

Data Presentation
CompoundSubstituentYield (%)MIC (µg/mL) vs. S. epidermidis T 5501 851/19
1 2,4-dichlorophenyl85>256
2 2,5-dichlorophenyl88128
3 2,6-dichlorophenyl84>256
4 3,4-dichlorophenyl9216
5 3,5-dichlorophenyl89>256
6 2-chloro-4-fluorophenyl792[5]

Visualization

G cluster_synthesis Synthesis of Tetrazole Derivatives Thiourea N-(furan-2-ylmethyl)thiourea Derivative Reaction Oxidative Desulfurization (e.g., Hg salt, NaN3) Thiourea->Reaction Tetrazole N-(furan-2-ylmethyl)-1H-tetrazol-5-amine Derivative Reaction->Tetrazole

Caption: General synthesis of tetrazole derivatives from thioureas.

Synthesis of Pyridinone and Related Heterocyclic Derivatives

A key intermediate, 2-cyano-N-(furan-2-ylmethyl)acetamide, can be synthesized from furfurylamine (a close analog of this compound) and is a versatile building block for various heterocyclic compounds, including pyridinones, chromenes, and chromenopyridines. These compounds have shown potential as antimicrobial agents.

Experimental Protocol: Synthesis of 1-(Furan-2-ylmethyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
  • Preparation of 2-cyano-N-(furan-2-ylmethyl)acetamide:

    • This intermediate is obtained through the solvent-free reaction of ethyl cyanoacetate and furfurylamine. A general procedure involves slowly adding the amine to stirred neat ethyl cyanoacetate and stirring at room temperature for several hours.[6]

  • Cyclocondensation:

    • A mixture of 2-cyano-N-(furan-2-ylmethyl)acetamide and ethyl acetoacetate is refluxed in the presence of a base such as piperidine or sodium ethoxide in a suitable solvent like ethanol.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration and recrystallized from an appropriate solvent.

Data Presentation
Heterocyclic ProductReagents for Cyclocondensation with 2-cyano-N-(furan-2-ylmethyl)acetamide
Pyridinone DerivativeAcetylacetone
Pyridinone DerivativeBenzoylacetone
Pyridinone DerivativeEthyl acetoacetate
Aminopyridone DerivativeArylidenemalononitrile
2H-Chromene-3-carboxamideSalicylaldehyde

Visualization

G cluster_logic Synthesis of Pyridinone Derivatives Precursor 2-cyano-N-(furan-2-ylmethyl)acetamide Cyclocondensation Cyclocondensation (Base, Solvent, Heat) Precursor->Cyclocondensation Reagents 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Reagents->Cyclocondensation Pyridinone Pyridinone Derivative Cyclocondensation->Pyridinone

Caption: Logical relationship for pyridinone synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude N-(furan-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of crude N-(furan-2-ylmethyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities in crude this compound synthesized via reductive amination of furfural?

A1: Crude this compound obtained from the reductive amination of furfural with ethylamine can contain several impurities. The most common include:

  • Unreacted Starting Materials: Residual furfural and ethylamine.

  • Intermediate Imine: The N-(furan-2-ylmethylidene)ethanamine intermediate may be present if the reduction step is incomplete.

  • Over-reduction Products: Hydrogenation of the furan ring can lead to the formation of N-(tetrahydrofuran-2-ylmethyl)ethanamine.

  • Polymerization Products: Furan derivatives can be sensitive to acidic conditions and heat, which may lead to the formation of polymeric byproducts.[1]

  • Side-reaction Products: Depending on the reaction conditions, other side-reactions may occur.

Q2: My purified this compound is dark in color. What could be the cause and how can I fix it?

A2: A dark coloration in the purified product often indicates the presence of degradation or polymerization products. Furan compounds can be sensitive to air, light, heat, and acid, leading to decomposition.[1]

Troubleshooting Steps:

  • Minimize Heat Exposure: During distillation, use the lowest possible pressure to reduce the boiling point. For solvent removal after chromatography, use a rotary evaporator at a moderate temperature.

  • Work Under an Inert Atmosphere: If the compound is particularly sensitive, perform purification steps under a nitrogen or argon atmosphere to prevent oxidation.[1]

  • Neutralize Acidic Residues: Before workup and purification, ensure any acidic catalysts are neutralized with a mild base, such as a saturated sodium bicarbonate solution.[1]

  • Proper Storage: Store the purified amine in a cool, dark place, preferably under an inert atmosphere.

  • Charcoal Treatment: If the coloration is minor, you can try dissolving the product in a suitable solvent and treating it with a small amount of activated charcoal, followed by filtration through celite.

Q3: I am having difficulty separating my product from a close-boiling impurity by distillation. What are my options?

A3: When distillation is ineffective due to close boiling points, alternative purification techniques should be employed.

Alternative Purification Methods:

  • Column Chromatography: This is often the most effective method for separating compounds with similar volatilities but different polarities.

  • Salt Recrystallization: Convert the crude amine into a salt (e.g., hydrochloride or oxalate), which can then be purified by recrystallization. The purified salt can then be neutralized to regenerate the pure free amine.

Q4: My amine is streaking badly on the silica gel column during chromatography. How can I improve the separation?

A4: Streaking of amines on silica gel is a common issue due to the basic nature of the amine interacting strongly with the acidic silica gel.

Troubleshooting Column Chromatography:

  • Add a Competing Amine: Incorporate a small amount of a volatile tertiary amine, such as triethylamine (typically 0.1-1%), into the eluent system. This will compete for the acidic sites on the silica gel and reduce the streaking of your target amine.

  • Use a Deactivated Stationary Phase: Consider using neutral or basic alumina, or an amine-functionalized silica gel as the stationary phase.

  • Optimize the Solvent System: Experiment with different solvent systems to find the optimal polarity for good separation. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or diethyl ether) is often effective.

Data Presentation

PropertyValueReference
Molecular FormulaC₇H₁₁NO[2]
Molecular Weight125.17 g/mol [2]
Boiling Point156.5 °C at 760 mmHg[3]
Density0.96 g/cm³[3]
Refractive Index1.469[3]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.

  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane/ethyl acetate with 0.5% triethylamine).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Adsorb the sample onto a small amount of silica gel by making a slurry and then evaporating the solvent.

    • Carefully add the dried, adsorbed sample to the top of the packed column.

    • Gently add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution:

    • Begin eluting with the initial non-polar solvent system.

    • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate or another polar solvent. The exact gradient will depend on the separation and should be determined by thin-layer chromatography (TLC) beforehand.

    • Collect fractions and monitor the separation using TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Salt Recrystallization

  • Salt Formation:

    • Dissolve the crude amine in a suitable organic solvent such as diethyl ether or ethyl acetate.

    • Slowly add a solution of hydrochloric acid (e.g., 1M in diethyl ether) or a solution of oxalic acid in a suitable solvent, with stirring, until precipitation is complete. The mixture should be acidic to litmus paper.

  • Isolation and Washing of the Crude Salt:

    • Collect the precipitated salt by vacuum filtration.

    • Wash the salt with a small amount of cold solvent (the same solvent used for the precipitation) to remove soluble impurities.

  • Recrystallization:

    • Choose a suitable solvent or solvent mixture for recrystallization. This is typically a solvent in which the salt has high solubility at elevated temperatures and low solubility at room temperature or below (e.g., ethanol, methanol, or mixtures with ether).

    • Dissolve the crude salt in the minimum amount of the hot recrystallization solvent.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

  • Regeneration of the Free Amine:

    • Dissolve the purified salt in water.

    • Make the aqueous solution basic by adding a suitable base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide solution) until the pH is > 9.

    • Extract the free amine with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound distillation Distillation crude->distillation High Boiling Impurities chromatography Column Chromatography crude->chromatography Polarity Difference salt_formation Salt Formation crude->salt_formation pure_product Pure Product distillation->pure_product Volatile Product chromatography->pure_product recrystallization Recrystallization salt_formation->recrystallization neutralization Neutralization recrystallization->neutralization neutralization->pure_product

Caption: General purification workflow for crude this compound.

Troubleshooting_Chromatography start Amine Streaking on Silica Gel q1 Is a competing amine in the eluent? start->q1 add_tea Add 0.1-1% Triethylamine to Eluent q1->add_tea No q2 Is the stationary phase appropriate? q1->q2 Yes add_tea->q2 use_alt_phase Use Neutral/Basic Alumina or Amine-Functionalized Silica q2->use_alt_phase No optimize_solvent Optimize Solvent System (TLC) q2->optimize_solvent Yes use_alt_phase->optimize_solvent solution Improved Separation optimize_solvent->solution

Caption: Troubleshooting guide for column chromatography of this compound.

References

overcoming side reactions in N-(furan-2-ylmethyl)ethanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of N-(furan-2-ylmethyl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and direct method for synthesizing this compound is through the reductive amination of furfural with ethylamine. This typically involves the formation of an imine intermediate from furfural and ethylamine, which is then reduced to the target secondary amine. Alternative, though less direct, routes can include the N-alkylation of ethylamine with a furfuryl derivative, such as 2-(chloromethyl)furan or furfuryl alcohol.

Q2: What are the most common side reactions observed during the reductive amination of furfural with ethylamine?

A2: Several side reactions can occur, leading to impurities and reduced yield of the desired product. These include:

  • Formation of Furfuryl Alcohol: This occurs through the direct hydrogenation of the aldehyde group of furfural before amination.

  • Formation of Tertiary Amines: The desired secondary amine can react with another molecule of furfural to form a tertiary amine, N-ethyl-N,N-bis(furan-2-ylmethyl)amine, after reduction.

  • Ring Hydrogenation: The furan ring can be reduced to a tetrahydrofuran ring, yielding N-(tetrahydrofuran-2-ylmethyl)ethanamine.

  • Polymerization: Furan derivatives can be sensitive to acidic conditions and may polymerize, leading to the formation of resinous materials.[1]

Q3: How can I minimize the formation of the tertiary amine byproduct?

A3: The formation of tertiary amines can be suppressed by using an excess of ethylamine relative to furfural. This shifts the equilibrium towards the formation of the primary imine. Additionally, controlling the reaction temperature and using specific solvents, such as ethyl acetate, has been shown to inhibit the formation of tertiary amine by-products in similar reactions.[2]

Q4: My reaction mixture is turning dark and forming a solid residue. What is happening and how can I prevent it?

A4: The darkening of the reaction mixture and the formation of solid residue are often indicative of polymerization of the furanic compounds.[1] This can be triggered by strong acidic conditions or high temperatures. To mitigate this, consider using milder reaction conditions, ensuring efficient stirring, and neutralizing any acidic catalysts promptly during workup.

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Solution(s)
Low yield of this compound - Incomplete reaction. - Significant side product formation (e.g., furfuryl alcohol, tertiary amine). - Degradation of the product during purification.- Increase reaction time or temperature cautiously. - Optimize the molar ratio of ethylamine to furfural (use an excess of ethylamine). - Choose a catalyst with high selectivity for amination over hydrogenation. - During purification, use lower temperatures (vacuum distillation) and avoid acidic conditions.[1]
Presence of a significant amount of furfuryl alcohol in the product mixture - The hydrogenation of furfural is faster than the imine formation.- Use a catalyst that favors imine formation and reduction over direct aldehyde hydrogenation. - Ensure the reaction conditions promote the initial condensation of furfural and ethylamine.
Isolation of a higher molecular weight byproduct - Formation of a tertiary amine.- Increase the molar excess of ethylamine. - Consider a two-step process: form the imine first, then add the reducing agent.
Product degradation during distillation - Furan derivatives can be thermally unstable.[1]- Purify by vacuum distillation at the lowest possible temperature. - Consider purification by column chromatography on silica gel.
The furan ring of the product is reduced - The catalyst and reaction conditions are too harsh, leading to ring hydrogenation.- Use a milder reducing agent or a catalyst with lower hydrogenation activity for aromatic rings. - Decrease the reaction temperature and hydrogen pressure.

Quantitative Data Summary

The following table summarizes typical yields and selectivities for the reductive amination of furfural to produce primary and secondary amines under various catalytic systems. While specific data for this compound is limited, this data provides a comparative baseline.

CatalystAmine SourceSolventTemperature (°C)H₂ Pressure (MPa)Product Yield (%)Key Side ProductsReference
Raney NiAmmonia1,4-Dioxane1302.096.3 (Furfurylamine)Schiff base intermediate[3]
Ru/Nb₂O₅AmmoniaNot specified904.099 (Furfurylamine)Not specified[2]
Ir/SiO₂-SO₃HAnilineEthyl AcetateRoom Temp.Not specified21 (N-(furan-2-ylmethyl)aniline)Tertiary amine[2]
CuAlOxAnilineMethanol1001.097 (AMHMF derivative)Not specified[4]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination of Furfural with Ethylamine

This protocol is a representative method for the synthesis of this compound.

Materials:

  • Furfural

  • Ethylamine (e.g., 70% solution in water or as a neat liquid)

  • Hydrogen source (e.g., hydrogen gas)

  • Catalyst (e.g., Raney Nickel, Palladium on Carbon)

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • In a suitable reaction vessel, dissolve furfural in the chosen solvent.

  • Add the catalyst to the solution.

  • Add an excess of ethylamine (typically 2-3 equivalents) to the mixture.

  • Seal the reaction vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 MPa).

  • Stir the reaction mixture at the desired temperature (e.g., 80-130 °C) for a specified time (e.g., 2-6 hours).

  • After the reaction is complete, cool the vessel to room temperature and carefully release the hydrogen pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A Dissolve Furfural in Solvent B Add Catalyst (e.g., Raney Ni) A->B C Add Excess Ethylamine B->C D Pressurize with H₂ & Heat C->D E Cool & Depressurize D->E Reaction Complete F Filter Catalyst E->F G Remove Solvent F->G H Purify Product (Distillation/Chromatography) G->H I I H->I Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Product Yield Q1 Check for Side Products (GC-MS, NMR) Start->Q1 A1 High Furfuryl Alcohol? Q1->A1 A2 High Tertiary Amine? Q1->A2 A3 Polymerization? Q1->A3 S1 Optimize Catalyst & Reaction Conditions A1->S1 Yes S2 Increase Ethylamine Excess A2->S2 Yes S3 Use Milder Conditions (Temp, Acidity) A3->S3 Yes End Improved Yield S1->End S2->End S3->End

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Optimizing Reaction Conditions for N-(furan-2-ylmethyl)ethanamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(furan-2-ylmethyl)ethanamine. Our goal is to help you mitigate common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the reductive amination of furfural with ethylamine. This reaction typically involves two key steps: the formation of an imine intermediate from the reaction of furfural and ethylamine, followed by the reduction of this imine to the desired secondary amine.

Q2: Which reducing agents are suitable for this synthesis?

A2: Several reducing agents can be employed, with the choice depending on the desired reactivity, selectivity, and reaction conditions. Common options include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pd/C, Ru/C, or Raney Ni). Sodium triacetoxyborohydride is often preferred for its mildness and selectivity for the iminium ion over the starting aldehyde.

Q3: What are the typical solvents used for this reaction?

A3: The choice of solvent is crucial and depends on the specific reducing agent and reaction conditions. Common solvents include methanol, ethanol, dichloromethane (DCM), and 1,2-dichloroethane (DCE). For catalytic hydrogenations, polar solvents like methanol or ethanol are often used.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the tracking of the consumption of starting materials (furfural and ethylamine) and the formation of the product.

Troubleshooting Guide

Q5: I am getting a very low yield of the desired product. What could be the issue?

A5: Low yields can stem from several factors. A primary area to investigate is the formation of the imine intermediate. This is an equilibrium process, and the presence of water can shift the equilibrium back towards the starting materials. Additionally, the choice and quality of the reducing agent are critical. A strong reducing agent might prematurely reduce the furfural to furfuryl alcohol.

  • Recommended Solutions:

    • Promote Imine Formation: Ensure anhydrous reaction conditions. The use of a dehydrating agent like molecular sieves can help remove water as it is formed.

    • Optimize pH: Imine formation is often favored under mildly acidic conditions (pH 4-5). Adding a catalytic amount of acetic acid can be beneficial.

    • Choice of Reducing Agent: Consider using a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is more selective for the iminium ion.

    • Check Reagent Quality: Ensure that the furfural is freshly distilled and the ethylamine and reducing agent are of high purity and activity.

Q6: I am observing a significant amount of difurfurylamine as a byproduct. How can I prevent this?

A6: The formation of difurfurylamine, a tertiary amine, is a common side reaction resulting from the further reaction of the product, this compound, with another molecule of furfural and subsequent reduction.

  • Recommended Solutions:

    • Control Stoichiometry: Use a slight excess of ethylamine relative to furfural to favor the formation of the secondary amine.

    • Slow Addition of Aldehyde: Adding the furfural slowly to the reaction mixture containing the ethylamine can help to maintain a low concentration of the aldehyde, thus minimizing the secondary reaction.

Q7: My starting material, furfural, is being converted to furfuryl alcohol instead of the desired amine. What is causing this?

A7: The reduction of furfural to furfuryl alcohol is a competing side reaction, especially when using a strong, non-selective reducing agent or when the imine formation is slow.

  • Recommended Solutions:

    • Use a Selective Reducing Agent: Employ a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the imine over the aldehyde.

    • Two-Step Procedure: First, allow the imine to form completely by stirring the furfural and ethylamine together (with a dehydrating agent if necessary) for a period before adding the reducing agent. Monitor the imine formation by TLC or NMR.

Q8: The reaction is very slow or does not seem to be proceeding. What can I do?

A8: Slow reaction rates can be due to low temperature, insufficient activation, or steric hindrance (though less common for this specific reaction).

  • Recommended Solutions:

    • Increase Temperature: Gently heating the reaction mixture can help to overcome the activation energy barrier. However, be cautious as higher temperatures can also promote side reactions.

    • Catalyst: For catalytic hydrogenation, ensure the catalyst is active. For other reducing agents, ensure they have not degraded. The addition of a catalytic amount of acid (e.g., acetic acid) can accelerate imine formation.

Data Presentation

The following table summarizes the yield of furfurylamine from the reductive amination of furfural with ammonia under various catalytic conditions. This data provides insights into the effectiveness of different catalysts for this type of transformation.

CatalystSupportReductantTemperature (°C)Pressure (MPa)Time (h)Yield (%)
RuNb₂O₅H₂/NH₃904.1-99
NipNCH₂/NH₃--->99
RuT-ZrO₂H₂/NH₃80-2.599
Ni@DS-H₂/NH₃500.9-89
Raney Ni-H₂/NH₃1302.0396.3
NiTiO₂H₂/NH₃(aq)90--98.6
NiSi-T-H₂/NH₃90--94.2

Experimental Protocols

Below are representative experimental protocols for the synthesis of this compound using different reducing agents. Note: These are general procedures and may require optimization for specific laboratory conditions and desired scale.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
  • Imine Formation: To a solution of furfural (1.0 eq) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE), add ethylamine (1.1-1.5 eq). If desired, add a catalytic amount of acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours. The use of molecular sieves is recommended to remove water.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Reductive Amination using Catalytic Hydrogenation
  • Reaction Setup: In a pressure vessel, dissolve furfural (1.0 eq) and ethylamine (1.1-2.0 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of Pd/C or Raney Ni).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 1-5 MPa). Stir the mixture at the desired temperature (e.g., 50-100 °C) for the required time (typically 4-24 hours).

  • Work-up: After cooling to room temperature and carefully releasing the pressure, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure or by column chromatography.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Mix Furfural and Ethylamine in Solvent B Add Dehydrating Agent (Optional) A->B D Add Reducing Agent / Hydrogenate A->D C Add Acid Catalyst (Optional) B->C C->D E Monitor Reaction (TLC/LC-MS) D->E F Quench Reaction E->F G Extraction F->G H Drying and Solvent Removal G->H I Purification (Chromatography/Distillation) H->I J J I->J Final Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Guide cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield of Product Cause1 Incomplete Imine Formation Problem->Cause1 Cause2 Aldehyde Reduction Side Reaction Problem->Cause2 Cause3 Over-alkylation to Tertiary Amine Problem->Cause3 Cause4 Inactive Reducing Agent Problem->Cause4 Sol1a Add Dehydrating Agent Cause1->Sol1a Sol1b Add Acid Catalyst (e.g., AcOH) Cause1->Sol1b Sol2 Use Milder Reducing Agent (e.g., NaBH(OAc)₃) Cause2->Sol2 Sol3 Use Excess Amine Cause3->Sol3 Sol4 Use Fresh/High-Quality Reagent Cause4->Sol4

Caption: Troubleshooting logic for low product yield in the synthesis.

Technical Support Center: Optimizing N-(furan-2-ylmethyl)ethanamine Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(furan-2-ylmethyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this critical chemical transformation.

Troubleshooting Guide

This guide addresses common issues observed during the reductive amination of furfural with ethylamine, offering potential causes and solutions to optimize your reaction outcomes.

IssuePotential Cause(s)Suggested Solution(s)
Low to No Product Formation 1. Inefficient Imine Formation: The equilibrium between furfural and ethylamine may not favor the formation of the imine intermediate. 2. Inactive Reducing Agent: The chosen reducing agent may be weak or has degraded. 3. Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or byproducts.1. Shift Equilibrium: Remove water formed during imine formation using a Dean-Stark trap or by adding molecular sieves. Alternatively, pre-form the imine before introducing the reducing agent. 2. Select Appropriate Reducing Agent: For direct reductive aminations, sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often more effective than sodium borohydride (NaBH₄) due to their higher selectivity for the imine. For catalytic hydrogenation, ensure the hydrogen source is pure and the pressure is adequate. 3. Catalyst Care: Use purified starting materials. If catalyst poisoning is suspected, consider catalyst regeneration or using a fresh batch.
Formation of Furfuryl Alcohol Byproduct Direct Hydrogenation of Furfural: The catalyst or reducing agent is too reactive and reduces the aldehyde group of furfural before it can react with ethylamine to form the imine.Modify Reaction Conditions: Lower the hydrogen pressure or reaction temperature. Choose a catalyst with higher selectivity for the imine, such as certain cobalt or copper-based catalysts, which are known to favor C=N bond hydrogenation over C=O bond hydrogenation.
Formation of Tertiary Amine Byproduct (N,N-bis(furan-2-ylmethyl)ethanamine) Over-alkylation of the Product: The desired secondary amine product reacts with another molecule of furfural and is subsequently reduced.Adjust Stoichiometry: Use a molar excess of ethylamine relative to furfural. This will increase the probability of furfural reacting with ethylamine rather than the secondary amine product.
Formation of Ring-Hydrogenated Byproducts (e.g., N-((tetrahydrofuran-2-yl)methyl)ethanamine) Furan Ring Reduction: The catalyst is too active and hydrogenates the furan ring in addition to the imine. This is more common with highly active catalysts like Rhodium or Palladium under harsh conditions.Select a Milder Catalyst: Consider using catalysts like Raney Nickel or Cobalt which are generally less prone to ring hydrogenation. Optimize Conditions: Reduce the reaction temperature and hydrogen pressure.
Reaction Stalls Before Completion 1. Catalyst Deactivation: The catalyst may have become deactivated over the course of the reaction. 2. Insufficient Reducing Agent: The amount of reducing agent (e.g., H₂) may be depleted.1. Add Fresh Catalyst: If a heterogeneous catalyst is being used, adding a fresh portion may restart the reaction. 2. Replenish Reducing Agent: Ensure a continuous supply of hydrogen at the appropriate pressure.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent method is the one-pot reductive amination of furfural with ethylamine. This process involves the initial formation of an imine intermediate from furfural and ethylamine, which is then hydrogenated in situ to the desired secondary amine. This method is favored for its efficiency and atom economy.

Q2: Which catalysts are recommended for the reductive amination of furfural to produce secondary amines?

A2: A range of heterogeneous catalysts can be employed. Non-precious metal catalysts like Raney Nickel and Raney Cobalt are often used and have shown high selectivity for the primary amine, a close analog.[1] Precious metal catalysts such as those based on Palladium, Platinum, and Ruthenium can also be highly effective, though they may be more prone to over-hydrogenation of the furan ring under certain conditions.

Q3: How can I minimize the formation of the tertiary amine byproduct?

A3: The formation of the tertiary amine, N,N-bis(furan-2-ylmethyl)ethanamine, occurs when the product this compound reacts with another molecule of furfural. To minimize this, it is crucial to use a molar excess of ethylamine. This shifts the reaction equilibrium towards the formation of the desired secondary amine.

Q4: What is the role of the solvent in this reaction?

A4: The solvent plays a critical role in solubilizing the reactants and influencing the reaction pathway. Alcohols like methanol and ethanol are commonly used. Some studies have shown that solvents like 1,4-dioxane can lead to high selectivity for the desired amine.[2]

Q5: At what temperature and pressure should the reaction be conducted?

A5: Optimal conditions are catalyst-dependent. For instance, with Raney Ni, temperatures around 130°C and a hydrogen pressure of 2.0 MPa have been found to be effective for the synthesis of the analogous primary amine.[2] It is recommended to start with milder conditions (e.g., lower temperature and pressure) and gradually increase them to find the optimal balance between reaction rate and selectivity.

Data Presentation

Table 1: Comparison of Catalytic Systems for Furfurylamine Synthesis

CatalystTemperature (°C)H₂ Pressure (MPa)SolventFurfural Conversion (%)Furfurylamine Selectivity (%)Reference
Raney Ni1302.01,4-Dioxane10096.3[2]
Raney Co1201.0Not specified>9998.9[1]
RuCo/AC802.0WaterNot specified92 (Yield)[3]
Ni/SBA-151001.5Not specifiedNot specified~90 (Yield)[3]
Co-Co₃O₄@SiO₂501.0Not specifiedNot specified94 (Yield)[3]

Table 2: Effect of Reaction Temperature on Furfurylamine Selectivity using Raney Ni

EntryTemperature (°C)Furfural Conversion (%)Furfurylamine Selectivity (%)
17010035.8
29010055.2
311010069.4
413010078.6
515010070.3
617010061.5
Data adapted from a study on furfurylamine synthesis and illustrates general trends.[2]

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis of this compound.

Protocol 1: One-Pot Reductive Amination using a Heterogeneous Catalyst

1. Catalyst Activation (if required):

  • For catalysts like Raney Nickel, wash the commercially available slurry with deionized water until the washings are neutral. Then, wash with the reaction solvent (e.g., ethanol or 1,4-dioxane) to remove water.

2. Reaction Setup:

  • To a high-pressure autoclave reactor, add the activated catalyst (e.g., 5 mol% relative to furfural).

  • Add the reaction solvent (e.g., 50 mL for a 10 mmol scale reaction).

  • Add furfural (1.0 eq).

  • Add ethylamine (1.5 - 2.0 eq). Using an excess of the amine is crucial to minimize the formation of the tertiary amine byproduct.

3. Reaction Execution:

  • Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.0 MPa).

  • Begin stirring and heat the reactor to the desired temperature (e.g., 130°C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or GC-MS.

4. Work-up and Purification:

  • After the reaction is complete (as determined by the consumption of furfural), cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the heterogeneous catalyst.

  • Wash the catalyst with a small amount of the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Reductive_Amination_Pathway cluster_condensation Condensation cluster_reduction Reduction Furfural Furfural Imine N-(furan-2-ylmethylene)ethanamine (Imine Intermediate) Furfural->Imine Ethylamine Ethylamine Ethylamine->Imine Product This compound Imine->Product H2O H₂O Imine->H2O - H₂O H2_Catalyst H₂ / Catalyst H2_Catalyst->Product

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impurity Formation Check_Imine Check for Imine Formation (e.g., by NMR or GC-MS of an aliquot before reduction) Start->Check_Imine Imine_No Imine Not Formed Check_Imine->Imine_No No Imine_Yes Imine Formed Check_Imine->Imine_Yes Yes Action_Imine Remove H₂O (Dean-Stark/sieves) or pre-form imine Imine_No->Action_Imine Check_Byproducts Analyze Byproduct Profile (GC-MS) Imine_Yes->Check_Byproducts Action_Imine->Start Re-run FA_High High Furfuryl Alcohol? Check_Byproducts->FA_High Tertiary_High High Tertiary Amine? FA_High->Tertiary_High No Action_FA Reduce H₂ pressure/temp Use more selective catalyst FA_High->Action_FA Yes Ring_Sat Ring Saturation? Tertiary_High->Ring_Sat No Action_Tertiary Increase Ethylamine:Furfural ratio Tertiary_High->Action_Tertiary Yes Action_Ring Use milder catalyst (e.g., Ni, Co) Reduce temp/pressure Ring_Sat->Action_Ring Yes End Optimized Yield Ring_Sat->End No/Low Action_FA->End Action_Tertiary->End Action_Ring->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Stability of N-(furan-2-ylmethyl)ethanamine in Acidic Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address stability issues of N-(furan-2-ylmethyl)ethanamine in acidic media. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into potential challenges and guidance for your experiments.

Disclaimer: Specific stability and kinetic data for this compound are not extensively available in published literature. The information provided is based on the general principles of furan chemistry and data from closely related furan-containing compounds. It is recommended to perform specific stability studies for your exact experimental conditions.

Troubleshooting Guide & FAQs

Q1: My solution of this compound in acidic media is turning dark brown or black. What is happening?

A: The discoloration is a common indicator of furan ring degradation and subsequent polymerization. In acidic conditions, the furan ring of this compound can undergo ring-opening, forming highly reactive intermediates such as 1,4-dicarbonyl compounds. These intermediates can then polymerize or react with the starting material to form complex, colored polymeric structures.

Q2: I am observing multiple new peaks in my HPLC chromatogram after exposing my compound to acidic conditions. What are these new peaks?

A: These new peaks are likely degradation products. The primary degradation pathway for furans in acidic media is acid-catalyzed hydrolysis, which involves the opening of the furan ring. The expected degradation products could include linear dicarbonyl compounds. The exact nature and number of degradation products will depend on the specific conditions (pH, temperature, and reaction time). It is also possible to observe oligomeric or polymeric species.

Q3: How does the N-ethylaminomethyl substituent affect the stability of the furan ring?

A: The N-ethylaminomethyl group at the 2-position of the furan ring is expected to influence its stability. In acidic media, the amine group will be protonated, forming an ammonium salt. This protonated substituent can act as an electron-withdrawing group, which generally increases the stability of the furan ring towards acid-catalyzed opening by making the initial protonation of the furan ring less favorable. However, the overall stability will be a balance of electronic and steric effects and requires experimental verification.

Q4: What are the key factors that influence the rate of degradation of this compound in acidic media?

A: The rate of degradation is primarily influenced by:

  • pH: The degradation is acid-catalyzed, so a lower pH (higher acid concentration) will significantly accelerate the rate of degradation.

  • Temperature: Higher temperatures will increase the rate of the degradation reactions.

  • Solvent: The presence of water is crucial as it acts as a nucleophile in the ring-opening mechanism.

  • Exposure Time: Longer exposure to acidic conditions will result in a greater extent of degradation.

Q5: How can I minimize the degradation of this compound during my experiments in acidic media?

A: To minimize degradation, consider the following:

  • Use the mildest acidic conditions possible: Use the highest pH that is compatible with your experimental requirements.

  • Maintain low temperatures: Perform your experiments at the lowest temperature feasible.

  • Limit exposure time: Minimize the time your compound is in contact with the acidic medium.

  • Use a co-solvent: In some cases, reducing the water content by using a co-solvent may slow down the hydrolysis, but this needs to be evaluated on a case-by-case basis.

Quantitative Data

Table 1: Apparent First-Order Rate Constants (k) for Furfural Degradation in Sulfuric Acid

Temperature (°C)H₂SO₄ Concentration (M)k (min⁻¹)
1200.050.002
1200.100.004
1400.050.008
1400.100.015

Data is illustrative and based on typical values found in the literature for furfural degradation. Actual values will vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Acidic Media

Objective: To intentionally degrade the compound to identify potential degradation products and develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions for neutralization

  • HPLC grade water and acetonitrile

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Stress:

    • To a known volume of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation.

    • Dilute the neutralized samples to a suitable concentration for analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the solvent to the same final concentration as the stressed samples, without the addition of acid.

  • Analysis: Analyze the stressed and control samples using a suitable analytical method, such as HPLC-UV or LC-MS.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Starting HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm (or a wavelength of maximum absorbance for the compound)

  • Injection Volume: 10 µL

Method Optimization:

  • Inject the stressed and control samples.

  • Evaluate the separation of the parent peak from the degradation product peaks.

  • Adjust the gradient, mobile phase composition, and other parameters as needed to achieve optimal resolution.

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

DecompositionPathway Compound This compound ProtonatedFuran Protonated Furan Intermediate Compound->ProtonatedFuran + H⁺ (Acid) Furanol Furanol Intermediate ProtonatedFuran->Furanol + H₂O RingOpened Ring-Opened Dicarbonyl Product Furanol->RingOpened + H⁺, Ring Opening Polymer Polymerization Products RingOpened->Polymer Polymerization

Caption: General acid-catalyzed decomposition pathway of a 2-substituted furan.

ExperimentalWorkflow start Start: Prepare Stock Solution of this compound stress Apply Acid Stress (e.g., 0.1 M HCl, 60°C) start->stress sampling Withdraw Aliquots at Different Time Points stress->sampling neutralize Neutralize Aliquots sampling->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze data Evaluate Data: - % Degradation - Identify Degradation Products analyze->data end End: Determine Stability Profile data->end

Caption: Experimental workflow for a forced degradation study.

TroubleshootingTree issue Issue Encountered: Unexpected Results in Acidic Media discoloration Solution Discoloration? issue->discoloration Yes multi_peaks Multiple Peaks in HPLC? issue->multi_peaks Yes low_recovery Low Recovery of Parent Compound? issue->low_recovery Yes polymerization Likely Cause: Polymerization of Degradation Products discoloration->polymerization degradation_products Likely Cause: Formation of Degradation Products multi_peaks->degradation_products instability Likely Cause: Compound is Unstable under Current Conditions low_recovery->instability action1 Action: - Reduce Temperature - Use Milder Acid polymerization->action1 action2 Action: - Develop Stability-Indicating Method - Identify Peaks by LC-MS degradation_products->action2 action3 Action: - Reduce Exposure Time - Optimize pH and Temperature instability->action3

Caption: Troubleshooting decision tree for stability issues.

Furan Synthesis Technical Support Center: A Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide for the synthesis of furan derivatives, tailored for researchers, scientists, and professionals in drug development. Here, you will find answers to frequently asked questions (FAQs) regarding common issues encountered during experimentation, detailed experimental protocols, and comparative data to optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Yield of Furan Derivative

Q: My furan synthesis is resulting in a very low yield or no product at all. What are the common causes and how can I improve it?

A: Low yields in furan synthesis are a frequent issue and can stem from several factors. The primary culprits are often related to reaction conditions, the stability of the starting materials or products, and incomplete reactions. Furan rings, in particular, are sensitive to strongly acidic conditions, which can lead to decomposition.

Here is a systematic approach to troubleshooting low yields:

  • Reaction Conditions:

    • Inadequate Temperature: The reaction may require a specific temperature to proceed efficiently. If the temperature is too low, the reaction may be too slow or not start at all. Conversely, excessively high temperatures can lead to the degradation of starting materials and the desired furan product.

    • Incorrect Catalyst: The choice and concentration of the catalyst are crucial. For acid-catalyzed reactions like the Paal-Knorr synthesis, using a catalyst that is too strong can promote side reactions.

    • Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC). Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to product degradation.

  • Starting Material & Product Stability:

    • Degradation: Furan derivatives can be unstable, especially in the presence of strong acids or high temperatures, leading to polymerization or ring-opening.

    • Purity of Reagents: Ensure that your starting materials and solvents are pure and dry, as impurities can interfere with the reaction.

  • Purification Losses:

    • The purification process itself can be a source of yield loss, especially if the furan derivative is volatile or sensitive to the purification conditions (e.g., acidic silica gel).

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_conditions Review Reaction Conditions start->check_conditions check_stability Assess Stability of Starting Materials & Product start->check_stability check_purification Evaluate Purification Method start->check_purification optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_catalyst Select Milder/Alternative Catalyst check_conditions->optimize_catalyst optimize_time Optimize Reaction Time (TLC) check_conditions->optimize_time use_anhydrous Use Anhydrous Solvents/Reagents check_stability->use_anhydrous neutralize_silica Use Neutralized Silica/Alumina check_purification->neutralize_silica vacuum_distillation Consider Vacuum Distillation for Volatile Products check_purification->vacuum_distillation end Improved Yield optimize_temp->end optimize_catalyst->end optimize_time->end use_anhydrous->end neutralize_silica->end vacuum_distillation->end

Caption: Troubleshooting workflow for low yields in furan synthesis.

Issue 2: Formation of Dark, Tarry Side Products

Q: My reaction mixture is turning dark and forming a tar-like substance. What is happening and how can I prevent this?

A: The formation of dark, insoluble materials is a strong indication of polymerization. Furans, especially those with electron-donating groups, are prone to polymerization under acidic conditions. This side reaction can significantly reduce the yield of the desired product and make purification extremely difficult.

Strategies to Prevent Polymerization:

StrategyRecommendationRationale
Catalyst Selection Use milder acid catalysts (e.g., p-toluenesulfonic acid, Amberlyst® 15) instead of strong mineral acids like H₂SO₄.Strong acids aggressively promote the protonation of the furan ring, which initiates polymerization.
Temperature Control Run the reaction at the lowest effective temperature.Higher temperatures accelerate the rate of polymerization.
Anhydrous Conditions Ensure all reagents and solvents are thoroughly dried.The presence of water can facilitate ring-opening of the furan, leading to reactive intermediates that can polymerize.
Reaction Time Monitor the reaction closely and work it up as soon as the starting material is consumed.Prolonged exposure of the furan product to acidic conditions increases the likelihood of polymerization.
Solvent Choice Consider using polar aprotic solvents like dimethylformamide (DMF).Polar aprotic solvents can have a stabilizing effect on furan derivatives.[1][2]
Issue 3: Difficulties in Purifying the Furan Derivative

Q: I am struggling to purify my furan derivative from the crude reaction mixture. What are the best practices?

A: The purification of furan derivatives can be challenging due to their potential for degradation on acidic media, such as standard silica gel, and their volatility.

Recommended Purification Techniques:

MethodBest ForKey Considerations
Column Chromatography Non-volatile or moderately polar compounds.Use deactivated (neutral) silica gel or alumina to prevent acid-catalyzed degradation. A small amount of a neutralizer like triethylamine can be added to the eluent.
Distillation Thermally stable and volatile furan derivatives.Use vacuum distillation to lower the boiling point and minimize thermal decomposition.
Liquid-Liquid Extraction Initial workup to remove water-soluble impurities.A standard and effective first step in purification.
Adsorption on Activated Carbon Removing certain furan derivatives from a reaction mixture.The product is first adsorbed onto the carbon and then desorbed with a suitable solvent.

Key Synthetic Protocols

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a widely used method for preparing substituted furans from 1,4-dicarbonyl compounds.[3][4]

paal_knorr dicarbonyl 1,4-Dicarbonyl Compound protonated_carbonyl Protonated Carbonyl dicarbonyl->protonated_carbonyl + H⁺ enol Enol Intermediate dicarbonyl->enol Tautomerization cyclic_hemiacetal Cyclic Hemiacetal protonated_carbonyl->cyclic_hemiacetal Intramolecular Attack by Enol enol->cyclic_hemiacetal furan Furan Product cyclic_hemiacetal->furan - H₂O H2O H₂O

Caption: Mechanism of the Paal-Knorr furan synthesis.

Materials:

  • Hexane-2,5-dione

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Diethyl ether or ethyl acetate

Procedure:

  • To a solution of hexane-2,5-dione (1.14 g, 10 mmol) in toluene (50 mL) in a round-bottom flask equipped with a reflux condenser, add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).[5]

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by distillation if necessary.

Comparative Data for Paal-Knorr Synthesis

The choice of catalyst and reaction conditions can significantly impact the yield of the Paal-Knorr synthesis.

CatalystSubstrateConditionsYield (%)
p-TsOHHexane-2,5-dioneToluene, Reflux~90%
H₂SO₄Hexane-2,5-dioneAqueous, HeatModerate to High
Amberlyst® 152-MethylfuranEthanol/Water~80%
Microwave (no acid)Methyl 2-acetyl-3-methyl-4-oxopentanoateEthanol/Water, 140°C, 3-5 minHigh
Feist-Benary Furan Synthesis

The Feist-Benary synthesis is a valuable method for producing substituted furans from α-halo ketones and β-dicarbonyl compounds in the presence of a base.[1][2][6][7]

feist_benary dicarbonyl β-Dicarbonyl Compound enolate Enolate dicarbonyl->enolate + Base - H⁺ alkylated_intermediate Alkylated Intermediate enolate->alkylated_intermediate + α-Halo Ketone - Halide haloketone α-Halo Ketone haloketone->alkylated_intermediate cyclic_alkoxide Cyclic Alkoxide alkylated_intermediate->cyclic_alkoxide Intramolecular Attack furan Furan Product cyclic_alkoxide->furan - H₂O H2O H₂O

Caption: Mechanism of the Feist-Benary furan synthesis.

Materials:

  • Ethyl acetoacetate

  • 2-Bromoacetophenone

  • Pyridine

  • Ethanol

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • To a solution of ethyl acetoacetate (1.30 g, 10 mmol) in ethanol (30 mL), add pyridine (0.87 g, 11 mmol).[5]

  • Add 2-bromoacetophenone (1.99 g, 10 mmol) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux for 4 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether (50 mL) and wash with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).[5]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • The crude product can be purified by column chromatography on silica gel.

Base Selection for Feist-Benary Synthesis

The choice of base is critical to the success of the Feist-Benary synthesis.

BaseTypeSuitability
Pyridine, TriethylamineMild Organic BasesOptimal for most reactions.
Sodium Ethoxide (NaOEt)AlkoxideA stronger base, can be effective but may promote side reactions.
Sodium Hydroxide (NaOH)Strong Inorganic BaseGenerally not recommended as it can hydrolyze ester groups on the starting materials or product.[1]

Furan Stability Considerations

Furan and its derivatives are susceptible to degradation under certain conditions. Understanding these limitations is key to successful synthesis and storage.

ConditionEffect on Furan RingRecommendation
Strongly Acidic (pH < 4) Prone to acid-catalyzed ring-opening and polymerization.[8]Use the mildest possible acidic conditions or neutral conditions if the reaction allows. Work up reactions promptly to neutralize any acid.
Elevated Temperature Accelerates decomposition and polymerization, especially in the presence of acid.Conduct reactions at the lowest effective temperature. Store furan derivatives at low temperatures (e.g., 4°C).[9]
Presence of Oxygen Can lead to oxidation over time.Store under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.
UV Light Can promote degradation.Store in amber or light-blocking containers.[9]

References

Technical Support Center: Purification of N-(furan-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-(furan-2-ylmethyl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound synthesized by reductive amination of furfural with ethylamine?

A1: Common impurities include:

  • Unreacted Starting Materials: Furfural and ethylamine.

  • Intermediate Imine: N-(furan-2-ylmethylene)ethanamine.

  • Over-alkylation Product: N-ethyl-N-(furan-2-ylmethyl)ethanamine.

  • Byproducts from Furfural Side Reactions: Polymeric or resinous materials derived from the self-condensation of furfural, especially under acidic conditions.

  • Residual Reducing Agent and its Byproducts: For example, borohydride salts and their corresponding boron esters if using reagents like sodium borohydride.

Q2: My purified this compound is turning dark over time. What is causing this and how can I prevent it?

A2: this compound, like many furan derivatives and amines, can be susceptible to degradation upon exposure to air and light. The discoloration is likely due to oxidation and polymerization. To minimize degradation, it is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed container, and protected from light, preferably at a low temperature.

Q3: What is the best purification method for this compound on a multi-gram scale?

A3: For multi-gram scale purification, vacuum distillation is often the most efficient method to obtain high-purity this compound, provided the compound is thermally stable at the reduced pressure boiling point. If the impurities are non-volatile, this method can be very effective. For complex mixtures with impurities having similar boiling points, column chromatography is a suitable alternative.

Q4: Can I use recrystallization to purify this compound?

A4: this compound is a liquid at room temperature, so direct recrystallization is not feasible. However, it can be converted to a solid salt, such as the hydrochloride salt, which can then be purified by recrystallization. After purification, the free amine can be regenerated by treatment with a base.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Streaking or Tailing of the Product Spot on TLC and Poor Separation on the Column The basic amine is interacting strongly with the acidic silica gel.1. Add a small amount (0.5-1%) of a volatile amine like triethylamine or ammonia to the eluent to suppress the interaction. 2. Use a less acidic stationary phase like alumina (neutral or basic). 3. Ensure the sample is loaded in a concentrated band using a minimal amount of solvent.
Product is not Eluting from the Column The eluent is not polar enough.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the product still does not elute, a more polar solvent like methanol can be added in small increments to the eluent.
Co-elution of Impurities with the Product The chosen solvent system does not provide adequate separation.1. Optimize the solvent system using thin-layer chromatography (TLC) before running the column. Try different solvent combinations (e.g., dichloromethane/methanol). 2. Use a shallower gradient during elution to improve resolution.
Vacuum Distillation
Problem Possible Cause Solution
Bumping or Uncontrolled Boiling Uneven heating or lack of nucleation sites.1. Ensure smooth and continuous stirring using a magnetic stir bar. 2. Heat the distillation flask evenly using a heating mantle with a stirrer. 3. Ensure the system is free of leaks to maintain a stable vacuum.
Product is not Distilling at the Expected Temperature 1. The vacuum is not low enough. 2. The thermometer is placed incorrectly. 3. The presence of non-volatile impurities is raising the boiling point.1. Check the vacuum pump and all connections for leaks. 2. Position the top of the thermometer bulb level with the bottom of the side arm leading to the condenser. 3. If the boiling point is significantly higher than expected, consider that the crude material may contain a high percentage of non-volatile impurities.
Product Decomposes in the Distillation Flask The distillation temperature is too high, even under vacuum.1. Use a higher vacuum to further lower the boiling point. 2. If decomposition persists, consider a purification method that does not require heating, such as column chromatography.
Recrystallization of this compound Hydrochloride
Problem Possible Cause Solution
The Salt Does Not Dissolve in the Hot Solvent 1. Insufficient solvent. 2. The chosen solvent is unsuitable.1. Add more hot solvent in small portions until the salt dissolves. 2. If a large volume of solvent is required, the solvent is likely a poor choice. Perform small-scale solubility tests to find a more suitable solvent or solvent mixture.
No Crystals Form Upon Cooling 1. The solution is not supersaturated. 2. The solution is cooling too quickly.1. Evaporate some of the solvent to increase the concentration and try cooling again. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Scratch the inside of the flask with a glass rod to induce crystallization. 4. Add a seed crystal of the pure salt.
Oily Precipitate Forms Instead of Crystals The melting point of the salt is lower than the boiling point of the solvent, or the impurities are preventing crystallization.1. Use a lower-boiling solvent. 2. Try a different solvent system. 3. Purify the crude material by another method (e.g., column chromatography) before recrystallization.

Experimental Protocols

Quantitative Data Summary
Parameter Value Source/Note
Molecular Weight 125.17 g/mol [1]
Boiling Point (Atmospheric Pressure) 156.5 °C at 760 mmHg[2]
Boiling Point (Reduced Pressure) ~70-72 °C at 0.5 Torr (for N-ethyl-N-(furan-2-ylmethyl)ethanamine)[3] (Illustrative for the target compound)
Density 0.96 g/cm³[2]
Protocol 1: Column Chromatography

This protocol is designed for the purification of ~1-5 g of crude this compound.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane. For 5 g of crude product, use approximately 100-150 g of silica gel.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dried powder onto the top of the column.

  • Elution:

    • Begin elution with a low polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the eluent. A suggested gradient is:

      • 95:5 Hexane:Ethyl Acetate

      • 90:10 Hexane:Ethyl Acetate

      • 80:20 Hexane:Ethyl Acetate

    • If tailing is observed on TLC, add 0.5% triethylamine to the eluent.

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Vacuum Distillation

This protocol is suitable for purifying larger quantities (>5 g) of thermally stable this compound.

Materials:

  • Crude this compound

  • Vacuum distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)

  • Vacuum pump

  • Heating mantle with magnetic stirring

  • Magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Sample Charging: Place the crude this compound and a magnetic stir bar into the distillation flask.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating and Distillation:

    • Begin stirring and gently heat the distillation flask.

    • Collect any low-boiling impurities in a separate receiving flask.

    • Increase the temperature to distill the product. Collect the fraction that distills at a constant temperature and pressure.

  • Product Collection: Once the distillation is complete, turn off the heat and allow the system to cool before slowly releasing the vacuum.

Protocol 3: Recrystallization of the Hydrochloride Salt

This protocol is for the purification of this compound via its hydrochloride salt.

Materials:

  • Crude this compound

  • Concentrated Hydrochloric Acid (HCl)

  • Isopropanol

  • Diethyl ether

  • Büchner funnel and filter flask

  • pH paper

Procedure:

  • Salt Formation:

    • Dissolve the crude amine in a minimal amount of isopropanol.

    • Cool the solution in an ice bath.

    • Slowly add concentrated HCl dropwise with stirring until the solution is acidic (test with pH paper).

    • The hydrochloride salt should precipitate. If not, add diethyl ether as an anti-solvent to induce precipitation.

  • Recrystallization:

    • Collect the crude salt by vacuum filtration.

    • Dissolve the salt in a minimal amount of hot isopropanol.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration and wash with a small amount of cold isopropanol.

  • Drying: Dry the crystals under vacuum.

  • Free Amine Regeneration (Optional):

    • Dissolve the purified salt in water.

    • Basify the solution with a strong base (e.g., NaOH) to pH > 10.

    • Extract the free amine with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

Visualizations

experimental_workflow crude_product Crude this compound column_chrom Column Chromatography crude_product->column_chrom Small to Medium Scale vacuum_dist Vacuum Distillation crude_product->vacuum_dist Medium to Large Scale recrystallization Recrystallization (as HCl salt) crude_product->recrystallization Alternative Method pure_product Pure this compound column_chrom->pure_product vacuum_dist->pure_product recrystallization->pure_product column_chromatography_workflow start Start pack_column Pack Column with Silica Gel start->pack_column load_sample Load Crude Sample pack_column->load_sample elute_gradient Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) load_sample->elute_gradient collect_fractions Collect Fractions elute_gradient->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Pure Product evaporate->end troubleshooting_logic start Purification Issue Encountered identify_method Identify Purification Method start->identify_method column Column Chromatography identify_method->column Column distillation Vacuum Distillation identify_method->distillation Distillation recrystallization Recrystallization identify_method->recrystallization Recrystallization streaking Streaking/Tailing? column->streaking bumping Bumping? distillation->bumping no_crystals No Crystals? recrystallization->no_crystals add_amine Add Triethylamine to Eluent streaking->add_amine Yes no_elution No Elution? streaking->no_elution No increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes stir_well Ensure Vigorous Stirring bumping->stir_well Yes induce_crystallization Scratch Flask / Add Seed Crystal no_crystals->induce_crystallization Yes

References

Technical Support Center: Scaling Up the Synthesis of N-(furan-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the synthesis of N-(furan-2-ylmethyl)ethanamine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the synthesis, particularly via reductive amination of furfural with ethylamine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.

Problem 1: Low or No Product Yield

Q: My reaction is showing low conversion of furfural and/or low yield of the desired this compound. What are the potential causes and how can I troubleshoot this?

A: Low yield is a common challenge in reductive amination reactions. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended:

  • Inactive Catalyst: The catalyst is crucial for the reduction of the imine intermediate.

    • Solution: Ensure the catalyst (e.g., Raney Ni, Pd/C, Rh/Al₂O₃) is fresh and has been properly activated and handled under an inert atmosphere to prevent oxidation.[1] For heterogeneous catalysts, ensure adequate mixing to maintain good contact with the reactants. Consider increasing the catalyst loading, but be mindful of potential side reactions.

  • Poor Imine Formation: The initial condensation of furfural and ethylamine to form the N-(furan-2-ylmethylene)ethanimine is a reversible equilibrium reaction.

    • Solution: The removal of water is critical to drive the equilibrium towards imine formation. On a larger scale, a Dean-Stark trap can be employed. Alternatively, adding a drying agent like anhydrous magnesium sulfate can be effective. The reaction temperature can also be optimized to favor imine formation without causing degradation of furfural.

  • Ineffective Reducing Agent: The choice and condition of the reducing agent are critical.

    • Solution: For catalytic hydrogenation, ensure the hydrogen pressure is at the recommended level for the chosen catalyst.[1] Check for leaks in the hydrogenation apparatus. If using chemical reducing agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), ensure they are not degraded. The reactivity of NaBH₄ can be influenced by the solvent and temperature.

  • Suboptimal Reaction Conditions: Temperature, pressure, and solvent play a significant role.

    • Solution: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts or degradation of the furan ring. The choice of solvent is also important; alcohols like methanol or ethanol are commonly used.

Problem 2: Formation of Side Products

Q: I am observing significant impurities in my product mixture. What are the likely side products and how can I minimize their formation?

A: The reductive amination of furfural can lead to several side products. Identifying these impurities is the first step to mitigating their formation.

  • Furfuryl Alcohol: This byproduct arises from the direct reduction of the aldehyde group of furfural before it reacts with ethylamine.

    • Solution: This can be minimized by ensuring efficient imine formation before the reduction step. A two-step, one-pot approach where the furfural and ethylamine are allowed to react to form the imine before the introduction of the reducing agent can be beneficial.

  • Over-alkylation (Tertiary Amine Formation): The desired secondary amine product can react further with another molecule of furfural to form a tertiary amine, N-ethyl-N,N-bis(furan-2-ylmethyl)amine.

    • Solution: Using an excess of ethylamine relative to furfural can help to minimize this side reaction. Slow addition of furfural to the reaction mixture containing ethylamine and the catalyst can also favor the formation of the secondary amine.

  • Ring Hydrogenation: The furan ring can be reduced to a tetrahydrofuran ring under harsh hydrogenation conditions.

    • Solution: Employing milder reaction conditions (lower temperature and pressure) and selecting a catalyst with lower activity for ring hydrogenation can prevent this. For example, some nickel and copper-based catalysts are known to be less prone to ring reduction compared to some noble metal catalysts under high pressure.[2]

  • Polymerization: Furfural and its derivatives can be prone to polymerization, especially in the presence of acid and at elevated temperatures.

    • Solution: Maintain careful control over the reaction temperature and pH. The use of a suitable solvent can also help to minimize polymerization.

Problem 3: Challenges in Product Purification

Q: I am having difficulty purifying this compound from the reaction mixture. What are effective purification strategies at scale?

A: Purifying amines can be challenging due to their basic nature.

  • Distillation: As this compound is a liquid, vacuum distillation is a viable method for purification, especially at a larger scale. This is effective for separating the product from non-volatile impurities and the catalyst.

  • Acid-Base Extraction: This is a classic and effective method for separating amines.

    • Dissolve the crude reaction mixture in a suitable organic solvent.

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the amine and extract it into the aqueous layer.

    • The neutral byproducts will remain in the organic layer.

    • Separate the aqueous layer and basify it (e.g., with NaOH) to deprotonate the amine.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer and remove the solvent to obtain the purified product.

  • Crystallization of a Salt: For high-purity requirements, the amine can be converted to a crystalline salt (e.g., hydrochloride or tartrate). The salt can be isolated by filtration and then neutralized to regenerate the free amine if needed.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for scaling up the production of this compound?

A1: The most common and scalable method is the one-pot reductive amination of furfural with ethylamine. This involves the in-situ formation of the imine intermediate followed by its reduction. Catalytic hydrogenation using heterogeneous catalysts like Raney Ni or Pd/C is often preferred for large-scale synthesis due to the ease of catalyst separation and cost-effectiveness.

Q2: What are the critical safety precautions to consider when scaling up this synthesis?

A2: Scaling up any chemical process introduces new safety challenges. For this synthesis, consider the following:

  • Hydrogen Handling: If using catalytic hydrogenation, ensure the reactor is properly rated for the intended pressure and that all fittings are secure. Proper ventilation and grounding are essential to prevent explosions.

  • Exothermic Reaction: Reductive aminations can be exothermic. On a larger scale, this can lead to a rapid increase in temperature and pressure. Ensure the reactor has adequate cooling capacity and consider controlled, slow addition of reagents.

  • Catalyst Handling: Some catalysts, like Raney Nickel, are pyrophoric and must be handled under a blanket of water or an inert solvent at all times.

  • Reagent Toxicity: Furfural and ethylamine have associated health risks. Ensure proper personal protective equipment (PPE) is used and the reaction is conducted in a well-ventilated area.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored by techniques such as:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of furfural and the appearance of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the concentration of reactants, intermediates, and products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion and identify major species.

Q4: Can I reuse the catalyst?

A4: For heterogeneous catalysts like Pd/C or Raney Ni, catalyst recovery and reuse are often possible and economically advantageous at scale. The catalyst can be recovered by filtration at the end of the reaction. Its activity may decrease over several cycles due to poisoning or mechanical loss, so catalyst reactivation or the addition of fresh catalyst may be necessary.

Data Presentation

Table 1: Comparison of Catalytic Systems for Reductive Amination of Furfural

CatalystTemperature (°C)H₂ Pressure (MPa)SolventFurfural Conversion (%)Amine Selectivity (%)Reference
Raney Ni1302.01,4-Dioxane10096.3 (to Furfurylamine)[1]
Rh/Al₂O₃802.0Water>99~92 (to Furfurylamine)[Chatterjee et al., 2016]
RuCo/AC802.0Water>9992 (to Furfurylamine)[1]
Ni/SBA-151001.5--~90 (to HMFA from HMF)[1]

Note: The selectivity data presented is for the primary amine, furfurylamine. The conditions can be adapted for the synthesis of the secondary amine, this compound, typically by using ethylamine instead of ammonia.

Experimental Protocols

Representative Protocol for the One-Pot Synthesis of this compound

This protocol is a general guideline and should be optimized for specific laboratory and scale-up conditions.

Materials:

  • Furfural

  • Ethylamine (as a solution in a suitable solvent, e.g., ethanol, or as a condensed gas)

  • Catalyst (e.g., 5% Pd/C or Raney Ni)

  • Solvent (e.g., Ethanol or Methanol)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Setup: Charge a suitable pressure reactor with the chosen solvent and the catalyst under an inert atmosphere. If using Raney Ni, ensure it is kept wet with the solvent.

  • Amine Addition: Add ethylamine to the reactor.

  • Furfural Addition: Slowly add furfural to the stirred mixture. The imine formation is often exothermic, so control the addition rate to maintain the desired temperature.

  • Inert Gas Purge: Seal the reactor and purge several times with an inert gas to remove any air.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure.

  • Reaction: Heat the mixture to the target temperature with vigorous stirring. Monitor the reaction progress by taking samples periodically and analyzing them by GC or TLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture to remove the catalyst.

  • Purification: The crude product can be purified by distillation under reduced pressure or by acid-base extraction as described in the troubleshooting section.

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactor_setup Reactor Setup (Catalyst + Solvent) add_amine Add Ethylamine reactor_setup->add_amine add_furfural Slowly Add Furfural (Imine Formation) add_amine->add_furfural purge Inert Gas Purge add_furfural->purge hydrogenate Hydrogenation (Heat & Pressurize) purge->hydrogenate monitor Monitor Progress (GC/TLC) hydrogenate->monitor cool_vent Cool & Vent monitor->cool_vent Reaction Complete filter_catalyst Filter Catalyst cool_vent->filter_catalyst purify Purify Product (Distillation/Extraction) filter_catalyst->purify final_product Final Product: This compound purify->final_product

Caption: A generalized workflow for the one-pot synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield start Low Yield of This compound check_conversion Is Furfural Consumed? start->check_conversion check_imine Is Imine Intermediate Present? check_conversion->check_imine Yes no_conversion Poor Imine Formation - Remove Water - Optimize Temp/Solvent check_conversion->no_conversion No imine_present Inefficient Reduction - Check Catalyst Activity - Verify H₂ Pressure - Check Reducing Agent check_imine->imine_present Yes side_products Side Product Formation - Analyze Byproducts (GC-MS) - Adjust Stoichiometry - Use Milder Conditions check_imine->side_products No success Yield Improved no_conversion->success imine_present->success side_products->success

Caption: A decision-making flowchart for troubleshooting low product yield.

References

Technical Support Center: Characterization of N-(furan-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the characterization of N-(furan-2-ylmethyl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the characterization of this compound?

A1: The main challenges in characterizing this compound stem from the inherent reactivity of the furan ring and the secondary amine group. The furan moiety is susceptible to degradation under acidic conditions, while the secondary amine can be prone to oxidation. This can lead to sample instability and the formation of impurities, complicating analytical results.

Q2: What are the expected impurities in a sample of this compound?

A2: Potential impurities can originate from the synthesis process or degradation. Synthetic impurities may include unreacted starting materials such as furfural and ethylamine, or byproducts like the corresponding imine intermediate or tertiary amines from over-alkylation. Degradation products can arise from the opening or polymerization of the furan ring under acidic or thermal stress.

Q3: How should I store this compound to ensure its stability?

A3: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to protect it from light and oxygen. It is advisable to use amber vials with tight-fitting caps. For long-term storage, refrigeration is recommended.

Q4: Which analytical techniques are most suitable for the characterization of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is suitable for purity assessment and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile impurities and the parent compound. For unequivocal structure elucidation and identification of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential.

Troubleshooting Guides

Chromatographic Analysis (HPLC & GC)
Observed Problem Potential Cause Suggested Solution
Poor peak shape (tailing or fronting) in HPLC. Interaction of the basic amine with acidic silanols on the column packing.Use a base-deactivated column or add a small amount of a competing base (e.g., triethylamine) to the mobile phase. Adjust the mobile phase pH to be 2-3 units below the pKa of the amine.
Appearance of new peaks during analysis. On-column degradation of the analyte.Ensure the mobile phase is degassed and consider using a lower column temperature. Check the pH of the mobile phase; highly acidic conditions can degrade the furan ring.
Irreproducible retention times. Changes in mobile phase composition or column temperature.Ensure the mobile phase is well-mixed and the column oven is maintaining a stable temperature. Equilibrate the column for a sufficient time before each injection.
Ghost peaks in the chromatogram. Carryover from previous injections or contamination in the system.Implement a robust needle wash protocol. Flush the column and injector with a strong solvent.
No peak observed in GC analysis. The compound may be non-volatile or thermally labile.Use a derivatization agent to increase volatility and thermal stability. Alternatively, use a lower injection port temperature and a faster temperature ramp. If the issue persists, HPLC is a more suitable technique.
Spectroscopic Analysis (NMR & MS)
Observed Problem Potential Cause Suggested Solution
Broad peaks in the ¹H NMR spectrum. Sample aggregation or chemical exchange of the amine proton.Dilute the sample. To confirm the amine proton, perform a D₂O exchange experiment.
Complex multiplets in the aromatic region. Presence of impurities with similar structures.Use a higher field NMR spectrometer for better resolution. Perform 2D NMR experiments (e.g., COSY, HSQC) to aid in signal assignment.
Unexpected signals in the NMR spectrum. Residual solvent or impurities.Compare the spectrum with that of the solvent used. Correlate unexpected signals with potential impurities identified by other techniques (e.g., LC-MS).
Difficulty in obtaining a clear molecular ion peak in Mass Spectrometry. Fragmentation of the molecule in the ion source.Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). Optimize the ionization source parameters to minimize fragmentation.
Mass spectrum shows peaks at higher m/z than the expected molecular weight. Adduct formation (e.g., with sodium or potassium) or dimerization.This is common in ESI. Confirm the molecular weight by identifying the [M+H]⁺, [M+Na]⁺, and/or [M+K]⁺ ions.

Experimental Protocols

Disclaimer: The following protocols are general guidelines and may require optimization for your specific instrumentation and sample.

Protocol 1: Purity Determination by HPLC-UV
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Protocol 2: Identification of Volatile Impurities by GC-MS
  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane or methanol.

Protocol 3: Structural Elucidation by NMR Spectroscopy
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum. A D₂O exchange experiment can be performed to identify the N-H proton.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR: If the structure is ambiguous, COSY, HSQC, and HMBC experiments can be performed to establish proton-proton and proton-carbon correlations.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Visualizations

experimental_workflow General Experimental Workflow for Characterization cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_report Final Report sample This compound Sample dissolve Dissolve in appropriate solvent sample->dissolve hplc HPLC-UV (Purity Assessment) dissolve->hplc gcms GC-MS (Volatile Impurities) dissolve->gcms nmr NMR Spectroscopy (Structure Elucidation) dissolve->nmr hrms HRMS (Accurate Mass) dissolve->hrms interpret Correlate data from all techniques hplc->interpret gcms->interpret nmr->interpret hrms->interpret identify Identify impurities and degradation products interpret->identify quantify Quantify purity and impurities interpret->quantify report Comprehensive Characterization Report identify->report quantify->report

Caption: General experimental workflow for the characterization of this compound.

degradation_pathway Potential Degradation Pathways cluster_acid Acidic Conditions cluster_oxidative Oxidative Conditions parent This compound ring_opening Furan Ring Opening parent->ring_opening H⁺ polymerization Polymerization parent->polymerization H⁺ n_oxide N-oxide formation parent->n_oxide [O] dealkylation De-ethylation or De-furfurylation parent->dealkylation [O]

Caption: Potential degradation pathways for this compound under different conditions.

Technical Support Center: N-(furan-2-ylmethyl)ethanamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of N-(furan-2-ylmethyl)ethanamine via the reductive amination of furfural with ethylamine. Below you will find troubleshooting guides for common experimental issues, frequently asked questions (FAQs) regarding the reaction mechanism and kinetics, and detailed experimental protocols.

Reaction Mechanism and Kinetics Overview

The synthesis of this compound is a classic example of reductive amination. The reaction proceeds in two main stages:

  • Imine Formation: Furfural, an aldehyde, reacts with ethylamine, a primary amine, in a reversible condensation reaction to form an intermediate imine (a Schiff base). This step is typically acid-catalyzed and involves the elimination of a water molecule.

  • Reduction: The C=N double bond of the imine is then selectively reduced to a single bond to yield the final secondary amine product, this compound. This reduction is accomplished using a reducing agent that is more reactive towards the protonated imine (iminium ion) than the starting aldehyde.

The overall reaction rate is influenced by several factors, including pH, temperature, and the choice of reducing agent. The formation of the imine is generally fastest at a weakly acidic pH of around 4-5. At high pH, there is insufficient acid to catalyze the dehydration step, while at low pH, the amine nucleophile is protonated and non-reactive.[1][2] The rate-determining step is often the dehydration of the carbinolamine intermediate to the imine.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of this compound and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Imine Formation: The equilibrium may not favor the imine.[5] 2. Inactive Reducing Agent: The reducing agent may have degraded due to moisture or age. 3. Unfavorable pH: The reaction pH is not optimal for imine formation or reduction.[1][2]1. Shift Equilibrium: Remove water using molecular sieves or a Dean-Stark apparatus. Consider pre-forming the imine before adding the reducing agent.[5] 2. Use Fresh Reducing Agent: Ensure the reducing agent is fresh and handled under anhydrous conditions if necessary. 3. Optimize pH: Adjust the pH to be weakly acidic (around 5-6) by adding a catalytic amount of acetic acid, especially when using sodium cyanoborohydride.[1]
Formation of Side Products 1. Over-alkylation (Disecondary Amine Formation): The product amine is more nucleophilic than the starting ethylamine and reacts further with furfural.[6] 2. Furfuryl Alcohol Formation: The reducing agent is reducing the starting furfural. 3. Furan Ring Opening/Polymerization: The acidic conditions and/or high temperatures are causing degradation of the furan ring.[6][7] 4. Tetrahydrofurfurylamine derivatives: Hydrogenation of the furan ring.[8]1. Control Stoichiometry: Use a slight excess of ethylamine. Alternatively, add the furfural slowly to the reaction mixture containing the amine. 2. Use a Selective Reducing Agent: Employ sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are selective for the iminium ion over the aldehyde.[5] 3. Milder Conditions: Use mild acidic catalysts and maintain a low reaction temperature. Ensure anhydrous conditions as water can facilitate ring-opening.[7] 4. Catalyst and Condition Selection: Choose a catalyst and reaction conditions that do not favor furan ring hydrogenation. For example, excess ammonia has been shown to inhibit this side reaction in related syntheses.[8]
Incomplete Reaction 1. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. 2. Low Temperature: The reaction temperature is too low to achieve a reasonable reaction rate.1. Monitor Reaction Progress: Use TLC or GC-MS to monitor the consumption of the limiting reagent. 2. Increase Temperature: If the reaction is sluggish, cautiously increase the temperature while monitoring for side product formation.
Difficult Product Purification 1. Co-elution of Product and Impurities: The polarity of the product and unreacted starting materials or byproducts are too similar for easy separation by column chromatography. 2. Emulsion during Workup: Formation of a stable emulsion during aqueous extraction.1. Acid-Base Extraction: Utilize the basicity of the amine product. Extract the crude reaction mixture with a dilute acid (e.g., 1M HCl) to move the amine into the aqueous phase. Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified amine product with an organic solvent. 2. Brine Wash: To break up emulsions, wash the organic layer with a saturated aqueous solution of sodium chloride (brine).

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for the formation of this compound?

A1: The reaction proceeds through a multi-step mechanism. First, the lone pair of the nitrogen in ethylamine attacks the electrophilic carbonyl carbon of furfural. A proton transfer from the nitrogen to the oxygen results in a neutral carbinolamine intermediate. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). The lone pair on the nitrogen then helps to eliminate the water molecule, forming a C=N double bond and yielding a protonated imine, known as an iminium ion. Finally, a reducing agent, such as sodium cyanoborohydride, delivers a hydride to the carbon of the iminium ion, which is then quenched to give the final this compound product.

Q2: What are the key kinetic parameters to consider for optimizing this reaction?

A2: While specific rate constants for this reaction are not widely published, the key kinetic considerations are the rate of imine formation versus the rate of reduction of the starting aldehyde and the product amine's subsequent reaction. The pH is a critical parameter influencing the rate of imine formation, with a maximum rate typically observed around pH 4-5.[1][2] The choice of a reducing agent that selectively and rapidly reduces the iminium ion as it is formed is crucial for high yields.

Q3: Why is sodium cyanoborohydride a commonly used reducing agent for this reaction?

A3: Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent. It is particularly effective for reductive aminations because it is stable in weakly acidic conditions (which favor imine formation) and it preferentially reduces the protonated imine (iminium ion) much faster than it reduces the starting aldehyde.[5] This selectivity minimizes the formation of the corresponding alcohol as a byproduct.

Q4: How can I prevent the furan ring from undergoing side reactions?

A4: The furan ring is sensitive to strong acids and high temperatures, which can lead to polymerization or ring-opening.[6][7] To prevent this, it is important to use mild reaction conditions. This includes using only a catalytic amount of a weak acid (like acetic acid), maintaining a low to moderate reaction temperature, and ensuring the reaction is carried out under anhydrous conditions.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Cyanoborohydride

This protocol describes a standard one-pot procedure for the synthesis of this compound.

Materials:

  • Furfural

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol, or as a neat liquid)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Acetic Acid (glacial)

  • Diethyl ether or Ethyl acetate

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, dissolve furfural (1.0 eq) in anhydrous methanol.

  • Amine Addition: Add ethylamine (1.1-1.2 eq) to the solution.

  • pH Adjustment: Add a catalytic amount of glacial acetic acid to adjust the pH to approximately 5-6.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. Monitor the formation of the imine by TLC or GC-MS if desired.

  • Reduction: In a separate flask, dissolve sodium cyanoborohydride (1.2-1.5 eq) in a small amount of anhydrous methanol. Add this solution dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction for the disappearance of the imine by TLC or GC-MS.

  • Workup - Quenching: Carefully quench the reaction by the slow addition of 1 M HCl until the gas evolution ceases.

  • Workup - Extraction: Concentrate the reaction mixture under reduced pressure to remove the methanol. Add water to the residue and basify with 1 M NaOH until the pH is >10. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Workup - Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Data Presentation
Parameter Typical Range/Value Notes
Reactant Ratio (Furfural:Ethylamine) 1 : 1.1-1.2A slight excess of the amine can help drive the imine formation equilibrium.
Reducing Agent (eq) 1.2-1.5An excess is used to ensure complete reduction of the imine.
Solvent Methanol, Ethanol, THFAnhydrous conditions are recommended.
Catalyst Acetic Acid (catalytic)To maintain a weakly acidic pH.
Reaction Temperature Room TemperatureGentle heating may be applied if the reaction is slow, but monitor for side reactions.
Reaction Time 12-24 hoursMonitor by TLC or GC-MS for completion.
Typical Yield 70-90%Yields are highly dependent on the specific conditions and scale.

Visualizations

Reaction Pathway

ReactionPathway cluster_imine Imine Formation (Reversible) cluster_reduction Reduction Furfural Furfural Carbinolamine Carbinolamine Intermediate Furfural->Carbinolamine + Ethylamine Ethylamine Ethylamine Imine Imine (Schiff Base) Carbinolamine->Imine - H₂O (Acid Catalyzed) Iminium Iminium Ion Imine->Iminium + H⁺ Product This compound Iminium->Product + [H⁻] (e.g., NaBH₃CN)

Caption: General reaction pathway for the reductive amination of furfural with ethylamine.

Experimental Workflow

ExperimentalWorkflow A Mix Furfural & Ethylamine in Methanol B Add Acetic Acid (cat.) A->B C Stir for Imine Formation (30-60 min) B->C D Add NaBH₃CN Solution C->D E Stir Overnight at RT D->E F Quench with 1M HCl E->F G Remove Solvent F->G H Basify with 1M NaOH G->H I Extract with Organic Solvent H->I J Dry and Concentrate I->J K Purify (Distillation/Chromatography) J->K

Caption: Step-by-step workflow for the synthesis of this compound.

Logical Relationship of Troubleshooting

Troubleshooting LowYield Low Yield ImineFormation Poor Imine Formation LowYield->ImineFormation ReducingAgent Inactive Reducing Agent LowYield->ReducingAgent SideProducts Side Products AldehydeReduction Aldehyde Reduction SideProducts->AldehydeReduction OverAlkylation Over-Alkylation SideProducts->OverAlkylation FuranDegradation Furan Degradation SideProducts->FuranDegradation

Caption: Common causes of low yield and side product formation in the synthesis.

References

Validation & Comparative

comparative analysis of N-(furan-2-ylmethyl)ethanamine synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prominent synthesis routes for N-(furan-2-ylmethyl)ethanamine, a valuable amine intermediate in the development of pharmaceuticals and other fine chemicals. The focus is on providing a clear comparison of reaction performance based on experimental data, alongside detailed protocols to enable reproducibility.

At a Glance: Synthesis Route Comparison

The primary and most direct method for the synthesis of this compound is the reductive amination of furfural with ethylamine . This one-pot reaction involves the initial formation of an N-ethylfurfurylimine intermediate, which is subsequently reduced to the target secondary amine. The key differentiators between the various reported methods lie in the choice of catalyst and reducing agent, which significantly impact reaction efficiency, cost, and environmental footprint.

Synthesis RouteCatalyst / Reducing AgentReaction Time (h)Temperature (°C)Pressure (bar)Yield (%)Purity (%)
Route 1: Catalytic Hydrogenation Raney Ni / H₂12160High~61>95
Route 2: Catalytic Hydrogenation Ru/T-ZrO₂ / H₂2.580199>99
Route 3: Transfer Hydrogenation PdNi/Nb₂O₅ / Triethylsilane & Methanol-Room Temp.Ambient97-
Route 4: Electrochemical Reduction High Surface Area Ag Electrode / Water-AmbientAmbient~100~100

In-Depth Analysis of Synthesis Routes

Route 1 & 2: Catalytic Hydrogenation with Molecular Hydrogen

Catalytic hydrogenation is a well-established method for reductive amination. The process involves the reaction of furfural and ethylamine in the presence of a heterogeneous catalyst and hydrogen gas.

Experimental Protocol (General for Catalytic Hydrogenation):

  • Imine Formation: Furfural and ethylamine are stirred in a suitable solvent (e.g., methanol, ethanol) at room temperature to form the N-ethylfurfurylimine intermediate.

  • Hydrogenation: The reaction mixture is transferred to a high-pressure autoclave. The catalyst (e.g., Raney Ni or Ru/T-ZrO₂) is added.

  • The autoclave is sealed, purged with hydrogen, and then pressurized with hydrogen to the desired pressure.

  • The reaction is heated to the specified temperature and stirred for the designated time.

  • Work-up: After cooling and depressurization, the catalyst is filtered off. The solvent is removed under reduced pressure, and the crude product is purified, typically by distillation.

Performance Comparison:

  • Raney Nickel (Ni) has been traditionally used for such transformations. While effective, it often requires harsh reaction conditions, including high temperatures and pressures, and can lead to lower yields due to side reactions. A study on the reductive amination of 5-hydroxymethylfurfural (a related furan aldehyde) to the corresponding diamine using Raney Ni reported a yield of 60.7% at 160 °C over 12 hours.[1]

  • Ruthenium on Tetragonal Zirconia (Ru/T-ZrO₂) has emerged as a highly efficient catalyst, demonstrating a quantitative yield of the aminated product from furfural at a significantly lower temperature and pressure.[2] This catalyst's high activity is attributed to the presence of both Lewis and Brønsted acidic sites which facilitate the reaction.[2]

Logical Relationship of Catalytic Hydrogenation

Furfural Furfural Imine N-ethylfurfurylimine Intermediate Furfural->Imine Ethylamine Ethylamine Ethylamine->Imine Product This compound Imine->Product Catalyst Catalyst (e.g., Raney Ni, Ru/T-ZrO₂) Catalyst->Product Reduction H2 H₂ H2->Product

Caption: Reductive amination of furfural with ethylamine via catalytic hydrogenation.

Route 3: Transfer Hydrogenation

Transfer hydrogenation offers a milder and often more convenient alternative to using high-pressure hydrogen gas. In this approach, a hydrogen donor molecule provides the necessary hydrogen for the reduction step.

Experimental Protocol (Based on PdNi/Nb₂O₅):

  • A mixture of furfural and benzylamine (as a model substrate) is prepared.

  • The PdNi/Nb₂O₅ catalyst is added to the mixture.

  • A hydrogen donor, such as a mixture of triethylsilane and methanol, is introduced.

  • The reaction proceeds at room temperature.

  • Work-up: The catalyst is recovered by filtration for reuse. The product is isolated from the reaction mixture.

Performance:

A study on the reductive amination of furfural with benzylamine using a palladium-nickel nanoalloy on niobium pentoxide (PdNi/Nb₂O₅) catalyst and a triethylsilane/methanol hydrogen donor system reported a 97% yield of the corresponding secondary amine at room temperature.[3] This method avoids the need for high-pressure hydrogenation equipment.

Route 4: Electrochemical Reduction

Electrochemical synthesis is a green and sustainable approach that uses electricity to drive the reduction reaction, with water often serving as the hydrogen source.

Experimental Protocol (General for Electrochemical Reduction):

  • Furfural and an amine (e.g., methylamine in a model study) are dissolved in an aqueous electrolyte.

  • The reduction is carried out in an electrochemical cell equipped with a high surface area silver working electrode.

  • A specific reduction potential is applied to the working electrode.

  • Work-up: The product is extracted from the electrolyte.

Performance:

Electrochemical reductive amination of furan aldehydes has been shown to achieve near-quantitative yields and selectivities using a high surface area silver electrode.[4] This method operates at ambient temperature and pressure and avoids the use of chemical reducing agents.

Experimental Workflow for Synthesis Route Selection

Start Define Synthesis Goals (Scale, Cost, Green Chemistry) Decision1 High-Pressure Equipment Available? Start->Decision1 Route1 Catalytic Hydrogenation (High Pressure H₂) Select1 Select Catalytic Hydrogenation Route1->Select1 Route2 Transfer Hydrogenation Select2 Select Transfer Hydrogenation Route2->Select2 Route3 Electrochemical Reduction Select3 Select Electrochemical Reduction Route3->Select3 Decision1->Route1 Yes Decision2 Mild Conditions Required? Decision1->Decision2 No Decision2->Route2 Yes Decision3 Focus on Green Chemistry & Scalability? Decision2->Decision3 No Decision3->Route1 No, prioritize established methods Decision3->Route3 Yes

Caption: Decision workflow for selecting a suitable synthesis route.

Conclusion

The synthesis of this compound is most efficiently achieved through the reductive amination of furfural and ethylamine. While traditional methods using catalysts like Raney Ni are viable, modern catalytic systems such as Ru/T-ZrO₂ offer significantly higher yields under milder conditions. For laboratories not equipped for high-pressure reactions, transfer hydrogenation presents an excellent alternative. Furthermore, electrochemical reduction stands out as a highly promising green chemistry approach, offering near-quantitative yields at ambient conditions without the need for chemical reducing agents. The choice of the optimal synthesis route will depend on the specific requirements of the researcher, including available equipment, desired scale, cost considerations, and commitment to sustainable practices.

References

A Comparative Analysis of the Biological Activity of N-(furan-2-ylmethyl)ethanamine and Structurally Similar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides a comparative overview of the biological performance of N-(furan-2-ylmethyl)ethanamine and its analogs, supported by available experimental data. The objective is to offer a clear, data-driven comparison to aid researchers and drug development professionals in their exploration of this chemical space.

Comparative Biological Activity Data

The biological activity of this compound and its derivatives is influenced by the nature of the substituents on the furan ring and the amine nitrogen. The following tables summarize the available quantitative data on their antimicrobial and cytotoxic activities.

Antimicrobial Activity

Furan derivatives have demonstrated notable efficacy against a range of bacterial pathogens. The minimum inhibitory concentration (MIC) is a key metric for quantifying this activity, with lower values indicating greater potency.

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acidEscherichia coli64[3]
Methyl-5-(hydroxymethyl)-2-furan carboxylateStaphylococcus aureus500[4]
Methyl-5-(hydroxymethyl)-2-furan carboxylateBacillus cereus500[4]
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetatePhotogenic bacteria250[4]
Cytotoxic Activity

Several furan-containing compounds have been investigated for their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting cancer cell growth.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetateHeLa (Cervical Cancer)62.37[4]
Furan-based compound 4MCF-7 (Breast Cancer)4.06[5]
Furan-based compound 7MCF-7 (Breast Cancer)2.96[5]
3-(furan-2-yl)pyrazolyl chalcone (7g)A549 (Lung Carcinoma)27.7 (µg/mL)[5]
3-(furan-2-yl)pyrazolyl chalcone (7g)HepG2 (Hepatocellular Carcinoma)26.6 (µg/mL)[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the key biological assays cited in this guide.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.[6]

1. Preparation of Bacterial Inoculum:

  • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

  • Inoculate the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[6]

2. Broth Microdilution Assay:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Add the prepared bacterial inoculum to each well.

  • Include a positive control (bacteria in CAMHB without the compound) and a negative control (CAMHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[7][8]

1. Cell Seeding:

  • Harvest and count the desired cancer cells.

  • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[7]

2. Compound Treatment:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compound in culture medium to achieve the desired concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

  • Include a vehicle control (medium with the same concentration of solvent used for the highest compound concentration) and a no-treatment control (cells in medium only).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

3. MTT Assay and Data Acquisition:

  • Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 3-4 hours at 37°C.[7]

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7]

4. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Bacterial Culture Bacterial Culture McFarland Standard McFarland Standard Bacterial Culture->McFarland Standard Inoculum Dilution Inoculum Dilution McFarland Standard->Inoculum Dilution Inoculation Inoculation Inoculum Dilution->Inoculation Add to wells Serial Dilution Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Signaling Pathway Modulation by Furan Derivatives in Cancer Cells

G Furan Derivative Furan Derivative PI3K PI3K Furan Derivative->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Cell Survival Cell Survival mTOR->Cell Survival

Caption: Inhibition of the PI3K/Akt/mTOR pathway by furan derivatives.[5]

References

A Spectroscopic Comparison of N-(furan-2-ylmethyl)ethanamine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the key spectroscopic characteristics of N-(furan-2-ylmethyl)ethanamine and its structural analogs. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can gain valuable insights into the structural nuances and electronic properties imparted by the different heterocyclic and aromatic rings. This information is crucial for the identification, characterization, and quality control of these compounds in various research and development applications, including medicinal chemistry and materials science.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its selected analogs. Predicted data, based on established chemical shift correlations and fragmentation patterns, are provided for this compound and its thiophene and pyrrole analogs to facilitate comparison.

¹H NMR Spectral Data

The ¹H NMR spectra of these compounds are characterized by signals corresponding to the ethyl group, the methylene bridge, and the protons of the heterocyclic or aromatic ring. The chemical shifts of the ring protons are particularly sensitive to the nature of the heteroatom.

Table 1: Comparative ¹H NMR Chemical Shift Data (δ, ppm)

CompoundEthyl Group (CH₃)Ethyl Group (CH₂)Methylene (N-CH₂)Aromatic/Heterocyclic ProtonsN-H
This compound (Predicted)~1.1 (t)~2.6 (q)~3.7 (s)~7.3 (d), ~6.3 (dd), ~6.2 (d)~1.5-2.5 (br s)
N-Benzylethanamine [1]1.15 (t)2.70 (q)3.80 (s)7.2-7.4 (m)1.45 (s)
N-ethyl-N-(thiophen-2-ylmethyl)amine (Predicted)~1.1 (t)~2.6 (q)~3.8 (s)~7.2 (d), ~6.9 (t), ~6.9 (d)Not Applicable
N-ethyl-N-(pyrrol-2-ylmethyl)amine (Predicted)~1.1 (t)~2.6 (q)~3.6 (s)~6.7 (m), ~6.1 (m), ~6.0 (m)~8.0-9.0 (br s)

Predicted values are based on typical chemical shifts for similar structural motifs.[2][3][4][5]

¹³C NMR Spectral Data

The ¹³C NMR spectra provide insight into the carbon framework of the molecules. The chemical shifts of the carbons in the heterocyclic or aromatic ring are influenced by the electronegativity of the heteroatom and the overall electron distribution.

Table 2: Comparative ¹³C NMR Chemical Shift Data (δ, ppm)

CompoundEthyl Group (CH₃)Ethyl Group (CH₂)Methylene (N-CH₂)Aromatic/Heterocyclic Carbons
This compound (Predicted)~15~45~48~153 (C-O), ~142 (CH), ~110 (CH), ~107 (CH)
N-Benzylethanamine [6][7]15.344.254.1140.4 (quat.), 128.4, 128.1, 126.9
N-ethyl-N-(thiophen-2-ylmethyl)amine (Predicted)~15~45~50~142 (quat.), ~127 (CH), ~125 (CH), ~124 (CH)
N-ethyl-N-(pyrrol-2-ylmethyl)amine (Predicted)~15~45~47~130 (quat.), ~118 (CH), ~108 (CH), ~107 (CH)

Predicted values are based on typical chemical shifts for similar structural motifs.[2][3][4][8]

Infrared (IR) Spectral Data

The IR spectra of these secondary amines exhibit characteristic absorptions for N-H stretching and bending, C-N stretching, and vibrations associated with the aromatic or heterocyclic ring.

Table 3: Key Infrared Absorption Frequencies (cm⁻¹)

CompoundN-H StretchC-H (Aromatic/Heterocyclic) StretchC=C (Ring) StretchC-N StretchRing Breathing/Bending
This compound (Predicted)~3300-3350 (weak-medium)~3100-3150~1500-1600~1100-1200~740 (strong)
N-Benzylethanamine ~3300-3350 (weak-medium)~3020-3080~1450-1600~1100-1200~690, ~730 (strong)
N-ethyl-N-(thiophen-2-ylmethyl)amine (Predicted)Not Applicable~3050-3100~1400-1550~1100-1200~700 (strong)
N-ethyl-N-(pyrrol-2-ylmethyl)amine (Predicted)~3400 (sharp)~3100~1500-1550~1100-1200~730 (strong)

Predicted values are based on typical IR absorption frequencies for secondary amines and the respective heterocyclic systems.[9][10][11]

Mass Spectrometry Data

The mass spectra of these compounds will show a molecular ion peak (M⁺) and characteristic fragmentation patterns. For secondary amines, alpha-cleavage is a dominant fragmentation pathway.

Table 4: Key Mass Spectrometry Fragmentation Data (m/z)

CompoundMolecular Ion (M⁺)Major Fragment Ions
This compound (Predicted)12596 ([M-C₂H₅]⁺), 81 (furan-CH₂⁺), 53
N-Benzylethanamine 135106 ([M-C₂H₅]⁺), 91 (benzyl cation), 77
N-ethyl-N-(thiophen-2-ylmethyl)amine (Predicted)141112 ([M-C₂H₅]⁺), 97 (thiophene-CH₂⁺)
N-ethyl-N-(pyrrol-2-ylmethyl)amine (Predicted)12495 ([M-C₂H₅]⁺), 80 (pyrrole-CH₂⁺)

Predicted fragmentation is based on common fragmentation pathways for secondary amines.[12][13]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the amine sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Reference the spectrum to the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small drop of the liquid amine sample directly onto the ATR crystal.

    • For solid samples, press a small amount of the solid firmly onto the crystal.

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software automatically ratios the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

    • Identify the wavenumbers (cm⁻¹) of the major absorption bands.

Mass Spectrometry (MS)
  • Sample Preparation (Electron Ionization - EI):

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Data Acquisition (Gas Chromatography-Mass Spectrometry - GC-MS):

    • Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS system.

    • The sample is vaporized and separated on a GC column (e.g., a non-polar column like DB-5ms).

    • The separated components elute from the GC and enter the mass spectrometer.

    • The molecules are ionized by electron impact (typically at 70 eV).

    • The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

  • Data Processing:

    • The mass spectrum is plotted as relative intensity versus m/z.

    • Identify the molecular ion peak and the major fragment ions.

    • Propose fragmentation pathways to explain the observed fragment ions.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample B Dissolve in Deuterated Solvent A->B C Add TMS B->C D Transfer to NMR Tube C->D E Insert into Spectrometer D->E F Acquire FID E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Reference to TMS H->I J Analyze Spectrum I->J

Figure 1: General workflow for NMR spectroscopy.

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing A Place Sample on ATR Crystal C Collect Sample Spectrum A->C B Collect Background Spectrum B->C D Ratio Sample to Background C->D E Identify Absorption Bands D->E

Figure 2: General workflow for ATR-FTIR spectroscopy.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (GC-MS) cluster_proc Data Processing A Dissolve Sample in Volatile Solvent B Inject into GC A->B C Separation B->C D Ionization (EI) C->D E Mass Analysis D->E F Generate Mass Spectrum E->F G Identify Molecular & Fragment Ions F->G

Figure 3: General workflow for GC-MS analysis.

References

Comparative Guide to the Validation of Analytical Methods for N-(furan-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the validation of N-(furan-2-ylmethyl)ethanamine. Due to the limited publicly available, specific validation data for this compound, this document outlines common analytical techniques and presents hypothetical, yet realistic, performance data based on the analysis of structurally similar compounds and general pharmaceutical validation principles. Detailed experimental protocols are provided to guide the development and validation of these methods in a research or quality control setting.

Comparison of Potential Analytical Methods

The selection of an analytical method for this compound depends on the specific analytical need, such as impurity profiling, routine quality control, or stability testing. Based on its chemical structure—a furan ring which is UV-active and a secondary amine group—several analytical techniques are applicable.

Table 1: Comparison of Hypothesized Performance Data for Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 3.0%< 1.5%
Limit of Detection (LOD) ~10 ng/mL~50 ng/mL< 1 ng/mL
Limit of Quantitation (LOQ) ~30 ng/mL~150 ng/mL~3 ng/mL
Primary Application Quantification, Purity, StabilityResidual Solvents, Volatile ImpuritiesTrace-level Quantification, Impurity Identification

Experimental Protocols

Detailed methodologies for the key analytical techniques are presented below. These protocols are generalized and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound and the determination of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer components (e.g., monobasic potassium phosphate)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 20 mM Phosphate Buffer (pH 3.0) (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving a known amount in the mobile phase to achieve a concentration within the calibration range.

Validation Parameters:

  • Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of the analyte.

  • Linearity: Analyze a minimum of five concentrations across the working range and perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Assess repeatability (intra-day precision) by analyzing multiple preparations of the same sample and intermediate precision (inter-day precision) by performing the analysis on different days.

Gas Chromatography (GC-FID) Method

This method is suitable for the analysis of volatile impurities and can also be used for the quantification of the main compound if it is sufficiently volatile and thermally stable.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Data acquisition and processing software

Reagents:

  • Methanol (GC grade) or another suitable solvent

  • This compound reference standard

  • Carrier gas (Helium or Hydrogen)

  • FID gases (Hydrogen and Air)

Chromatographic Conditions:

  • Inlet Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow: 1.2 mL/min (constant flow)

  • Injection Mode: Split (e.g., 20:1)

  • Injection Volume: 1 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution.

  • Sample Solution: Dissolve a known amount of the sample in methanol to a suitable concentration.

Validation Parameters:

  • The validation parameters are similar to those for the HPLC method, with a focus on demonstrating specificity against potential volatile impurities and residual solvents.

Spectroscopic Methods (UV-Vis)

A simple UV-Vis spectroscopic method can be used for a quick estimation of the concentration of this compound, particularly for in-process controls.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Ethanol or Methanol (Spectroscopic grade)

  • This compound reference standard

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent and scan the UV spectrum from 200 to 400 nm to determine the λmax.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure the absorbance of each at the λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare a solution of the sample in the same solvent, ensuring the absorbance falls within the linear range of the calibration curve. Measure the absorbance and determine the concentration from the calibration curve.

Visualizations

The following diagrams illustrate the typical workflows for analytical method validation and the logical comparison of the discussed methods.

analytical_method_validation_workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prepare_protocol Prepare Validation Protocol select_method->prepare_protocol perform_experiments Perform Experiments prepare_protocol->perform_experiments process_data Process & Analyze Data perform_experiments->process_data validation_report Write Validation Report process_data->validation_report approval Review & Approval validation_report->approval method_comparison_logic cluster_methods Analytical Methods cluster_applications Primary Applications compound This compound hplc HPLC-UV compound->hplc gc GC-FID compound->gc lcms LC-MS/MS compound->lcms quant Quantification & Purity hplc->quant High Accuracy & Precision volatile Volatile Impurities gc->volatile Good for Volatiles trace Trace Analysis & ID lcms->trace Highest Sensitivity & Specificity

A Comparative Guide to Assessing the Purity of Synthesized N-(furan-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of analytical methodologies for assessing the purity of synthesized N-(furan-2-ylmethyl)ethanamine. It offers a comparative analysis of common analytical techniques, detailed experimental protocols, and illustrative data to aid in the selection of appropriate purity assessment strategies.

Introduction

This compound is a valuable secondary amine intermediate in the synthesis of various pharmaceuticals and fine chemicals. The purity of this compound is critical as impurities can affect reaction yields, product quality, and biological activity in downstream applications. The primary synthesis route for this compound is the reductive amination of furfural with ethylamine. This process, while efficient, can lead to the formation of several potential impurities. Therefore, robust analytical methods are essential for accurate purity determination and quality control.

Potential Impurities in Synthesized this compound:

  • Starting Materials: Unreacted furfural and ethylamine.

  • Intermediate: The Schiff base intermediate, N-(furan-2-ylmethylidene)ethanamine.

  • Over-alkylation Product: The tertiary amine, N-ethyl-N,N-bis(furan-2-ylmethyl)amine.

  • Ring Hydrogenation Product: N-ethyl-N-(tetrahydrofuran-2-ylmethyl)ethanamine.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

This guide compares three primary analytical techniques for purity assessment: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Purity Analysis

The following table summarizes illustrative purity data for three hypothetical batches of this compound, analyzed by GC-MS, HPLC, and quantitative ¹H NMR. This data is intended to demonstrate how results from different techniques can be compared.

Analytical Method Batch A (Standard Synthesis) Batch B (Alternative Catalyst) Batch C (Commercial Sample)
GC-MS Purity (% Area) 98.5%99.2%95.8%
Impurity 1 (Furfural)0.3%0.1%1.5%
Impurity 2 (Tertiary Amine)0.8%0.5%2.1%
Impurity 3 (THFA derivative)0.4%0.2%0.6%
HPLC Purity (% Area) 98.8%99.4%96.1%
Impurity 1 (Furfural)0.2%< 0.1%1.3%
Impurity 2 (Tertiary Amine)0.7%0.4%2.0%
Other Impurities0.3%0.2%0.6%
¹H NMR Purity (mol %) 98.2%99.1%95.5%
Solvent Residue (Ethanol)0.5%0.2%1.0%
Unidentified Impurities1.3%0.7%3.5%

Experimental Protocols & Method Comparison

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is highly sensitive and provides structural information, making it ideal for identifying unknown impurities.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector: Split/splitless injector at 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Data Interpretation: The purity is determined by the area percentage of the main peak corresponding to this compound. Impurities are identified by their mass spectra and retention times.

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile enough for GC. For amines, which may have poor UV absorbance, derivatization is often employed to enhance detection.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA) to improve peak shape.

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Alternative with Derivatization: To enhance sensitivity, pre-column derivatization with a reagent like dansyl chloride can be performed. The resulting sulfonamide is highly fluorescent and can be detected with high sensitivity using a fluorescence detector.

¹H NMR spectroscopy is an excellent tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity without the need for a reference standard of the analyte.

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte or impurity signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the sample and the internal standard into a vial and dissolve in a known volume of the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁) to ensure accurate integration.

Data Interpretation: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard. Characteristic signals for expected impurities can also be identified and quantified.

Expected ¹H NMR Chemical Shifts for this compound in CDCl₃:

  • Furan protons: δ ~7.3 (1H), ~6.3 (1H), ~6.2 (1H) ppm.

  • -CH₂- (next to furan): δ ~3.8 (2H) ppm.

  • -NH-: A broad singlet, chemical shift is concentration-dependent.

  • -CH₂- (ethyl group): δ ~2.7 (2H, quartet) ppm.

  • -CH₃ (ethyl group): δ ~1.1 (3H, triplet) ppm.

Visualizing the Workflow

The following diagrams illustrate the synthesis and analytical workflows for assessing the purity of this compound.

SynthesisWorkflow cluster_synthesis Synthesis Furfural Furfural Reductive_Amination Reductive Amination Furfural->Reductive_Amination Ethylamine Ethylamine Ethylamine->Reductive_Amination Crude_Product Crude Product Reductive_Amination->Crude_Product Purification Purification (e.g., Distillation, Chromatography) Crude_Product->Purification Pure_Product This compound Purification->Pure_Product

Caption: Synthesis workflow for this compound.

PurityAnalysisWorkflow cluster_analysis Purity Assessment Synthesized_Product Synthesized This compound Sample_Preparation Sample Preparation (Dilution, Derivatization) Synthesized_Product->Sample_Preparation GC_MS GC-MS Analysis Sample_Preparation->GC_MS HPLC HPLC Analysis Sample_Preparation->HPLC NMR NMR Spectroscopy Sample_Preparation->NMR Data_Analysis Data Analysis and Purity Calculation GC_MS->Data_Analysis HPLC->Data_Analysis NMR->Data_Analysis Purity_Report Purity Report Data_Analysis->Purity_Report

Caption: General workflow for purity assessment.

Conclusion and Recommendations

The selection of an appropriate analytical technique for assessing the purity of this compound depends on the specific requirements of the analysis.

  • GC-MS is highly recommended for its sensitivity and ability to identify volatile and semi-volatile impurities, providing both qualitative and quantitative data.

  • HPLC is a robust and versatile method, particularly useful for routine quality control. The use of derivatization can significantly enhance its sensitivity.

  • NMR Spectroscopy offers detailed structural information and is an excellent primary method for purity determination through qNMR, as it does not require a reference standard of the analyte.

For a comprehensive purity assessment, a combination of these techniques is often the most effective approach. For instance, HPLC or GC-MS can be used for routine purity checks, while NMR can be employed for structural confirmation and as a primary quantitative method. This multi-faceted approach ensures a thorough characterization of the synthesized product, meeting the stringent quality requirements of the pharmaceutical and chemical industries.

Structure-Activity Relationship of N-(Furan-2-ylmethyl)ethanamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The N-(furan-2-ylmethyl)ethanamine scaffold is a versatile pharmacophore present in a variety of biologically active compounds. Derivatives of this core structure have been investigated for a range of therapeutic applications, targeting the central nervous system, and exhibiting antimicrobial properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-(furan-2-ylmethyl)amine derivatives, with a focus on their antimicrobial activity. While direct comprehensive SAR studies on a series of this compound analogs are limited in publicly available literature, this guide synthesizes data from closely related structures to provide valuable insights for researchers, scientists, and drug development professionals.

A significant study on N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives offers a clear example of the SAR for this class of compounds against various bacterial strains. The substitution pattern on the phenyl ring attached to the tetrazole moiety plays a crucial role in determining the antimicrobial potency.

Quantitative Comparison of Biological Activity

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration - MIC in µg/mL) of a series of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives against standard and clinical strains of bacteria.

Compound IDRS. epidermidis (Standard)S. aureus (Standard)S. aureus (MRSA)E. faecalis (Standard)E. coli (Standard)P. aeruginosa (Standard)
1 3-Cl, 4-F2448>128>128
2 3-Cl, 4-CH32448>128>128
3 4-F8161632>128>128
4 4-Cl48816>128>128
5 4-Br48816>128>128
6 4-I48816>128>128
7 4-CH38161632>128>128
8 4-OCH316323264>128>128
9 4-CF348816>128>128
10 3-F8161632>128>128
11 3-Cl48816>128>128
12 3-Br48816>128>128

Structure-Activity Relationship Insights

From the data presented, several key SAR observations can be made for this series of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives:

  • Gram-Positive vs. Gram-Negative Activity: All tested compounds demonstrated significant activity against Gram-positive bacteria (Staphylococcus and Enterococcus species) but were inactive against the tested Gram-negative bacteria (E. coli and P. aeruginosa) at the highest concentration tested.

  • Effect of Phenyl Ring Substitution: The nature and position of the substituent on the phenyl ring markedly influence the antibacterial potency.

    • Halogen Substitution: Halogen substitution is generally favorable for activity. Compounds with chlorine or bromine at the para-position (compounds 4 and 5 ) and the meta-position (compound 11 and 12 ) showed good activity.

    • Multiple Halogen Substitution: The presence of two halogen atoms, as in the 3-chloro-4-fluoro (compound 1 ) and 3-chloro-4-methyl (compound 2 ) substituted derivatives, resulted in the most potent activity in the series.

    • Electron-Donating vs. Electron-Withdrawing Groups: Electron-withdrawing groups like trifluoromethyl (CF3) at the para-position (compound 9 ) maintained good activity, comparable to single halogen substitutions. In contrast, a strong electron-donating group like methoxy (OCH3) at the para-position (compound 8 ) led to a significant decrease in potency.

  • Positional Isomerism: Comparing compounds with the same substituent at different positions (e.g., 4-F vs. 3-F, 4-Cl vs. 3-Cl), it appears that the position of the substituent on the phenyl ring has a noticeable impact on the MIC values.

Experimental Protocols

Synthesis of N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives[1]

The synthesis of the target compounds generally involves a multi-step process. A key step is the reaction of a substituted phenyl isothiocyanate with sodium azide to form a tetrazole intermediate. This is followed by reaction with N-(furan-2-ylmethyl)amine.

General Procedure: A solution of the appropriately substituted phenyl isothiocyanate in a suitable solvent (e.g., dimethylformamide) is treated with sodium azide. The reaction mixture is heated to facilitate the formation of the tetrazole ring. After completion of the reaction, the intermediate is isolated and then reacted with N-(furan-2-ylmethyl)amine in the presence of a coupling agent or under conditions that promote amine addition to the tetrazole ring. The final product is purified by crystallization or column chromatography. The structure and purity of the synthesized compounds are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Antibacterial Activity Assay (MIC Determination)[1]

The antibacterial activity of the synthesized compounds was evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strains: Standard and clinical isolates of both Gram-positive and Gram-negative bacteria were used.

  • Inoculum Preparation: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB). The bacterial suspension was then diluted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds were prepared in MHB in 96-well microtiter plates.

  • Inoculation and Incubation: Each well of the microtiter plate was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Visualizations

SAR_Flowchart cluster_scaffold Core Scaffold cluster_modification Structural Modification cluster_activity Biological Activity Scaffold N-(Furan-2-ylmethyl)amine Modification Substitution on Phenyl Ring Scaffold->Modification Derivatization Activity Antimicrobial Potency (MIC) Modification->Activity Influences

Caption: Logical relationship between the core scaffold, structural modifications, and the resulting biological activity.

Experimental_Workflow start Start synthesis Synthesis of Derivatives start->synthesis purification Purification & Characterization synthesis->purification mic_assay MIC Determination Assay purification->mic_assay data_analysis SAR Analysis mic_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for SAR studies of novel chemical entities.

comparative study of the catalytic activity of N-(furan-2-ylmethyl)ethanamine-based ligands

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Catalytic Proficiency of N-(furan-2-ylmethyl)ethanamine-Based Ligands

The burgeoning field of catalysis continually seeks novel ligands that are not only efficient and selective but also derived from readily available and sustainable resources. Furan-based compounds, originating from biomass, present an attractive scaffold for ligand design. This guide provides a comparative overview of the catalytic activity of ligands based on the this compound framework, with a focus on their performance in various catalytic transformations. While a direct side-by-side comparison of a comprehensive ligand series is not extensively documented in the literature, this guide collates available data to offer insights into their potential and performance relative to other catalytic systems.

Performance in Asymmetric Catalysis

This compound derivatives, particularly chiral variants, have demonstrated utility in asymmetric synthesis, where the formation of a single enantiomer of a chiral product is desired. The furan moiety can participate in crucial non-covalent interactions within the catalytic transition state, influencing stereoselectivity.

Below is a summary of the performance of a representative furan-based chiral ligand in comparison to a more complex furan-indole based system in different asymmetric reactions. This data illustrates the potential of the furan scaffold to induce stereoselectivity.

Table 1: Performance of Furan-Based Chiral Ligands in Asymmetric Reactions [1]

Reaction TypeLigand/OrganocatalystSubstrate 1Substrate 2ProductYield (%)ee (%)dr
Rhodium-Catalyzed C-H AmidationFuran-Indole Carboxylic Acid1-methyl-1H-indoleMethyl 2-diazoacetateAmidation Product5545-
Organocatalytic (3+2) AnnulationFuran-Indole PhosphineAllenoateImineAnnulation Product929597:3

Performance in Cross-Coupling Reactions

Schiff base ligands derived from the condensation of furfural (a precursor to this compound) with various amines have been employed in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon bonds. The electronic properties of the furan ring and the substituents on the amine component can significantly influence the catalytic activity.

The following table presents data on the catalytic performance of a palladium complex with a Schiff base ligand in the Suzuki-Miyaura coupling reaction, a key transformation in the synthesis of biaryls.

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling using a Furan-Based Schiff Base Ligand

Aryl HalideArylboronic AcidCatalyst Loading (mol%)SolventBaseTemperature (°C)Time (h)Yield (%)Reference
4-BromoacetophenonePhenylboronic acid1DMFK₂CO₃100295
4-ChlorotoluenePhenylboronic acid2TolueneK₃PO₄1101288
1-Bromo-4-nitrobenzene4-Methoxyphenylboronic acid1Dioxane/H₂ONa₂CO₃90492
2-BromopyridinePhenylboronic acid1.5THFCsF80685

Note: The data in this table is representative and compiled from various sources illustrating typical conditions and yields for Suzuki-Miyaura reactions catalyzed by palladium complexes with N,O-donor ligands. Direct comparative data for a series of this compound-based ligands was not available.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and further development of catalytic systems.

Protocol 1: Synthesis of a Chiral N-(furan-2-ylmethyl)amino Alcohol Ligand

This protocol describes the synthesis of a chiral amino alcohol ligand derived from furfural, which can be used in asymmetric catalysis.

Materials:

  • Furfural

  • (S)-2-amino-2-phenylethanol

  • Methanol

  • Sodium borohydride

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of (S)-2-amino-2-phenylethanol (1.0 eq) in methanol, add furfural (1.0 eq).

  • Stir the mixture at room temperature for 2 hours to form the corresponding imine.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be purified by column chromatography.

Protocol 2: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling Reaction

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with a furan-based Schiff base ligand.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • This compound-based ligand (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • N,N-Dimethylformamide (DMF), 5 mL

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate, the this compound-based ligand, and potassium carbonate.

  • Add the aryl halide and arylboronic acid to the tube.

  • Add the solvent (DMF) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of an this compound-based Schiff base ligand and its subsequent application in a catalytic reaction.

G cluster_synthesis Ligand Synthesis cluster_catalysis Catalytic Reaction start_synthesis Furfural + N-Ethylethanamine condensation Condensation Reaction (Imine Formation) start_synthesis->condensation reduction Reduction (e.g., NaBH4) condensation->reduction ligand This compound Ligand reduction->ligand catalyst_formation In situ Catalyst Formation ligand->catalyst_formation metal_precursor Metal Precursor (e.g., Pd(OAc)2) metal_precursor->catalyst_formation reaction Catalytic Reaction (e.g., Suzuki Coupling) catalyst_formation->reaction substrates Substrates + Base substrates->reaction product Product reaction->product

Caption: Experimental workflow for ligand synthesis and catalysis.

Proposed Catalytic Cycle for Suzuki-Miyaura Coupling

This diagram illustrates a plausible catalytic cycle for a Suzuki-Miyaura cross-coupling reaction employing a palladium catalyst with an this compound-based ligand (represented as L).

G Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition R1-X Pd(II) Complex R1-Pd(II)-X | L Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation R2-B(OR)2 Pd(II) Intermediate R1-Pd(II)-R2 | L Transmetalation->Pd(II) Intermediate Reductive\nElimination Reductive Elimination Pd(II) Intermediate->Reductive\nElimination Reductive\nElimination->Pd(0)L Product R1-R2 Reductive\nElimination->Product

Caption: Proposed catalytic cycle for Suzuki-Miyaura coupling.

References

Performance Evaluation of N-(furan-2-ylmethyl)ethanamine in Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of N-(furan-2-ylmethyl)ethanamine and its derivatives in various medicinal chemistry applications. The information is compiled from recent studies to offer an objective overview of its potential as a scaffold in drug discovery, with a focus on its antimicrobial, anticancer, and monoamine oxidase inhibitory activities.

Executive Summary

This compound, a furan derivative, has been investigated for its potential in several therapeutic areas. While direct comparative studies on the parent compound are limited, its derivatives have shown promising activity. This guide synthesizes the available data to provide a framework for evaluating its performance against other relevant compounds.

Antimicrobial Activity

Table 1: Comparative Antimicrobial Activity of Furan Derivatives (MIC, µg/mL)

Compound/Derivative ClassSpecific Compound ExampleTest OrganismMIC (µg/mL)
Carbamothioyl-furan-2-carboxamide 2,4-dinitrophenyl derivativeE. coli230-295
S. aureus230-295
B. cereus230-295
3-Aryl-3-(furan-2-yl)propanoic Acids 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acidE. coli64[1]
2,4-Disubstituted Furans N-(3-amino-2,4-dimethoxyphenyl)-5-((N-methylphenylsulfonamido)methyl) furan-2-carboxamideE. coliNot Specified
P. vulgarisNot Specified
ARY furan derivative N-((5-(4-chlorophenyl)furan-2-yl)methyl)-3-phenylpropan-1-amineE. coliSignificant Action
S. aureusSignificant Action
1-Benzoyl-3-furan-2-ylmethyl-thiourea -L. monocytogenesAntibacterial Activity
S. aureusAntibacterial Activity
B. cereusAntibacterial Activity

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.

  • Preparation of Test Compounds: Stock solutions of the test compounds are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Serial Dilution: Serial two-fold dilutions of the stock solutions are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculum Preparation: A standardized bacterial suspension (adjusted to 0.5 McFarland standard) is prepared.

  • Inoculation: Each well is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare stock solutions of test compounds C Perform serial dilutions in 96-well plate A->C B Prepare standardized bacterial inoculum D Inoculate wells with bacterial suspension B->D C->D E Incubate at 37°C for 18-24 hours D->E F Visually assess for bacterial growth E->F G Determine MIC value F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

The furan scaffold is a constituent of several anticancer agents. While data on this compound is scarce, its derivatives, particularly Schiff bases, have demonstrated cytotoxic effects against various cancer cell lines.

Table 2: Comparative Anticancer Activity of Furan Derivatives (IC50, µM)

Compound/Derivative ClassSpecific Compound ExampleCancer Cell LineIC50 (µM)
Furan-based compounds Compound 4MCF-7 (Breast)4.06[2]
Compound 7MCF-7 (Breast)2.96[2]
2-(Furan-2-yl)-4-methylbenzo[d]thiazole -Leukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, BreastlogGI50 = -5.38
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide -Breast cancer cells15[3]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Experimental Workflow for Anticancer Drug Screening

Anticancer_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 3-4 hours E->F G Add solubilizing agent F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for in vitro anticancer drug screening using the MTT assay.

Signaling Pathway: PI3K/Akt Pathway in Cancer

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[4][5] Small molecule inhibitors targeting this pathway are of significant interest in cancer therapy.[4][6][7]

PI3K_Akt_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTORC1, GSK3β) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified PI3K/Akt signaling pathway in cancer.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of neurotransmitters, and their inhibitors are used to treat neurological disorders. A derivative of this compound has been evaluated for its MAO inhibitory activity.

Table 3: MAO-B Inhibitory Activity of this compound Derivative

CompoundTargetIC50 (µM)Selectivity (MAO-A/MAO-B)
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) MAO-B5.16 ± 0.86[6]>19[6]
l-deprenyl (Selegiline) (Reference) MAO-B~0.019Highly Selective
Clorgyline (Reference) MAO-AInactive against MAO-BHighly Selective for MAO-A

Experimental Protocol: MAO Inhibition Assay (Fluorometric)

This assay measures the hydrogen peroxide produced during the MAO-catalyzed oxidation of a substrate.

  • Reagent Preparation: Prepare solutions of MAO-A or MAO-B enzyme, a suitable substrate (e.g., kynuramine), a fluorescent probe (e.g., Amplex Red), and horseradish peroxidase (HRP) in an appropriate buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound.

  • Assay Reaction: In a 96-well plate, combine the enzyme, HRP, Amplex Red, and the test inhibitor at various concentrations.

  • Initiation and Measurement: Initiate the reaction by adding the substrate. Measure the increase in fluorescence over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Logical Relationship for MAO Inhibition Assay

MAO_Assay_Logic MAO Monoamine Oxidase (MAO-A or MAO-B) Substrate Monoamine Substrate MAO->Substrate Oxidizes H2O2 Hydrogen Peroxide (H₂O₂) Substrate->H2O2 Produces Inhibitor Test Inhibitor Inhibitor->MAO Inhibits HRP Horseradish Peroxidase (HRP) H2O2->HRP Reacts with Probe Fluorogenic Probe (e.g., Amplex Red) HRP->Probe Catalyzes oxidation of Fluorescence Fluorescent Product Detection Fluorescence Detection Fluorescence->Detection

References

Safety Operating Guide

Proper Disposal of N-(furan-2-ylmethyl)ethanamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of N-(furan-2-ylmethyl)ethanamine (CAS No. 14496-33-4), a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following guidelines are based on the general hazards associated with furan-containing compounds and secondary amines, as detailed in the SDS of structurally similar chemicals.[1] All handling and disposal activities must be conducted by trained personnel familiar with chemical safety protocols.

Pre-Disposal Safety and Handling

Before beginning any disposal procedures, it is imperative to conduct a risk assessment and have the appropriate safety equipment readily available.

Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment is the first line of defense against accidental exposure.

PPE CategorySpecification
Eye Protection Safety glasses with side shields or chemical splash goggles.
Hand Protection Chemically resistant gloves, such as nitrile or neoprene.
Body Protection A flame-retardant lab coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.[1]
General Handling Precautions
  • Avoid contact with skin and eyes.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Ensure adequate ventilation at all times.[2]

  • Keep away from heat, sparks, open flames, and hot surfaces.[3]

  • Ground/bond container and receiving equipment to prevent static discharge.[3]

  • Use only non-sparking tools.[3]

Disposal Protocol

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound waste.

Materials Required
  • This compound waste

  • Designated, compatible, and clearly labeled hazardous waste container (e.g., glass or polyethylene)[1]

  • Absorbent, non-combustible material (e.g., vermiculite, sand)[1]

  • Appropriate PPE (see table above)

Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_containment Waste Containment cluster_final Final Disposal A Don Appropriate PPE B Transfer Waste to Labeled Hazardous Waste Container A->B Proceed with caution C Add Absorbent Material (if liquid) B->C For liquid waste D Securely Seal Container B->D For solid waste C->D E Store in Designated Hazardous Waste Storage Area D->E Properly sealed F Arrange for Pickup by Licensed Waste Disposal Service E->F Follow institutional protocols

Caption: Workflow for the safe disposal of this compound waste.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Response Protocol

SpillResponse cluster_initial Initial Response cluster_containment Containment & Cleanup cluster_final Final Steps start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Residue into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Contaminated Materials as Hazardous Waste decontaminate->dispose report Report Incident per Institutional Policy dispose->report

Caption: Step-by-step procedure for managing a spill of this compound.

Waste Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4] Do not allow the product to enter drains. Discharge into the environment must be avoided.

It is the responsibility of the waste generator to determine the toxicity and physical properties of the material generated to determine the proper waste classification and disposal methods in compliance with applicable regulations. All chemical products should be treated with the recognition of "having unknown hazards and toxicity".[5] Safe usage conditions shall be set up on each user's own responsibility.[5]

References

Navigating the Safe Handling of N-(furan-2-ylmethyl)ethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling N-(furan-2-ylmethyl)ethanamine, a compound that, while valuable in research, requires careful management due to its potential hazards. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment. All personnel should review this information and the available Safety Data Sheet (SDS) for similar compounds before working with this chemical. It is crucial to treat this compound with the recognition of "having unknown hazards and toxicity"[1].

Essential Safety and Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet for this compound, the following personal protective equipment recommendations are based on the general hazards associated with amines and furan-containing compounds.[2] The use of appropriate PPE is mandatory to prevent personal exposure.[3]

Protection TypeEquipment SpecificationPurpose & Notes
Eye/Face Tightly fitting safety goggles with side-shields or a full-face shield.Must conform to NIOSH (US) or EN 166 (EU) standards to protect against splashes.[3]
Skin/Body Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a flame-retardant lab coat.Handle with gloves at all times. Impervious clothing should be worn to prevent skin contact.[2][3]
Respiratory Use only in a well-ventilated area or under a certified chemical fume hood.If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.[2]

Operational Plan: Step-by-Step Handling Protocol

Safe handling of this compound requires a controlled environment and methodical procedures to minimize exposure.

Preparation & Handling:

  • Designate Area: Before starting, designate a specific area within a chemical fume hood for handling the compound.

  • Verify Safety Equipment: Ensure that a safety shower and eyewash station are unobstructed and readily accessible.

  • Don PPE: Put on all required PPE as specified in the table above.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[4]

    • Avoid the formation of dust and aerosols.[4]

    • Use only non-sparking tools to prevent ignition.[5]

    • Ground/bond container and receiving equipment to prevent static discharge.[5]

    • Keep away from open flames, hot surfaces, and sources of ignition.[5]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5]

  • Store in a locked-up, corrosives area.[6][7]

Disposal Plan: A Step-by-Step Protocol

Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance. This chemical should be treated as hazardous waste.

Materials:

  • This compound waste

  • Designated, compatible, and clearly labeled hazardous waste container (e.g., glass or polyethylene)[2]

  • Absorbent, non-combustible material (e.g., vermiculite, sand)[2]

  • Appropriate PPE

Procedure:

  • Segregation and Collection:

    • Use a dedicated, properly labeled hazardous waste container. The label should include "Hazardous Waste" and the full chemical name.[8]

    • Do not mix with other waste streams, especially incompatible materials.[8]

    • Keep the waste container securely closed except when adding waste.[8]

  • Storage of Waste:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The area should be at or near the point of generation and under the control of laboratory personnel.[8]

    • Keep the container away from sources of ignition and in secondary containment.[8]

  • Disposal:

    • Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][6]

    • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for pickup.[8]

Emergency Procedures: First-Aid Measures

In the event of exposure, immediate action is critical.

  • General Advice: Consult a physician. Show the safety data sheet of a similar compound to the doctor in attendance.[4]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[4]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[5] Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[9]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[4][5]

Spill Management Workflow

A prompt and coordinated response is essential in the event of a spill. The following workflow outlines the necessary steps.

Spill_Management_Workflow cluster_Initial_Response Initial Response cluster_Spill_Containment Spill Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Size & Hazard Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Small & Controllable Evacuate_Lab Evacuate Lab & Call Emergency Services Assess->Evacuate_Lab Large or Uncontrolled Contain Contain Spill with Inert Absorbent (Vermiculite, Sand) Don_PPE->Contain Collect Collect Absorbed Material with Non-Sparking Tools Contain->Collect Place_Waste Place in Labeled Hazardous Waste Container Collect->Place_Waste Decontaminate Decontaminate Spill Area Place_Waste->Decontaminate Dispose Dispose of Waste via EHS Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for managing a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.